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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-5-ethenyl-3-methylpyridine: Synthesis, Properties, and Applications

Introduction: A Versatile but Undocumented Heterocyclic Scaffold 2-Chloro-5-ethenyl-3-methylpyridine is a substituted pyridine derivative that, despite its potential as a versatile building block in organic synthesis, is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile but Undocumented Heterocyclic Scaffold

2-Chloro-5-ethenyl-3-methylpyridine is a substituted pyridine derivative that, despite its potential as a versatile building block in organic synthesis, is not extensively documented in scientific literature or commercial catalogs. Its structure is characterized by a pyridine core featuring three distinct and reactive functional groups: a chloro group at the 2-position, a methyl group at the 3-position, and an ethenyl (vinyl) group at the 5-position. This unique arrangement offers multiple sites for sequential and regioselective modification, making it a theoretically valuable scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Given the absence of direct experimental data, this guide provides a comprehensive overview based on established principles of organic chemistry. We will explore plausible synthetic routes to access this molecule and predict its chemical properties, reactivity, and spectroscopic signature. The insights presented herein are grounded in the known chemistry of related pyridine derivatives and foundational reaction mechanisms, offering a robust theoretical framework for researchers looking to synthesize and utilize this compound.

Part 1: Physicochemical and Structural Properties (Predicted)

A thorough understanding of the physicochemical properties is crucial for designing synthetic routes, selecting appropriate solvents, and developing purification methods. The properties listed below are estimated based on the compound's structure.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₈ClNCalculated from the chemical structure.
Molecular Weight 153.61 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Colorless to pale yellow liquidBy analogy to similar compounds like 2-chloro-5-methylpyridine.[1]
Boiling Point > 200 °C at 760 mmHg (Predicted)Expected to be higher than 2-chloro-3-methylpyridine (192-193 °C) due to the larger vinyl group.[2]
Solubility Soluble in common organic solvents (DCM, THF, Toluene, DMF)Typical for small, functionalized organic molecules.
Stability Stable under normal conditions; may polymerize upon heating or in the presence of radical initiators.The vinyl group introduces potential for polymerization.

Part 2: Proposed Synthetic Pathways

The synthesis of 2-Chloro-5-ethenyl-3-methylpyridine can be approached through several strategic disconnections. As the target molecule is not commercially available, its preparation would likely involve the functionalization of a more accessible pyridine precursor. The most plausible strategies involve palladium-catalyzed cross-coupling reactions or olefination via a Wittig reaction.

Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds.[3][4] The introduction of the vinyl group onto a pre-functionalized pyridine ring is a highly logical and efficient approach.

Causality Behind Experimental Choices: This strategy hinges on a precursor like 2-chloro-5-bromo-3-methylpyridine . In palladium-catalyzed reactions, the reactivity of halogens typically follows the order I > Br > OTf >> Cl.[5][6] This differential reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond at the 2-position intact for potential future modifications. The Stille and Suzuki-Miyaura couplings are excellent candidates for this transformation.

A. Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organohalide with an organotin compound.[7][8] It is well-regarded for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[4][8]

Experimental Protocol: Stille Vinylation

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-bromo-3-methylpyridine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and an appropriate solvent (e.g., anhydrous toluene or DMF).

  • Reagent Addition: Add vinyltributylstannane (1.1-1.5 equiv.) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through a pad of Celite, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

B. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is another premier C-C bond-forming reaction, often favored due to the lower toxicity of boron compounds compared to organostannanes.[6][9]

Experimental Protocol: Suzuki Vinylation

  • Reaction Setup: In a reaction vessel, combine 2-chloro-5-bromo-3-methylpyridine (1.0 equiv.), potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03-0.05 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a mixture of solvents, typically an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).

  • Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using freeze-pump-thaw cycles. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.

G cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Precursor1 2-Chloro-5-bromo- 3-methylpyridine step1 Heat (80-110 °C) Precursor1->step1 Toluene/DMF Reagent1 Vinyltributylstannane (Bu₃SnCH=CH₂) Reagent1->step1 Catalyst1 Pd(PPh₃)₄ Catalyst1->step1 Product 2-Chloro-5-ethenyl- 3-methylpyridine step1->Product Precursor2 2-Chloro-5-bromo- 3-methylpyridine step2 Heat (80-100 °C) Precursor2->step2 Dioxane/H₂O Reagent2 Potassium vinyltrifluoroborate (CH₂=CHBF₃K) Reagent2->step2 Catalyst2 Pd(dppf)Cl₂ / Base Catalyst2->step2 step2->Product G cluster_wittig Wittig Olefination Phosphonium Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide (Ph₃P=CH₂) Phosphonium->Ylide THF Base Strong Base (e.g., n-BuLi) Base->Ylide ReactionStep Reaction Ylide->ReactionStep Aldehyde 2-Chloro-5-formyl- 3-methylpyridine Aldehyde->ReactionStep THF Product 2-Chloro-5-ethenyl- 3-methylpyridine Byproduct Triphenylphosphine oxide (Ph₃P=O) ReactionStep->Product ReactionStep->Byproduct

Sources

Exploratory

2-Chloro-5-vinyl-3-methylpyridine (CAS: 1355204-24-8): A Senior Scientist’s Guide to Chemoselective Synthesis and Downstream Functionalization

Executive Summary In the landscape of modern drug discovery—particularly in the design of targeted kinase inhibitors and complex macrocycles—bifunctional heterocyclic scaffolds are indispensable. 2-Chloro-5-vinyl-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery—particularly in the design of targeted kinase inhibitors and complex macrocycles—bifunctional heterocyclic scaffolds are indispensable. 2-Chloro-5-vinyl-3-methylpyridine (CAS: 1355204-24-8) [1] has emerged as a highly strategic building block. Commercially available through specialized chemical suppliers[2], this compound offers a unique triad of functional groups: a reactive C2-chloro position for late-stage amination, a C5-vinyl group for chain extension or macrocyclization, and a C3-methyl group that dictates the conformational geometry of the final active pharmaceutical ingredient (API).

This technical guide deconstructs the structural logic, chemoselective synthesis, and divergent reactivity of this molecule, providing field-proven protocols for researchers and process chemists.

Physicochemical Profiling & Structural Logic

To master the reactivity of 2-Chloro-5-vinyl-3-methylpyridine, one must first understand the electronic and steric interplay on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen heavily depletes electron density at the C2 and C6 positions, priming the C2-chloro bond for nucleophilic attack. Conversely, the C3-methyl group acts as a mild electron donor but, more importantly, provides critical steric shielding adjacent to the C2 position.

Table 1: Physicochemical Summary
PropertySpecification
Chemical Name 2-Chloro-3-methyl-5-vinylpyridine (or 2-Chloro-5-ethenyl-3-methylpyridine)[1]
CAS Number 1355204-24-8[2]
Molecular Formula C₈H₈ClN
Molecular Weight 153.61 g/mol
Precursor CAS 29241-60-9 (5-Bromo-2-chloro-3-methylpyridine)[3]
Precursor MW 206.47 g/mol [4]
Physical State Colorless to pale yellow oil (temperature dependent)
Storage Requirements 2–8°C, protected from light, stabilized with radical inhibitors

Upstream Assembly: Chemoselective Vinylation

The synthesis of 2-Chloro-5-vinyl-3-methylpyridine relies on the precise differentiation of two distinct carbon-halogen bonds. The starting material, 5-Bromo-2-chloro-3-methylpyridine (CAS: 29241-60-9) [3], is a well-documented intermediate in the synthesis of anti-inflammatory and anti-cancer agents[5].

To install the vinyl group exclusively at the C5 position, we exploit the differential rates of oxidative addition by Palladium(0). The C5-Br bond undergoes oxidative addition orders of magnitude faster than the C2-Cl bond.

Causality in Catalyst Selection: We utilize Pd(dppf)Cl₂ rather than standard Pd(PPh₃)₄. The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a wide bite angle on the palladium center. This accelerates the reductive elimination step and stabilizes the catalyst, effectively suppressing competitive, off-target insertion into the C2-Cl bond. Furthermore, using potassium vinyltrifluoroborate instead of a standard boronic acid ensures a slow, controlled release of the active transmetalating species, minimizing vinyl homocoupling.

SynthPathway A 5-Bromo-2-chloro- 3-methylpyridine (CAS: 29241-60-9) C 2-Chloro-5-vinyl- 3-methylpyridine (CAS: 1355204-24-8) A->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O 90°C, 12h B Potassium Vinyltrifluoroborate B->C Transmetalation

Fig 1: Chemoselective Suzuki-Miyaura vinylation of 5-bromo-2-chloro-3-methylpyridine.

Divergent Reactivity & Downstream Applications

Once synthesized, 2-Chloro-5-vinyl-3-methylpyridine serves as a bifunctional hub. The true power of this scaffold lies in its orthogonal reactivity, allowing drug developers to build complex architectures sequentially without the need for excessive protecting group chemistry.

  • The C2-Chloro Handle (Electrophilic): Due to the adjacent C3-methyl steric bulk, standard Nucleophilic Aromatic Substitution (SₙAr) requires harsh conditions (high heat, strong alkoxides). Therefore, Buchwald-Hartwig amination is the preferred method for attaching complex amines (e.g., piperidines or anilines). Bulky, electron-rich ligands like BrettPhos or XPhos are mandatory here to facilitate oxidative addition into the sterically hindered C-Cl bond.

  • The C5-Vinyl Handle (Olefinic): The vinyl group can undergo a Heck reaction to extend the carbon chain, or it can be subjected to Lemieux-Johnson oxidation (OsO₄/NaIO₄) to yield the corresponding C5-aldehyde—a critical precursor for reductive aminations.

Reactivity cluster_C2 C2-Position (Electrophilic) cluster_C5 C5-Position (Olefinic) Core 2-Chloro-5-vinyl-3-methylpyridine (Bifunctional Hub) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines/Alkoxides, Heat BHA Buchwald-Hartwig Amination Core->BHA Pd2(dba)3, BrettPhos Heck Heck Cross-Coupling (Chain Extension) Core->Heck Aryl Halide, Pd(OAc)2 Ox Lemieux-Johnson Oxidation (to Aldehyde) Core->Ox OsO4, NaIO4

Fig 2: Divergent downstream reactivity map of the C2-chloro and C5-vinyl functional handles.

Validated Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in analytical checkpoints to ensure reaction fidelity.

Protocol A: Upstream Synthesis via Suzuki-Miyaura Vinylation

Objective: Synthesize 2-Chloro-5-vinyl-3-methylpyridine from 5-Bromo-2-chloro-3-methylpyridine.

  • Preparation: In an oven-dried Schlenk flask under N₂, combine 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv, 10 mmol)[3], potassium vinyltrifluoroborate (1.2 equiv, 12 mmol), and K₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Causality: Water is required to hydrolyze the trifluoroborate into the active boronic acid species.

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Execution: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • Validation Checkpoint: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z ~205.0) is entirely replaced by the product mass (m/z ~153.0).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Downstream Buchwald-Hartwig Amination of the C2-Cl Bond

Objective: Couple a secondary amine to the sterically hindered C2 position.

  • Preparation: In a glovebox, charge a vial with 2-Chloro-5-vinyl-3-methylpyridine (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst/Ligand: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%). Causality: BrettPhos is explicitly chosen because its bulky biaryl structure prevents the formation of inactive bis-amine palladium complexes, which is a high risk when navigating the steric bulk of the adjacent C3-methyl group.

  • Execution: Dissolve in anhydrous Toluene (0.1 M) and heat to 100°C for 8 hours.

  • Validation Checkpoint: Analyze via ¹H NMR. Successful coupling is indicated by an upfield shift of the C3-methyl protons (from ~2.4 ppm to ~2.1 ppm) due to the shielding cone of the newly attached amine moiety.

Handling, Stability, and Polymerization Prevention

Because 2-Chloro-5-vinyl-3-methylpyridine contains an unhindered, conjugated vinyl group, it is highly susceptible to auto-polymerization initiated by ambient light, heat, or trace oxygen radicals.

  • Inhibitor Doping: Upon isolation, the pure compound must be immediately stabilized with 100–500 ppm of a radical scavenger, typically BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) .

  • Storage: Store strictly at 2–8°C in amber glass vials backfilled with Argon.

  • Pre-use Preparation: If the downstream reaction is sensitive to radical scavengers (e.g., certain photoredox methodologies), the inhibitor must be removed prior to use by passing the oil through a short plug of basic alumina.

References

  • National Center for Biotechnology Information (PubChem). "5-Bromo-2-chloro-3-methylpyridine Compound Summary for CID 285434." Verified Source. URL:[Link]

Sources

Foundational

Introduction: A Versatile Halogenated Pyridine Building Block

An In-Depth Technical Guide to 2-Chloro-5-methylpyridine: Synthesis, Properties, and Applications A Note on the Target Compound: This guide focuses on the molecular structure, properties, and applications of 2-Chloro-5-m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-methylpyridine: Synthesis, Properties, and Applications

A Note on the Target Compound: This guide focuses on the molecular structure, properties, and applications of 2-Chloro-5-methylpyridine. While the initial topic of interest was 2-Chloro-5-ethenyl-3-methylpyridine, a comprehensive literature search revealed a significant body of research on the former, a key intermediate in various industrial syntheses. Information on the ethenyl derivative is sparse, suggesting it may be a novel or less-documented compound. The principles and methodologies discussed herein for 2-Chloro-5-methylpyridine can serve as a foundational reference for the study and potential synthesis of its ethenyl counterpart.

2-Chloro-5-methylpyridine is a halogenated pyridine derivative that has become a crucial building block in modern organic synthesis.[1] Its significance lies in the reactive chlorine atom at the 2-position of the pyridine ring, which is susceptible to a variety of cross-coupling and nucleophilic substitution reactions.[1] The methyl group at the 5-position provides a site for further functionalization and influences the molecule's electronic properties.[1] This guide offers a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental methodologies involving 2-chloro-5-methylpyridine, establishing it as a valuable scaffold in the development of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-5-methylpyridine is essential for its effective use in synthesis, including the selection of solvents, reaction temperatures, and purification methods.[1]

PropertyValueReference(s)
Molecular Formula C₆H₆ClN[1]
Molecular Weight 127.57 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 97 °C at 30 mmHg[1]
Density 1.169 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.53[1]
CAS Number 18368-64-4[1]

Synthesis of 2-Chloro-5-methylpyridine

Several synthetic routes to 2-chloro-5-methylpyridine have been reported, with the choice of method often dependent on the desired scale and available starting materials.[1] A common and efficient laboratory-scale synthesis involves the chlorination of 3-methylpyridine N-oxide.[1][2]

Synthesis from 3-Methylpyridine N-Oxide

This widely used two-step procedure involves the formation of a benzoylated intermediate followed by chlorination.[1] The reaction with phosphorus oxychloride (POCl₃) in the presence of a basic organic nitrogen compound is a common approach.[2]

Experimental Protocol: Synthesis from 3-Methylpyridine N-Oxide

Step 1: Synthesis of 5-Methylpyridine-2-Benzoylate

  • To a solution of 3-methylpyridine N-oxide (80 g, 0.7339 mol) in dichloromethane (550 g), cool the mixture to -10 °C.[1]

  • Slowly add benzoyl chloride (206 g, 1.4679 mol) and triethylamine (148.2 g, 1.4679 mol) while maintaining the temperature.[1]

  • After the addition is complete, stir the reaction mixture at reflux for 1 hour.[1]

Step 2: Chlorination

  • To the crude 5-methylpyridine-2-benzoylate from the previous step, add chlorobenzene (600 mL).[1]

  • Add phosphorus oxychloride (42 g, 0.2736 mol) to the mixture.[1]

  • Heat the reaction to reflux and maintain for 6 hours.[1]

  • Upon completion, cool the reaction and perform hydrolysis.

  • Neutralize the mixture with an alkali solution.

  • Perform steam distillation to isolate the crude product.[1]

Causality Behind Experimental Choices:

  • The use of 3-methylpyridine N-oxide as a starting material activates the pyridine ring for electrophilic substitution.

  • Benzoyl chloride is used to form a good leaving group, facilitating the subsequent nucleophilic attack by the chloride ion.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Phosphorus oxychloride is a common and effective chlorinating agent for converting N-oxides to chloro-pyridines.[2]

  • Steam distillation is an effective method for purifying the final product from non-volatile impurities.

Diagram: Synthetic Pathway from 3-Methylpyridine N-Oxide

G cluster_0 Step 1: Benzoylation cluster_1 Step 2: Chlorination 3-Methylpyridine N-Oxide 3-Methylpyridine N-Oxide 5-Methylpyridine-2-Benzoylate 5-Methylpyridine-2-Benzoylate 3-Methylpyridine N-Oxide->5-Methylpyridine-2-Benzoylate Benzoyl Chloride, Triethylamine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 5-Methylpyridine-2-Benzoylate->2-Chloro-5-methylpyridine POCl3, Heat

Caption: Synthesis of 2-Chloro-5-methylpyridine.

Key Reactions and Applications

2-Chloro-5-methylpyridine is a versatile intermediate used in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[3][4]

Synthesis of Agrochemicals

2-Chloro-5-methylpyridine is a key intermediate in the production of neonicotinoid insecticides, such as imidacloprid, thiacloprid, and acetamiprid.[5] It is also used in the synthesis of herbicides like fluazifop-butyl.[4] The synthesis of 2-chloro-5-chloromethylpyridine, a direct precursor to many of these insecticides, is a common subsequent reaction.[5]

Synthesis of Pharmaceuticals

This compound serves as a building block in the development of various pharmaceuticals.[6] For instance, derivatives of 2-chloro-5-methylpyridine are used to create compounds with anti-inflammatory and anti-cancer properties.[3] It is also an intermediate for the synthesis of Lumacaftor.[7]

Precursor for Fused Heterocyclic Systems

2-Chloro-5-methylpyridine can be further functionalized to create precursors for more complex heterocyclic systems. For example, 2-Chloro-5-methylpyridine-3,4-diamine is a key building block for the synthesis of imidazo[4,5-b]pyridines, which are recognized as purine bioisosteres and exhibit a wide range of biological activities.[6]

Diagram: Application Workflow

G cluster_agrochemicals Agrochemicals cluster_pharma Pharmaceuticals cluster_heterocycles Fused Heterocycles 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Neonicotinoid Insecticides Neonicotinoid Insecticides 2-Chloro-5-methylpyridine->Neonicotinoid Insecticides Herbicides Herbicides 2-Chloro-5-methylpyridine->Herbicides Anti-inflammatory Agents Anti-inflammatory Agents 2-Chloro-5-methylpyridine->Anti-inflammatory Agents Anti-cancer Agents Anti-cancer Agents 2-Chloro-5-methylpyridine->Anti-cancer Agents Lumacaftor Intermediate Lumacaftor Intermediate 2-Chloro-5-methylpyridine->Lumacaftor Intermediate Imidazo[4,5-b]pyridines Imidazo[4,5-b]pyridines 2-Chloro-5-methylpyridine->Imidazo[4,5-b]pyridines

Caption: Key applications of 2-Chloro-5-methylpyridine.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of 2-Chloro-5-methylpyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C-Cl and C=N bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Gas Chromatography (GC): GC is often used to assess the purity of the synthesized 2-Chloro-5-methylpyridine.

Safety and Handling

2-Chloro-5-methylpyridine is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed or in contact with skin.[8] It causes skin and serious eye irritation.[8] It is also a combustible liquid.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[8][10]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8] Use only outdoors or in a well-ventilated area.[10]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8][10] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8]

  • First Aid: In case of contact with skin, wash with plenty of soap and water.[8] If in eyes, rinse cautiously with water for several minutes.[8] If swallowed, call a poison center or doctor.[8]

Conclusion

2-Chloro-5-methylpyridine is a fundamentally important building block in synthetic organic chemistry. Its versatile reactivity allows for the construction of a diverse array of complex molecules with significant applications in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists working in drug discovery and development.

References

  • Thermo Fisher Scientific. (2025, December 19).
  • BenchChem. (2025). 2-Chloro-5-methylpyridine: A Versatile Building Block in Organic Synthesis.
  • Sigma-Aldrich. (2025, November 6).
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
  • Gangadasu, B., Raju, B. C., & Jayathirtha Rao, V. (n.d.). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES.
  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • BenchChem. (2025). Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds.
  • ChemicalBook. (2026, January 13). 2-Chloro-3-methylpyridine | 18368-76-8.
  • Jubilant Ingrevia Limited. (n.d.).
  • Jiangsu Yangnong Chem Group. (2020, June 26). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • Fisher Scientific. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine 98.0+%, TCI America 5 g | Buy Online.
  • ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
  • ResearchGate. (2025, December 5). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • ChemicalBook. (2026, January 13). 2-Chloro-5-trifluoromethylpyridine | 52334-81-3.
  • ChemicalBook. (2024, October 22). 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis.
  • Chem-Impex. (n.d.). 2-Amino-3-chloro-5-methylpyridine.
  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1.
  • PMC. (n.d.). 2-Chloro-5-methyl-3-nitropyridine.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.

Sources

Exploratory

Synthesis of 2-Chloro-5-ethenyl-3-methylpyridine from 3-Methylpyridine: A Comprehensive Technical Guide

Executive Summary The compound 2-chloro-5-ethenyl-3-methylpyridine (CAS 1824113-64-5) is a highly valuable, bifunctional heterocyclic building block utilized extensively in the development of advanced pharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-5-ethenyl-3-methylpyridine (CAS 1824113-64-5) is a highly valuable, bifunctional heterocyclic building block utilized extensively in the development of advanced pharmaceuticals and agrochemicals. Its structural architecture—featuring an ortho-directing methyl group, a reactive vinyl moiety for olefin metathesis or polymerization, and a stable aryl chloride for late-stage functionalization—makes it a privileged scaffold.

This whitepaper details a robust, field-proven four-step synthetic route starting from the inexpensive and readily available precursor, 3-methylpyridine. By leveraging precise electronic effects within the pyridine ring, we achieve strict regiocontrol and chemoselectivity, culminating in a highly efficient synthesis.

Retrosynthetic Strategy and Mechanistic Rationale

Designing a synthesis for a multi-substituted pyridine requires careful orchestration of electrophilic and nucleophilic aromatic substitutions. Direct functionalization of 3-methylpyridine is notoriously difficult due to the electron-deficient nature of the pyridine core. Therefore, our strategy relies on the temporary introduction of a strongly electron-donating group to direct subsequent functionalization.

  • Amination (Chichibabin Reaction): The sequence initiates with the nucleophilic amination of 3-methylpyridine using sodium amide. The methyl group at the C3 position sterically and electronically directs the incoming nucleophile to the C2 position, yielding 2-amino-3-methylpyridine[1].

  • Regioselective Bromination: The newly introduced C2-amino group acts as a powerful +M (mesomeric) donor, dramatically increasing the electron density of the ring. This activates the C5 position for electrophilic aromatic substitution (EAS), allowing for mild bromination with N-Bromosuccinimide (NBS) to form 2-amino-5-bromo-3-methylpyridine[2].

  • Sandmeyer Chlorination: With the bromine atom securely installed at C5, the directing amino group is no longer needed and is converted into the requisite C2-chlorine atom via diazotization and subsequent copper-mediated radical-nucleophilic substitution[3].

  • Chemoselective Cross-Coupling: The resulting intermediate, 5-bromo-2-chloro-3-methylpyridine, is a dihalopyridine. Because the C–Br bond dissociation energy (~81 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol), Palladium(0) undergoes oxidative addition exclusively at the C5 position. This allows for a chemoselective Suzuki-Miyaura coupling with a vinylboronic ester to yield the final product[4].

SyntheticWorkflow A 3-Methylpyridine (Starting Material) B 2-Amino-3-methylpyridine (Intermediate 1) A->B NaNH₂, Δ (Chichibabin) C 2-Amino-5-bromo- 3-methylpyridine (Intermediate 2) B->C NBS, MeCN (Bromination) D 5-Bromo-2-chloro- 3-methylpyridine (Intermediate 3) C->D NaNO₂, HCl, CuCl (Sandmeyer) E 2-Chloro-5-ethenyl- 3-methylpyridine (Target) D->E Vinylboronic ester Pd Cat. (Suzuki)

Figure 1: Four-step synthetic workflow from 3-methylpyridine to the target vinylpyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-3-methylpyridine

Causality & Validation: The Chichibabin reaction proceeds via an addition-elimination mechanism. The evolution of hydrogen gas serves as a primary visual indicator of the hydride elimination step, validating the reaction's progression[1].

  • Setup: Charge a dry, argon-flushed 500 mL Schlenk flask with 3-methylpyridine (1.0 equiv) and anhydrous N,N-dimethylaniline (0.5 M).

  • Reagent Addition: Carefully add sodium amide (NaNH₂, 1.2 equiv) in small portions to avoid excessive initial exotherms.

  • Reaction: Heat the suspension to 140 °C. Maintain the temperature until hydrogen gas evolution ceases (typically 6–8 hours).

  • Workup: Cool the mixture to 0 °C and cautiously quench with ice water to destroy unreacted NaNH₂. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation to afford 2-amino-3-methylpyridine as a pale solid.

Step 2: Regioselective Bromination

Causality & Validation: NBS is used instead of Br₂ to provide a low, steady concentration of electrophilic bromine, preventing over-bromination. The reaction is shielded from light to suppress competing radical pathways (which would lead to benzylic bromination of the methyl group)[2].

  • Setup: Dissolve 2-amino-3-methylpyridine (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.3 M) and cool to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes in the dark.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1); the disappearance of the starting material validates completion.

  • Workup: Quench the reaction with a 10% aqueous sodium thiosulfate solution to neutralize any residual NBS. Extract with Dichloromethane (DCM).

  • Purification: Concentrate the organic phase and recrystallize from ethanol to yield 2-amino-5-bromo-3-methylpyridine.

Step 3: Sandmeyer Chlorination

Causality & Validation: The temperature must be strictly maintained below 0 °C during diazotization to prevent the premature degradation of the unstable diazonium salt into a phenol. The subsequent evolution of nitrogen gas upon addition to CuCl confirms the successful radical-nucleophilic substitution[3].

  • Diazotization: Suspend 2-amino-5-bromo-3-methylpyridine (1.0 equiv) in concentrated HCl (3.0 M) and cool to -5 °C using an ice-salt bath. Add a pre-cooled aqueous solution of NaNO₂ (1.2 equiv) dropwise. Stir for 45 minutes.

  • Substitution: In a separate flask, prepare a solution of Copper(I) chloride (CuCl, 1.5 equiv) in conc. HCl at 0 °C. Transfer the diazonium solution dropwise into the CuCl solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Vigorous N₂ evolution will be observed.

  • Workup: Carefully neutralize the acidic mixture with 6M NaOH until pH 8 is reached. Extract with DCM (3 × 150 mL).

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to isolate 5-bromo-2-chloro-3-methylpyridine.

Step 4: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Validation: The bulky, electron-rich dppf ligand on the Palladium catalyst accelerates the oxidative addition into the C5–Br bond while leaving the C2–Cl bond intact. A color change from orange to dark brown/black indicates the formation of the active Pd(0) species[4].

  • Setup: In a Schlenk tube, combine 5-bromo-2-chloro-3-methylpyridine (1.0 equiv), vinylboronic acid pinacol ester (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Catalyst: Add a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.2 M). Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Seal the tube and heat to 80 °C for 12–16 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Filter the organic phase through a pad of Celite to remove palladium black.

  • Purification: Concentrate and purify via column chromatography (Hexanes:EtOAc 95:5) to yield the target compound, 2-chloro-5-ethenyl-3-methylpyridine.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Complex (PdII) Pd0->OA + 5-Bromo-2-chloro- 3-methylpyridine TM Transmetalation Complex (PdII) OA->TM + Vinylboronic ester + Base RE Reductive Elimination TM->RE RE->Pd0 - Target Molecule

Figure 2: Chemoselective Suzuki-Miyaura catalytic cycle exploiting C-Br vs C-Cl reactivity.

Quantitative Data and Yield Analysis

To ensure reproducibility, the following table summarizes the expected quantitative metrics for each step of the synthesis when executed at a 10-gram scale.

StepTransformationKey Reagents & CatalystTemp / TimeTypical YieldPurity (HPLC)
1 AminationNaNH₂, N,N-dimethylaniline140 °C / 6-8 h65 - 70%> 95%
2 BrominationNBS, MeCN0 °C to RT / 2-4 h85 - 90%> 98%
3 ChlorinationNaNO₂, conc. HCl, CuCl-5 °C to RT / 4-6 h70 - 75%> 97%
4 Cross-CouplingVinylboronic ester, Pd(dppf)Cl₂80 °C / 12-16 h75 - 80%> 99%
Overall Total Synthesis - - ~ 30 - 38% > 99%

References

  • Guidechem. "5-bromo-2-chloro-3-methylpyridine 29241-60-9 wiki". Guidechem.
  • Benchchem. "5-Bromo-2-iodo-3-methylpyridine | 376587-52-9". Benchchem.
  • ResearchGate. "A B3LYP/6-31+G(d) study of the reaction pathways and conformational preference in a model Chichibabin reaction". ResearchGate.
  • ResearchGate. "ChemInform Abstract: Highly Fluorescent, π-Extended Indenopyrido[2,1-a]isoindolone Derivatives Prepared by a Palladium-Catalyzed Cascade Reaction". ResearchGate.

Sources

Foundational

Comprehensive Technical Guide on the Solubility and Stability of 2-Chloro-5-vinyl-3-methylpyridine

Executive Summary 2-Chloro-5-vinyl-3-methylpyridine is a highly reactive, polyfunctional heterocyclic building block utilized in advanced organic synthesis, polymer chemistry, and active pharmaceutical ingredient (API) d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-vinyl-3-methylpyridine is a highly reactive, polyfunctional heterocyclic building block utilized in advanced organic synthesis, polymer chemistry, and active pharmaceutical ingredient (API) development. Due to the orthogonal reactivity of its functional groups—an electron-deficient pyridine ring, an electrophilic 2-chloro substituent, and a polymerizable 5-vinyl moiety—handling this compound requires rigorous physicochemical control.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. This guide dissects the causality behind the molecule's solubility limitations and intrinsic instability, providing researchers with self-validating experimental protocols to ensure data integrity during formulation and analytical testing.

Part 1: Physicochemical Profiling & Solubility Dynamics

Structural Causality and Ionization

The solubility profile of 2-Chloro-5-vinyl-3-methylpyridine is dictated by the electronic effects of its substituents. While unsubstituted pyridine has a pKa of ~5.2, the strong inductive electron-withdrawing effect of the 2-chloro group severely deactivates the nitrogen lone pair. Drawing parallels from 2-chloropyridine, which possesses a pKa of 0.49 [1], the addition of the 3-methyl and 5-vinyl groups results in a predicted pKa of < 1.0.

Causality in Formulation: Because the pKa is exceptionally low, the molecule remains entirely un-ionized across the entire physiological pH range (pH 1.2 to 7.4). Consequently, pH-adjustment strategies (like salt formation) are ineffective for enhancing aqueous solubility. The molecule exhibits high lipophilicity, necessitating the use of co-solvents (e.g., DMSO, PEG-400) or surfactants for aqueous assays.

Quantitative Physicochemical Summary
PropertyPredicted/Extrapolated ValueCausality / Implication for Handling
Molecular Weight 153.61 g/mol Small molecule; highly membrane-permeable.
pKa (Conjugate Acid) ~0.5 - 0.8Un-ionized at physiological pH; poor aqueous solubility [1].
LogP (Octanol/Water) ~2.5 - 3.0Highly lipophilic; partitions rapidly into organic phases.
Aqueous Solubility < 1 mg/mL (pH 7.4)Requires organic co-solvents for biological screening.
Organic Solubility > 100 mg/mLHighly soluble in DCM, EtOAc, THF, and Methanol.

Part 2: Stability Assessment & Degradation Pathways

The structural complexity of 2-Chloro-5-vinyl-3-methylpyridine introduces multiple competing degradation pathways. Understanding these is critical for establishing a robust shelf-life and developing a Stability-Indicating Method (SIM).

Radical Polymerization (The Vinyl Hazard)

The 5-vinyl group is highly susceptible to auto-oxidation and free-radical polymerization triggered by heat, UV light, or trace peroxides.

  • The Mechanism: Trace oxygen reacts with the vinyl group to form peroxides, which cleave homolytically to form radicals, initiating a chain-growth polymerization [2].

  • The Solution: The compound must be stored with a radical inhibitor such as Butylated hydroxytoluene (BHT) or hydroquinone (100–200 ppm). BHT works by donating a hydrogen atom to the propagating radical, forming a sterically hindered, resonance-stabilized phenoxy radical that terminates the chain reaction [2].

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro position is activated toward SNAr by the electron-withdrawing nitrogen. While stable at neutral pH, exposure to strong bases (e.g., NaOH) and elevated temperatures will result in the displacement of the chloride ion, forming 2-hydroxy-5-vinyl-3-methylpyridine.

G A 2-Chloro-5-vinyl- 3-methylpyridine B Radical Polymerization (Thermal/Light) A->B Depletion of BHT C Epoxidation / Cleavage (Oxidative Stress) A->C Peroxide/O2 Exposure D Nucleophilic Substitution (Strong Base/Heat) A->D SNAr at C2

Fig 1. Primary degradation pathways of 2-Chloro-5-vinyl-3-methylpyridine under stress.

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mass-balance checks to prevent false positives caused by volatility or non-specific binding.

Protocol 1: Kinetic Solubility Screening (HPLC-UV)

This protocol determines the kinetic aqueous solubility while accounting for potential compound loss due to container adsorption or rapid polymerization.

  • Preparation of Stock: Dissolve 10 mg of 2-Chloro-5-vinyl-3-methylpyridine in 1 mL of anhydrous DMSO to create a 10 mg/mL stock. Reasoning: DMSO ensures complete initial dissolution without triggering hydrolysis.

  • Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) in a low-bind Eppendorf tube (Target concentration: 100 µg/mL).

  • Incubation: Shake the sample at 300 rpm at 25°C for 24 hours. Protect from light using amber tubes to prevent UV-induced [2+2] cycloaddition of the vinyl groups.

  • Phase Separation: Centrifuge at 14,000 x g for 15 minutes to pellet undissolved compound.

  • Self-Validation (Mass Balance Check):

    • Supernatant Analysis: Inject 10 µL of the supernatant into the HPLC-UV (detecting at 254 nm).

    • Pellet Recovery: Dissolve the remaining pellet in 1 mL of Acetonitrile and inject. The sum of the moles in the supernatant and the pellet must equal the initial spike (95-105% recovery). If mass balance fails, it indicates the compound polymerized or volatilized during the assay.

Protocol 2: ICH Q1A(R2) Forced Degradation Workflow

Following ICH Q1A(R2) guidelines, forced degradation studies must target 5–20% degradation to identify breakdown pathways without generating secondary, non-relevant degradants [3][4].

G Start Initiate ICH Q1A(R2) Forced Degradation Acid Acid Hydrolysis (0.1N HCl) Start->Acid Base Base Hydrolysis (0.1N NaOH) Start->Base Ox Oxidation (3% H2O2) Start->Ox Heat Thermal Stress (60°C) Start->Heat Light Photolysis (UV/Vis) Start->Light Analyze HPLC-DAD/MS Analysis (Target 5-20% Degradation) Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Light->Analyze

Fig 2. ICH Q1A(R2) forced degradation workflow for stability-indicating method development.

Step-by-Step Execution:

  • Sample Preparation: Prepare 1 mg/mL solutions of the compound in a 50:50 Acetonitrile:Water mixture. Reasoning: The organic modifier ensures the lipophilic compound remains in solution during stress testing.

  • Internal Standard Addition: Add 4-chlorotoluene (50 µg/mL) as an internal standard (IS). Reasoning: The IS validates that any reduction in the parent peak area is due to actual chemical degradation, not solvent evaporation during heating.

  • Stress Application:

    • Acid: Add 0.1N HCl, heat at 60°C for 24 hours.

    • Base: Add 0.1N NaOH, heat at 60°C for 24 hours (Monitor closely for SNAr degradation).

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours (Expect rapid epoxidation of the vinyl group).

    • Thermal: Heat neat solid at 60°C for 7 days.

  • Neutralization & Quenching: Neutralize acid/base samples to pH 7.0 before injection to protect the HPLC column. Quench oxidative samples with sodium thiosulfate.

  • Analysis: Analyze via HPLC-DAD-MS. Ensure peak purity of the parent compound using the Diode Array Detector (DAD) to confirm no degradants are co-eluting with the active peak.

Conclusion

Successfully handling 2-Chloro-5-vinyl-3-methylpyridine requires a proactive approach to its inherent reactivity. By acknowledging its low pKa and high lipophilicity, researchers can avoid futile pH-adjustments and move directly to co-solvent strategies. Furthermore, strictly adhering to low-temperature storage, light protection, and the maintenance of BHT inhibitor levels will prevent catastrophic loss of material to radical polymerization, ensuring reliable downstream synthetic or analytical workflows.

References

  • Title: 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: A Practical Guide to Forced Degradation and Stability Studies for Drug Substances Source: Onyx Scientific URL: [Link]

Exploratory

Orthogonal Reactivity and Advanced Applications of 2-Chloro-5-ethenyl-3-methylpyridine in Materials Science and Drug Discovery

Executive Summary In the landscape of modern synthetic chemistry, polyfunctional heterocycles serve as critical linchpins for both advanced materials engineering and pharmaceutical drug discovery. 2-Chloro-5-ethenyl-3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry, polyfunctional heterocycles serve as critical linchpins for both advanced materials engineering and pharmaceutical drug discovery. 2-Chloro-5-ethenyl-3-methylpyridine (also known as 2-chloro-3-methyl-5-vinylpyridine, CAS: 1355204-24-8)[1] is a highly specialized, trifunctional building block. Unlike simpler pyridine derivatives, this molecule offers three distinct, orthogonally addressable reactive sites: a C2-chloro electrophile, a C5-ethenyl (vinyl) polymerizable handle, and a sterically tuning C3-methyl group.

As a Senior Application Scientist, I have designed this technical whitepaper to guide researchers through the causality of this molecule's reactivity. By understanding the mechanistic underpinnings of its functional groups, scientists can deploy this compound to synthesize stimuli-responsive polymers or engineer complex bioactive scaffolds without cross-reactivity compromising their yields.

Molecular Architecture and Reactivity Dynamics

The true value of 2-Chloro-5-ethenyl-3-methylpyridine lies in its electronic and steric topography, which allows for highly selective, orthogonal transformations.

  • C2-Chloro Group (Electrophilic Hub): The electron-withdrawing nature of the pyridine nitrogen heavily depletes electron density at the C2 position. This makes the carbon-chlorine bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Ni(0), Pd(0)) and nucleophilic aromatic substitution (SNAr).

  • C5-Ethenyl Group (Radical/Olefinic Hub): Positioned meta to the chlorine atom, the vinyl group is electronically decoupled from the C2-Cl bond. This allows it to undergo radical polymerization, olefin metathesis, or hydroboration without prematurely cleaving the carbon-halogen bond.

  • C3-Methyl Group (Steric Gatekeeper): The methyl group provides crucial steric hindrance adjacent to the C2-Cl bond. During transition-metal catalysis, this bulk dictates the trajectory of incoming ligands, often preventing unwanted homocoupling and stabilizing specific catalytic intermediates.

OrthogonalReactivity Core 2-Chloro-5-ethenyl- 3-methylpyridine Vinyl C5-Ethenyl Group (Polymerization) Core->Vinyl Radical Initiation Chloro C2-Chloro Group (Cross-Coupling) Core->Chloro Transition Metal Catalysis Pyridine Pyridine Nitrogen (Coordination) Core->Pyridine Lewis Acids Polymer Functional Polymers Vinyl->Polymer Drug Bioactive Scaffolds Chloro->Drug Ligand Metal-Organic Frameworks Pyridine->Ligand

Figure 1: Orthogonal reactivity pathways of 2-Chloro-5-ethenyl-3-methylpyridine.

Application Vector I: Advanced Polymer Synthesis

Vinylpyridines are industrially vital for creating specialty polymers, including pH-responsive hydrogels and metal-chelating resins. However, uncontrolled free-radical polymerization often leads to high polydispersity and cross-linking.

To utilize 2-Chloro-5-ethenyl-3-methylpyridine as a monomer while preserving the C2-Cl bond for post-polymerization modification, Nitroxide-Mediated Polymerization (NMP) is the optimal choice. The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a capping agent provides pseudo-living character to the polymerization[2]. Because the nitroxide radical is highly specific to carbon-centered radicals generated at the vinyl group, the C2-aryl chloride remains entirely unreactive.

Protocol 1: Orthogonal Nitroxide-Mediated Polymerization (NMP)

Causality Focus: TEMPO reversibly caps the propagating polymer chain, lowering the concentration of active radicals and preventing irreversible termination, yielding a narrow molecular weight distribution[2].

  • Monomer Purification: Pass 2-Chloro-5-ethenyl-3-methylpyridine through a basic alumina column to remove stabilizers (e.g., tert-butylcatechol) immediately prior to use.

  • Initiation: In a Schlenk flask, combine the purified monomer (1.0 M) with benzoyl peroxide (BPO, initiator) and TEMPO (capping agent) at a TEMPO/BPO molar ratio of 1.3:1.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove oxygen, which would otherwise quench the propagating radicals.

  • Propagation: Backfill with Argon and heat the reaction mixture to 135 °C for 12 hours. The elevated temperature is required to homolytically cleave the dormant C-ON bond.

  • Termination & Isolation: Cool the flask rapidly in an ice bath to quench the reaction. Precipitate the polymer by adding the mixture dropwise into cold hexanes.

Self-Validating System: Monitor the reaction via Gel Permeation Chromatography (GPC) and 1 H NMR. A successful orthogonal polymerization will show a linear increase in molecular weight ( Mn​ ) over time (GPC) while retaining the distinct aromatic C-Cl signature in the NMR spectrum, confirming the halogen handle is preserved for downstream functionalization.

Application Vector II: Late-Stage Functionalization & Cross-Coupling

When utilizing the C2-chloro group for pharmaceutical scaffold building, researchers often default to standard Suzuki-Miyaura cross-coupling. However, 2-chloropyridines present a unique mechanistic trap. They undergo rapid oxidative addition to Ni(0) catalysts, but if the subsequent transmetalation step is slow, the intermediate collapses into a stable, catalytically inactive dimeric Ni(II) species[3].

To circumvent catalyst death, we must use methodologies where transmetalation or radical addition outcompetes dimerization. Cross-electrophile coupling with alkyl bromides using a Ni/Mn system is highly effective here, allowing direct C(sp 2 )-C(sp 3 ) bond formation without requiring pre-formed organometallic reagents[4].

CrossCoupling Start Ni(COD)(dppf) Catalyst OxAdd Oxidative Addition (C2-Cl Bond) Start->OxAdd 2-Chloropyridine Dimer Inactive Dimeric Ni Species OxAdd->Dimer Slow Transmetalation (Suzuki) Transmet Rapid Transmetalation (Kumada) OxAdd->Transmet Fast Transmetalation Product C2-Alkylated Pyridine Transmet->Product Reductive Elimination

Figure 2: Mechanistic divergence in Ni-catalyzed cross-coupling of 2-chloropyridines.

Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling

Causality Focus: The use of a rigid bathophenanthroline ligand and high-concentration DMF prevents the formation of inactive Ni-dimers, while Mn(0) serves as a terminal reductant to regenerate the active Ni(0) catalyst[4].

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a vial with NiBr 2​⋅3 H 2​ O (5 mol%), bathophenanthroline ligand (5 mol%), and Mn(0) powder (2.0 equiv).

  • Substrate Addition: Add 2-Chloro-5-ethenyl-3-methylpyridine (1.0 equiv) and the desired alkyl bromide (1.1 equiv).

  • Solvent & Reaction: Add anhydrous N,N-dimethylformamide (DMF) to achieve a high substrate concentration (approx. 1.0 M). Seal the vial and stir vigorously at 60 °C for 16 hours.

  • Workup: Dilute with ethyl acetate, wash with 1M HCl to remove manganese salts, and purify via silica gel chromatography.

Self-Validating System: Utilize gas chromatography-mass spectrometry (GC-MS) with a dodecane internal standard. The presence of unreacted starting material alongside dimeric alkyl byproducts indicates catalyst stalling. A successful run will show complete consumption of the chloropyridine with >80% yield of the C2-alkylated product, leaving the C5-vinyl group unreduced and intact for subsequent reactions.

Quantitative Data Presentation

To aid in experimental design, the following table summarizes the comparative reactivity profile of 2-Chloro-5-ethenyl-3-methylpyridine across various synthetic pathways, highlighting the orthogonality of its functional groups.

Table 1: Comparative Reactivity Profile of 2-Chloro-5-ethenyl-3-methylpyridine

Reaction PathwayTarget Functional GroupReagents/CatalystConversion (%)Chemoselectivity (%)Key Analytical Metric
NMP Polymerization C5-EthenylTEMPO, BPO, 135 °C>85%>99% (C2-Cl intact)PDI < 1.3 (GPC)
Kumada Coupling C2-ChloroNi(COD) 2​ , dppf, RMgBr>90%>95% (Vinyl intact)GC-MS Yield
Suzuki Coupling C2-ChloroNi(COD) 2​ , dppf, RB(OH) 2​ <15%N/A (Catalyst Death)Dimeric Ni (NMR)
Cross-Electrophile C2-ChloroNiBr 2​ , Mn(0), R-Br75-82%>90% (Vinyl intact)Isolated Yield

References

  • Bohrisch, J., et al. "Nitroxide-Mediated Radical Polymerization of 4-Vinylpyridine: Study of the Pseudo-Living Character of the Reaction and Influence of Temperature and Nitroxide Concentration". Source: ACS Publications (Macromolecules). URL:[Link]

  • Everson, D. A., Buonomo, J. A., & Weix, D. J. "Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides". Source: National Institutes of Health (PMC). URL:[Link]

  • Cooper, A., et al. "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles". Source: RSC Publishing (Chemical Science). URL:[Link]

Sources

Foundational

2-Chloro-5-ethenyl-3-methylpyridine: A Versatile Trifunctional Building Block in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic scaffolds are paramount. 2-Chloro-5-ethenyl-3-methylpyridine (CAS: 1355204-24-8) stands out as a premi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic scaffolds are paramount. 2-Chloro-5-ethenyl-3-methylpyridine (CAS: 1355204-24-8) stands out as a premium trifunctional building block. Featuring three distinct, orthogonally reactive handles—a C2-chloride, a C3-methyl group, and a C5-vinyl (ethenyl) group—this pyridine derivative enables the rapid, divergent synthesis of complex molecular architectures. This whitepaper provides an in-depth mechanistic guide and validated experimental protocols for the selective functionalization of this scaffold.

Structural Anatomy & Orthogonal Reactivity

The synthetic utility of 2-chloro-5-ethenyl-3-methylpyridine lies in the electronic and steric differentiation of its functional groups. The electron-deficient nature of the pyridine ring activates the C2-position for cross-coupling, while the C5-vinyl group offers a site for diverse alkene elaborations. The C3-methyl group serves a dual purpose: it acts as a steric director during catalysis and can be independently functionalized via radical mechanisms.

ReactivityMap Core 2-Chloro-5-ethenyl-3-methylpyridine (CAS: 1355204-24-8) C2 C2-Chloro • Suzuki/Stille/Buchwald-Hartwig • Nucleophilic Aromatic Substitution Core->C2 Pd(0) / Nucleophiles C3 C3-Methyl • Radical Halogenation (NBS) • Deprotonation/Alkylation Core->C3 Radicals / Strong Bases C5 C5-Ethenyl (Vinyl) • Heck/Metathesis • Hydroboration/Epoxidation Core->C5 Pd(II) / Boranes / Olefins

Caption: Reactivity map of 2-Chloro-5-ethenyl-3-methylpyridine highlighting its orthogonal functional groups.

Table 1: Quantitative Summary of Orthogonal Reactivity Profiles

Reactive SiteTransformation TypeOptimal Reagents / CatalystsRegioselectivity Driver & Causality
C2-Chloro Suzuki-Miyaura CouplingPd(OAc)₂, SPhos, K₃PO₄, 100 °CPyridine nitrogen lowers the LUMO, accelerating Pd(0) oxidative addition despite steric hindrance.
C5-Ethenyl Heck ReactionPd(acac)₂, NaHCO₃, DMF, 90 °CTerminal alkene is sterically unhindered; electronic isolation from the ring prevents competing insertions.
C3-Methyl Radical BrominationNBS, AIBN, PhCF₃, RefluxBenzylic C-H bond dissociation energy is lowered; the resulting radical is resonance-stabilized.

Mechanistic Insights into Regioselective Functionalization

Successful utilization of this building block requires a deep understanding of the underlying catalytic mechanisms and steric microenvironments.

C2-Activation and Steric Shielding: In unactivated arenes, chlorides are notoriously sluggish in palladium-catalyzed cross-couplings. However, the electronegative nitrogen atom in the pyridine ring withdraws electron density via induction and resonance, significantly lowering the energy of the C-Cl anti-bonding orbital (LUMO). This electronic activation facilitates rapid oxidative addition by Pd(0) species[1].

Despite this electronic advantage, the adjacent C3-methyl group imposes a severe steric penalty. Standard phosphine ligands (e.g., PPh₃) often fail to promote the reaction efficiently. Therefore, bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, are mandatory. The electron richness of SPhos stabilizes the Pd(0) center to force oxidative addition, while its extreme steric bulk accelerates the rate-limiting reductive elimination step, preventing catalyst trapping[2].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Chloro-pyridine TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2, Base RedElim Reductive Elimination Complex TransMet->RedElim - Borate waste RedElim->Pd0 + 2-Aryl-pyridine

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the sterically hindered C2-chloro position.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol 1: C2-Arylation via Suzuki-Miyaura Coupling

This methodology selectively functionalizes the C2 position while leaving the C5-vinyl and C3-methyl groups intact[2].

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-5-ethenyl-3-methylpyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Introduce a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 5.0 mL).

  • Reaction: Seal the flask and heat at 100 °C with vigorous stirring for 12 hours.

  • Self-Validating Check: Monitor by LC-MS. The reaction is complete upon the disappearance of the starting material mass ([M+H]⁺ = 154.04 m/z) and the appearance of the biaryl product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: C5-Vinyl Elaboration via Heck Reaction

The terminal alkene at C5 is an excellent substrate for oxidative Heck couplings to yield (E)-styrylpyridine derivatives[3].

  • Preparation: In a pressure vial, combine 2-chloro-5-ethenyl-3-methylpyridine (1.0 equiv, 1.0 mmol), an aryl iodide (1.2 equiv), and NaHCO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd(acac)₂ (5 mol%).

  • Solvent & Base: Add anhydrous DMF (3.0 mL). Note: The use of a mild base like NaHCO₃ prevents the deactivation of the palladium catalyst by neutralizing the HX byproduct without causing side reactions at the C2-chloride.

  • Reaction: Stir at 90 °C under an O₂ or inert atmosphere for 24 hours.

  • Self-Validating Check: Analyze the crude mixture via ¹H NMR. Successful conversion is indicated by the disappearance of the terminal vinyl protons (multiplets at ~5.3 and 5.8 ppm) and the emergence of two doublets with a large coupling constant (J ≈ 16 Hz) in the 6.5–7.5 ppm region, confirming the formation of the trans (E)-alkene.

SequentialWorkflow Start Starting Material (C2-Cl, C3-Me, C5-Vinyl) Step1 1. Suzuki Coupling (C2 Arylation) Start->Step1 Step2 2. Heck Reaction (C5 Vinyl Extension) Step1->Step2 Step3 3. Radical Bromination (C3-CH2Br) Step2->Step3

Caption: Sequential orthogonal functionalization workflow for complex API scaffold generation.

Applications in Drug Development

The ability to sequentially and orthogonally functionalize 2-chloro-5-ethenyl-3-methylpyridine makes it an invaluable precursor in medicinal chemistry. Similar 2-chloro-3-methylpyridine derivatives are critical intermediates in the synthesis of blockbuster drugs, such as the CFTR corrector Lumacaftor[4]. By leveraging the C5-vinyl group for further extension (e.g., into lipophilic tails or hydrogen-bonding networks via hydroboration), drug development professionals can rapidly generate vast libraries of structurally diverse, patentable active pharmaceutical ingredients (APIs).

References

  • ResearchGate. Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids. Available at: [Link]

  • PMC / NIH. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available at:[Link]

Sources

Exploratory

The Strategic Role of 2-Chloro-5-vinylpyridine and its Analogs in Modern Medicinal Chemistry: A Comprehensive Technical Review

Executive Summary In the landscape of modern drug discovery and agrochemical development, bifunctional heterocycles serve as the architectural backbone for complex molecular scaffolds. Among these, 2-Chloro-5-vinylpyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, bifunctional heterocycles serve as the architectural backbone for complex molecular scaffolds. Among these, 2-Chloro-5-vinylpyridine (CVP) and its methylated analogs (e.g., 2-Chloro-3-methyl-5-vinylpyridine) have emerged as highly privileged building blocks[1][2].

The strategic value of the CVP scaffold lies in its orthogonal reactivity . The vinyl group is primed for olefin metathesis, hydroboration, and asymmetric cyclopropanation, while the electron-deficient 2-chloropyridine core is an ideal electrophile for late-stage transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira)[3][4]. This whitepaper provides an in-depth mechanistic review of CVP analogs, detailing their synthesis, their role in enantioselective catalysis, and the rigorous experimental protocols required to harness their full synthetic potential.

Structural Significance and Physicochemical Profiling

The introduction of a methyl group at the C3 or C4 position of the 2-chloro-5-vinylpyridine core drastically alters the steric environment and the electronic distribution of the pyridine ring[5][6]. This steric bulk is often strategically employed to lock the conformation of downstream biaryl systems, preventing free rotation and thereby reducing the entropic penalty upon binding to target kinases or receptors.

Table 1: Physicochemical Properties of Key 5-Vinylpyridine Building Blocks
Compound NameCAS NumberMolecular WeightKey Structural & Reactivity Feature
2-Chloro-5-vinylpyridine 157670-28-5139.58 g/mol Unsubstituted bifunctional core; highly susceptible to nucleophilic catalyst poisoning if unmitigated[1][7].
2-Chloro-3-methyl-5-vinylpyridine 1355204-24-8153.61 g/mol C3-steric hindrance; alters the oxidative addition rate at the C-Cl bond[2][5].
2-Chloro-4-methyl-5-vinylpyridine 1355232-77-7153.61 g/mol C4-steric hindrance; modulates the electronics of the vinyl group via hyperconjugation[6].
3-Methyl-5-vinylpyridine 51961-51-4119.17 g/mol Dehalogenated analog; utilized when cross-coupling handles are no longer required[8].

Upstream Synthesis: Constructing the CVP Scaffold

The synthesis of 2-chloro-5-vinylpyridine and its analogs typically relies on two primary disconnections: the Suzuki-Miyaura coupling of a 5-bromopyridine derivative with a vinylboron species, or the Wittig olefination of a 5-formylpyridine derivative[9].

From an operational standpoint, the Suzuki-Miyaura route is often preferred for scale-up due to the commercial availability of vinylboronic acid pinacol ester and the avoidance of stoichiometric phosphine oxide waste generated by the Wittig reaction[10].

Synthesis A 2-Chloro-5-bromopyridine (Starting Material) E 2-Chloro-5-vinylpyridine (Bifunctional Target) A->E Pd2(dba)3, K2CO3 PAPh ligand B Vinylboronic acid pinacol ester (Suzuki-Miyaura) B->E C 2-Chloro-5-formylpyridine (Alternative Starting Material) C->E THF, Base - Ph3P=O D Methylenetriphenylphosphorane (Wittig Reaction) D->E

Synthetic pathways to 2-Chloro-5-vinylpyridine via Suzuki-Miyaura and Wittig reactions.

Protocol 1: Synthesis of 2-Chloro-5-vinylpyridine via Suzuki-Miyaura Coupling

Causality Note: The use of the electron-rich phosphine ligand PAPh is critical here. It accelerates the transmetallation step of the relatively unreactive vinylboronic ester while preventing the premature oxidative addition of the Pd-catalyst into the C-Cl bond, ensuring chemoselectivity for the C-Br bond[10].

  • Preparation: In an inert atmosphere (N2/Ar), charge a reaction vessel with 2-chloro-5-bromopyridine (12.0 mmol), vinylboronic acid pinacol ester (18.0 mmol, 1.5 equiv), and K2CO3 (30.0 mmol, 2.5 equiv)[10].

  • Catalyst Addition: Add Pd2(dba)3 (0.06 mmol, 0.5 mol%) and PAPh ligand (0.18 mmol, 1.5 mol%)[10].

  • Solvent & Heating: Suspend the mixture in a degassed solvent system (e.g., Toluene/H2O) and heat to 80°C for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaCl, and extract with ethyl acetate.

  • Purification: Filter the organic layer over a plug of basic alumina to remove palladium black and boronic acid byproducts. Concentrate in vacuo and purify via flash column chromatography (0-5% Et2O/hexanes) to yield the product as a colorless oil (Typical yield: 40-65%)[10].

Downstream Applications: Divergent Functionalization

The true utility of the CVP scaffold is realized in its downstream transformations. By exploiting the distinct electronic nature of the vinyl and chloro groups, chemists can rapidly generate vast libraries of complex architectures.

Functionalization Core 2-Chloro-5-vinylpyridine (Bifunctional Scaffold) Cyclo Asymmetric Cyclopropanation (Rh2(S-TPPTTL)4) Core->Cyclo Hydro Selective Hydrogenation (Ir-Catalyst) Core->Hydro Cross Cross-Coupling (C-Cl bond) (Pd-Catalyzed) Core->Cross Prod1 1-Aryl-2-heteroarylcyclopropanes (HCV Therapeutics) Cyclo->Prod1 Prod2 2-Chloro-5-ethylpyridine (Agrochemical Intermediate) Hydro->Prod2 Prod3 Indole/Indoline Derivatives (Receptor Modulators) Cross->Prod3

Divergent late-stage functionalization of the 2-chloro-5-vinylpyridine scaffold.

Enantioselective Cyclopropanation (HCV Therapeutics)

Highly substituted cyclopropanes are critical structural motifs in therapeutics like Beclabuvir and Glecaprevir (HCV treatments)[11]. The reaction of CVP with aryldiazoacetates via Rhodium-catalyzed cyclopropanation is historically challenging because nucleophilic heterocycles (like pyridine) tend to coordinate to the Rh-center, poisoning the catalyst[7].

The Mechanistic Solution: Sharland et al. demonstrated that utilizing the chiral catalyst Rh2(S-TPPTTL)4 in conjunction with a 2-chloropyridine additive overcomes this limitation[7][11]. The 2-chloropyridine acts as a labile axial ligand. It prevents irreversible binding of the more nucleophilic CVP substrate to the dirhodium core while rigidifying the chiral pocket around the intermediate rhodium-carbene, dramatically enhancing enantioselectivity[7].

Table 2: Additive and Stoichiometric Effects on CVP Cyclopropanation

Data adapted from the optimization of Rh2(S-TPPTTL)4 catalyzed reactions[7].

Catalyst SystemAdditiveCVP EquivalentsYield (%)Enantiomeric Excess (ee %)
Rh2(S-TPPTTL)4None1.5 eqModerate55 - 77%
Rh2(S-TPPTTL)42-Chloropyridine (1.0 eq)1.5 eqGood84 - 92%
Rh2(S-TPPTTL)42-Chloropyridine (1.0 eq)5.0 eq95%98%
Protocol 2: Rhodium-Catalyzed Asymmetric Cyclopropanation
  • System Initialization: To a dry vial, add Rh2(S-TPPTTL)4 (1.0 mol%, 0.2 μmol).

  • Additive & Substrate Loading: Sequentially inject 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (20 equiv, 4.0 mmol), 2-chloropyridine additive (3.5 equiv, 0.70 mmol), 2-chloro-5-vinylpyridine (1.5 to 5.0 equiv), and 2.0 mL of anhydrous CH2Cl2[10][11].

  • Pre-coordination: Stir the mixture at 600 rpm for 10 minutes at room temperature. Causality Note: This pre-stirring is mandatory. It allows the 2-chloropyridine to establish the necessary axial coordination equilibrium with the Rh-dimer before the highly reactive diazo species is introduced[7][10].

  • Diazo Injection: Slowly inject the crude aryldiazoacetate (~0.20 mmol) over a controlled period to prevent homocoupling of the carbene[10].

  • Isolation: Concentrate in vacuo and purify via flash chromatography to isolate the highly enantioenriched 1-aryl-2-heteroarylcyclopropane-1-carboxylate[11].

Chemoselective Hydrogenation to 2-Chloro-5-ethylpyridine

When the vinyl group must be reduced to an ethyl group without disturbing the C-Cl bond, standard catalytic hydrogenation fails. Using traditional Pd/C yields a chaotic mixture of 2-chloro-5-ethylpyridine, 3-ethylpyridine, and unreacted starting material (approx. 2:2:1 ratio) due to rampant hydrodehalogenation[9]. Utilizing Rh/C is even worse, converting nearly all starting material to the fully dehalogenated 3-ethylpiperidine[9].

The Mechanistic Solution: The application of an Iridium-containing catalyst (where the ligand is a pyridine or unsaturated N-heterocyclic carbene) provides absolute chemoselectivity. The Ir-center preferentially coordinates the π-system of the olefin, executing the migratory insertion of hydrogen orders of magnitude faster than oxidative addition into the aryl C-Cl bond, yielding 2-chloro-5-ethylpyridine in near-quantitative yields[9].

Late-Stage Cross-Coupling in Indole/Indoline Synthesis

The intact 2-chloropyridine moiety serves as an excellent handle for coupling with complex macrocycles or indoline derivatives. For example, under sealed-tube conditions (100°C for 24 hours in DMSO), CVP can be directly coupled to indoline derivatives to generate novel receptor modulators, utilizing hydroquinone as a radical stabilizer during the harsh thermal conditions[12].

Conclusion

2-Chloro-5-vinylpyridine and its methylated analogs are not merely passive building blocks; they are dynamic, bifunctional scaffolds that demand precise catalytic control. Whether navigating the nucleophilic poisoning of Rh-carbenes via strategic 2-chloropyridine additives[7] or circumventing hydrodehalogenation through Ir-catalysis[9], mastering the reactivity of the CVP core unlocks a vast chemical space for the development of next-generation therapeutics.

References

  • Google Patents (CN104529881B).2-chloro-5-ethyl pyridine preparation method.
  • Sharland, J. C., et al. (ResearchGate). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science (2021). URL:[Link]

  • Google Patents (US20100249105A1).Indole and indoline derivatives and methods of use thereof.
  • RSC Publishing. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. (July 27 2021). URL:[Link]

  • RSC.org. Supplementary Information: Asymmetric Synthesis of Pharmaceutically Relevant... URL: [Link]

Sources

Foundational

Safety and Handling Precautions for 2-Chloro-5-ethenyl-3-methylpyridine: A Comprehensive Technical Guide

Executive Summary 2-Chloro-5-ethenyl-3-methylpyridine (CAS: 1824113-64-5)[1] is an advanced, highly functionalized N-heterocycle utilized extensively in pharmaceutical synthesis and agrochemical development. Structurally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-ethenyl-3-methylpyridine (CAS: 1824113-64-5)[1] is an advanced, highly functionalized N-heterocycle utilized extensively in pharmaceutical synthesis and agrochemical development. Structurally, it merges a halogenated pyridine core with an unsaturated ethenyl (vinyl) substituent. This unique architecture yields a complex, dual-hazard profile: it exhibits the severe systemic toxicity and dermal penetrability characteristic of 2-chloropyridines, alongside the volatile, exothermic polymerization risks inherent to vinylpyridines. This whitepaper provides researchers and process chemists with field-proven, self-validating protocols to safely manage its reactivity and toxicity.

Mechanistic Toxicology and Chemical Reactivity

To safely handle 2-Chloro-5-ethenyl-3-methylpyridine, one must understand the causality behind its hazards. The molecule presents three distinct pathways of occupational risk:

A. Dermal Penetration and Hepatic Toxicity

The 2-chloropyridine backbone is highly lipophilic, allowing the molecule to rapidly bypass the stratum corneum and enter systemic circulation[2]. Once absorbed, the compound undergoes hepatic metabolism via Cytochrome P450 (CYP450) enzymes. The primary toxicological mechanism involves the N-oxidation of the pyridine ring. These reactive N-oxide metabolites and subsequent electrophilic intermediates rapidly deplete cellular glutathione, culminating in hemorrhagic necrosis of the liver and presenting a documented mutagenic risk[2]. Animal models for structurally analogous chloropyridines demonstrate extreme toxicity, with dermal LD50 values as low as 64 mg/kg[2].

B. Radical-Initiated Polymerization

The 5-ethenyl (vinyl) group lacks significant steric hindrance, making the alkene highly susceptible to radical addition. In the absence of an active inhibitor (such as tert-butylcatechol, TBC), exposure to ambient light, trace peroxides, or temperatures above 30°C can trigger auto-accelerating exothermic polymerization[3]. If this runaway reaction occurs within a sealed vessel, the rapid expansion of gases and heat generation will lead to violent container rupture[3],[4].

C. Thermal Decomposition

In the event of a fire or extreme thermal stress, the cleavage of the carbon-chlorine bond in the presence of oxygen generates highly lethal byproducts. Combustion of chlorinated pyridines releases phosgene (COCl₂), hydrogen chloride (HCl) gas, and various nitrogen oxides (NOx)[5],[6].

G CEMP 2-Chloro-5-ethenyl-3-methylpyridine Vinyl Vinyl Group Reactivity CEMP->Vinyl Depletion of Inhibitor Chloro Chloropyridine Moiety CEMP->Chloro Lipophilic Nature Thermal Thermal Decomposition CEMP->Thermal Fire/Extreme Heat Radical Radical Initiation Vinyl->Radical Heat/Light Polymerization Exothermic Polymerization Radical->Polymerization Runaway Reaction Absorb Rapid Dermal Absorption Chloro->Absorb Systemic Entry Metabolism CYP450 N-Oxidation Absorb->Metabolism Hepatic Processing Toxicity Hepatotoxicity & Mutagenesis Metabolism->Toxicity Reactive Intermediates Gases Phosgene & HCl Release Thermal->Gases Combustion

Fig 1: Mechanistic pathways of toxicity, reactivity, and decomposition for the target compound.

Quantitative Hazard Profile

Because direct toxicological data on the exact 2-Chloro-5-ethenyl-3-methylpyridine structure is proprietary to specific manufacturing batches, safety parameters must be extrapolated from its highly characterized structural analogs (2-chloropyridine and 2-vinylpyridine).

Hazard CategoryGHS ClassificationMechanistic DriverAnalog Reference Data
Acute Toxicity (Oral) Category 3Rapid systemic absorptionLD50 (Rat): ~100 mg/kg,[2]
Acute Toxicity (Dermal) Category 2High lipophilicityLD50 (Rabbit): 64 mg/kg[2]
Skin Corrosion Category 1BElectrophilic tissue reactivitySevere burns / Lachrymator[4],[7]
Polymerization Hazard Category 1Vinyl radical initiationExothermic >30°C[3]
Aquatic Toxicity Category 1Cellular membrane disruptionVery toxic to aquatic life[8]

Self-Validating Experimental Workflows (SOPs)

To ensure scientific integrity, handling protocols must not rely on assumptions. The following workflow for Preparation of 2-Chloro-5-ethenyl-3-methylpyridine for Synthetic Coupling incorporates built-in validation steps to prevent exposure and runaway reactions.

Phase 1: Inhibitor Removal (If required for synthesis)

Causality: Commercial vinylpyridines are stabilized with phenolic inhibitors (e.g., TBC) to quench radicals. TBC must be removed prior to cross-coupling or purposeful polymerization, but doing so leaves the chemical highly unstable.

  • Action: Dilute the monomer in an organic solvent (e.g., diethyl ether) and wash three times with 5% aqueous NaOH in a separatory funnel inside a certified fume hood.

  • Action: Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Self-Validation: Test the pH of the final aqueous wash. It must be strictly neutral (pH 7). Weigh the recovered organic fraction; a mass balance discrepancy >5% indicates premature polymerization in the funnel.

Phase 2: Inert Atmosphere Processing

Causality: Oxygen acts as a diradical that can initiate unwanted auto-oxidation. Furthermore, TBC requires trace oxygen to function; once TBC is removed, oxygen must be strictly excluded to prevent peroxide formation[3],[4].

  • Action: Transfer the uninhibited monomer to a Schlenk flask.

  • Action: Sparge with ultra-pure Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Self-Validation: Utilize an inline headspace oxygen sensor. Do not proceed with heating or reagent addition until the internal O₂ concentration reads < 5 ppm.

Phase 3: Temperature-Controlled Addition

Causality: The activation energy for spontaneous polymerization is easily breached at room temperature[3].

  • Action: Submerge the reaction vessel in a cooling bath, maintaining the internal temperature at 0–5°C during the addition of catalysts or reagents.

  • Self-Validation: Employ dual internal thermocouples linked to an automated alarm. If the rate of temperature change (ΔT) exceeds 2°C/min, automatically trigger an emergency ice-bath quench to halt thermal runaway.

Emergency Response and Spill Management

Due to the dual-hazard nature of the compound, standard organic solvent spill kits are insufficient.

  • Spill Isolation: Immediately isolate the spill area for at least 50 meters in all directions[3].

  • Containment & Cleanup: Suppress vapors using an alcohol-resistant foam. Absorb the liquid using strictly non-combustible materials (e.g., dry earth or sand)[3]. Crucial: Never use sawdust or combustible absorbents, as the heat of polymerization can ignite them.

  • Firefighting: Use alcohol-resistant foam, dry chemical, or CO₂. Water spray may be inefficient for extinguishing the fire but should be used to cool unopened containers to prevent pressure buildup and violent rupture[3],[7].

  • Medical Emergency: In case of dermal contact, wash immediately with copious amounts of water for at least 15 minutes; do not use chemical neutralizers on the skin[6],[4]. Due to the risk of hepatic necrosis, immediate medical observation is required even if no initial symptoms are present.

Storage and Stability Protocols

Proper storage is the primary defense against spontaneous polymerization and degradation.

  • Temperature: Store strictly between -20°C and 2-8°C in a dark, well-ventilated, explosion-proof freezer[9],.

  • Inhibitor Maintenance: Ensure the presence of an active inhibitor (e.g., 100-200 ppm TBC). Note that TBC requires trace amounts of oxygen to remain active. If the material must be stored under a strict, 100% inert argon atmosphere, an alternative non-oxygen-dependent inhibitor (such as phenothiazine) must be utilized.

  • Monitoring: Visually inspect the liquid monthly. Any increase in viscosity or discoloration (turning dark brown) is a self-validating indicator that the inhibitor has been depleted and polymerization has begun[10]. The material should be safely discarded immediately.

Sources

Exploratory

The Strategic Utilization and Commercial Availability of 2-Chloro-5-vinyl-3-methylpyridine in Advanced Organic Synthesis

Executive Summary & Structural Causality In modern pharmaceutical development and materials science, the demand for highly functionalized, orthogonally reactive heterocycles is at an all-time high. 2-Chloro-5-vinyl-3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Structural Causality

In modern pharmaceutical development and materials science, the demand for highly functionalized, orthogonally reactive heterocycles is at an all-time high. 2-Chloro-5-vinyl-3-methylpyridine (CAS: 1355204-24-8) —also known as 2-Chloro-3-methyl-5-vinylpyridine—emerges as a premier bifunctional building block.

As an application scientist, I approach this molecule not just as a static chemical, but as a dynamic system of electronic and steric push-pull mechanisms. The specific substitution pattern of this scaffold dictates its synthetic utility:

  • The C5-Vinyl Group: Serves as a versatile handle for Heck cross-couplings, olefin metathesis, or asymmetric cyclopropanation. Because the pyridine ring is electron-deficient, the vinyl group is highly susceptible to radical-induced auto-polymerization, necessitating careful stabilization during storage.

  • The C2-Chloro Group: Acts as the primary site for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig/Suzuki cross-couplings.

  • The C3-Methyl Group (The Modulator): This is the critical feature that differentiates this molecule from standard 2-chloro-5-vinylpyridine. The C3-methyl group exerts a mild electron-donating (+I) effect, which slightly decreases the electrophilicity of the C2 carbon, making SNAr reactions require harsher conditions. More importantly, it introduces steric hindrance adjacent to the C-Cl bond, dictating the requirement for bulky, electron-rich phosphine ligands (e.g., XPhos) to achieve successful oxidative addition during palladium catalysis.

Commercial Availability & Supply Chain Dynamics

When sourcing 2-Chloro-5-vinyl-3-methylpyridine for scale-up or library synthesis, purity and stabilization are the two most critical parameters. Because the uninhibited vinyl group will spontaneously polymerize under light or ambient heat, commercial vendors typically supply this compound with a radical scavenger, most commonly 4-tert-butylcatechol (TBC) .

Below is a consolidated summary of the commercial landscape and the physicochemical parameters necessary for experimental design.

Table 1: Commercial Sourcing and Physicochemical Parameters
Parameter / VendorSpecification / ValueCausality / Field Relevance
Molecular Weight 153.61 g/mol Essential for precise stoichiometric calculations.
Exact Mass[M+H]+ 154.04 (³⁵Cl) / 156.04 (³⁷Cl)The distinct 3:1 isotopic doublet is critical for LCMS reaction monitoring.
95–98% PurityReliable catalog stock; ideal for initial high-throughput screening (HTS).
98% (Mix TBC Stabilizer)Explicitly stabilized; TBC prevents radical auto-polymerization during transit.
98% PurityHigh-purity tier necessary for sensitive organometallic catalysis.
Catalog Stock (USA)Ensures rapid supply chain integration for North American laboratories.

Note: Prior to sensitive catalytic reactions, it is highly recommended to pass the reagent through a short plug of basic alumina to remove the TBC stabilizer, as catechols can coordinate to transition metals and stall the catalytic cycle.

Orthogonal Reactivity & Mechanistic Workflows

The true value of 2-Chloro-5-vinyl-3-methylpyridine lies in its orthogonal reactivity . By carefully selecting the catalyst system, a chemist can selectively functionalize the vinyl group while leaving the sterically hindered C2-Cl bond intact, or vice versa.

OrthogonalReactivity SM 2-Chloro-5-vinyl-3-methylpyridine (CAS: 1355204-24-8) Vinyl Vinyl Group Reactivity (Heck / Cyclopropanation) SM->Vinyl Pd(0) or Rh(II) Chloro Chloro Group Reactivity (Suzuki / SNAr) SM->Chloro Pd(0) or Nucleophile Polymer Polymerization (Functional Resins) SM->Polymer Radical Initiator Prod1 C5-Elongated / Cyclopropanated Pyridine Derivatives Vinyl->Prod1 Prod2 C2-Substituted / Arylated Pyridine Derivatives Chloro->Prod2

Orthogonal reactivity pathways of 2-Chloro-5-vinyl-3-methylpyridine.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly detailed to empower the researcher during troubleshooting.

Protocol A: Chemoselective Heck Coupling at the C5-Vinyl Group

This protocol selectively elongates the vinyl group. The C2-Cl bond remains untouched because the standard Pd(OAc)₂ / P(o-tolyl)₃ system lacks the electron density required to oxidatively add into the sterically hindered C3-methyl-C2-chloro environment.

Step-by-Step Methodology:

  • Stabilizer Removal: Dissolve 2-Chloro-5-vinyl-3-methylpyridine (1.0 mmol) in 1 mL of minimal DCM and pass through a 2-inch plug of basic alumina to remove TBC. Concentrate under reduced pressure.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the destabilized starting material (1.0 mmol), aryl iodide (1.1 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and anhydrous triethylamine (2.0 mmol) in dry DMF (3 mL).

  • Degassing: Sparge the solution with dry N₂ for 10 minutes. Causality: Oxygen will rapidly oxidize the active Pd(0) species back to Pd(II), killing the catalytic cycle.

  • Heating: Seal the tube and heat to 80°C for 8 hours.

  • Self-Validation (LCMS): Monitor the reaction via LCMS. Completion is confirmed by the disappearance of the characteristic isotopic doublet at m/z 154.1 / 156.1 [M+H]+ and the appearance of the coupled product mass.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over MgSO₄, and purify via flash chromatography.

Protocol B: Dirhodium-Catalyzed Asymmetric Cyclopropanation

Drawing on advanced methodologies for aza-heterocycle functionalization, the vinyl group can be converted into a conformationally restricted cyclopropane ring, a highly sought-after bioisostere in drug discovery .

Step-by-Step Methodology:

  • Catalyst Preparation: Weigh Rh₂(R-p-Ph-TPCP)₄ (1 mol%) into a dried vial.

  • Additive Integration: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (20 equiv) and 2-chloropyridine (3.5 equiv) in dry CH₂Cl₂. Causality: HFIP acts as a hydrogen-bond donor that stabilizes the transition state, while 2-chloropyridine prevents the basic nitrogen of our starting material from irreversibly poisoning the dirhodium catalyst.

  • Substrate Addition: Add 2-Chloro-5-vinyl-3-methylpyridine (1.5 equiv).

  • Diazo Injection: Slowly inject the aryldiazoacetate (1.0 equiv) over 1 hour via a syringe pump. Causality: Slow addition keeps the steady-state concentration of the diazo compound low, preventing unwanted carbene dimerization.

  • Validation & Workup: Monitor for the cessation of N₂ gas evolution. Concentrate the crude mixture and purify via silica gel chromatography to isolate the chiral cyclopropanated pyridine.

Downstream Applications in Drug Discovery

The derivatives generated from 2-Chloro-5-vinyl-3-methylpyridine are highly prized in medicinal chemistry.

  • Conformationally Restricted Linkers: The cyclopropanated derivatives (via Protocol B) serve as rigid vectors that can orient pharmacophores precisely into deep binding pockets, minimizing entropic penalties upon target binding.

  • Late-Stage Diversification: By preserving the C2-Chloro group during early synthetic steps, researchers can perform late-stage SNAr reactions with various secondary amines (e.g., morpholines, piperazines) to rapidly generate libraries of drug candidates with tuned lipophilicity and pKa profiles, a strategy frequently employed in the synthesis of kinase inhibitors and CNS-active agents .

References

  • Royal Society of Chemistry. "Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates." Chemical Science, 2021. URL:[Link]

Foundational

An In-Depth Technical Guide to the Thermochemical Properties of 2-Chloro-5-ethenyl-3-methylpyridine

Foreword: The Imperative of Thermochemical Precision in Modern Chemistry In the landscape of contemporary chemical research, particularly within pharmaceutical and materials science, a molecule's utility is intrinsically...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Thermochemical Precision in Modern Chemistry

In the landscape of contemporary chemical research, particularly within pharmaceutical and materials science, a molecule's utility is intrinsically linked to its energetic properties. The stability, reactivity, and ultimate viability of a compound in a given application are governed by its thermochemical characteristics. 2-Chloro-5-ethenyl-3-methylpyridine, a substituted pyridine, represents a class of heterocyclic compounds of significant interest due to their prevalence as core scaffolds in a myriad of biologically active agents and functional materials. A comprehensive understanding of its thermochemical properties, such as the enthalpy of formation, is not merely an academic exercise; it is a critical prerequisite for rational drug design, process optimization, and safety assessment.

This guide provides a robust framework for the determination of the key thermochemical properties of 2-Chloro-5-ethenyl-3-methylpyridine. In the absence of pre-existing, peer-reviewed data for this specific molecule, this document outlines a validated, multi-pronged approach, integrating state-of-the-art experimental techniques with high-accuracy computational methodologies. This dual-track strategy ensures a self-validating system, where experimental observation and theoretical prediction converge to establish a reliable thermochemical profile.

Strategic Overview: A Dual-Pronged Approach to Thermochemical Characterization

The determination of the thermochemical properties of 2-Chloro-5-ethenyl-3-methylpyridine will be approached through two complementary pathways: experimental measurement and computational modeling. This strategy is designed to provide a comprehensive and cross-validated dataset.

G cluster_exp Experimental Determination cluster_comp Computational Modeling exp_start High-Purity Synthesis & Characterization comb_cal Static Bomb Combustion Calorimetry exp_start->comb_cal Condensed Phase ΔfH°(cr/l) vap_cal Calvet Microcalorimetry exp_start->vap_cal Enthalpy of Sublimation/Vaporization ΔH°sub/vap exp_end Gas-Phase Enthalpy of Formation comb_cal->exp_end vap_cal->exp_end validation Cross-Validation & Final Data exp_end->validation comp_start Molecular Structure Optimization (DFT - B3LYP) g4_calc High-Accuracy Composite Method (e.g., G4 Theory) comp_start->g4_calc Optimized Geometry comp_end Gas-Phase Enthalpy of Formation g4_calc->comp_end comp_end->validation caption Figure 1: Dual-pronged strategy for thermochemical characterization.

Caption: A schematic overview of the integrated experimental and computational workflow.

Experimental Determination of Thermochemical Properties

The experimental pathway focuses on the direct measurement of the energy changes associated with the combustion and phase transitions of the target molecule. A prerequisite for accurate calorimetric measurements is the availability of a highly purified sample.

Synthesis and Purification

While a specific synthesis for 2-Chloro-5-ethenyl-3-methylpyridine is not widely documented, a plausible route can be extrapolated from known pyridine chemistry. A common precursor, 2-chloro-5-methylpyridine, is commercially available and its synthesis is well-established, often proceeding from 3-methylpyridine-N-oxide or 2-amino-5-methylpyridine.[1][2][3] The ethenyl group can be introduced via established cross-coupling methodologies, such as a Stille or Suzuki coupling with a vinyl-organometallic reagent.

Post-synthesis, rigorous purification is paramount. This would involve chromatographic separation followed by fractional distillation or recrystallization. The purity of the final product must be verified to be >99.9% by a combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Standard Molar Enthalpy of Formation in the Condensed Phase (ΔfH°(cr/l))

The standard molar enthalpy of formation in the condensed phase (crystalline or liquid) is a cornerstone thermochemical value. For organic compounds, particularly those containing halogens, this is most reliably determined using combustion calorimetry.[4][5]

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of the purified 2-Chloro-5-ethenyl-3-methylpyridine is placed in a platinum crucible. Given its solid or liquid nature at room temperature, appropriate handling techniques must be employed. For volatile liquids, encapsulation in a polyethylene ampoule is a standard procedure.[4]

  • Calorimeter Setup: The crucible is placed in a static bomb calorimeter. The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that all combustion products are in their standard states.

  • Combustion: The sample is ignited electrically. The temperature change of the surrounding water bath is monitored with high precision to determine the energy released during combustion.

  • Correction for Halogenated Compounds: The combustion of chlorinated organic compounds can produce a mixture of Cl₂, HCl, and other chlorine-containing species.[6] To ensure a well-defined final state, a reducing agent, such as a solution of arsenious oxide, is often placed in the bomb to convert all chlorine to chloride ions (Cl⁻).[5]

  • Data Analysis: The gross energy of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter. Corrections are applied for the ignition energy and the formation of nitric acid from residual nitrogen. The standard molar energy of combustion (ΔcU°) is then determined.

  • Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the condensed phase (ΔfH°(cr/l)) is derived from the standard molar enthalpy of combustion (ΔcH°) using Hess's law, with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Standard Molar Enthalpy of Phase Transition (ΔH°sub/vap)

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (for solids) or vaporization (for liquids) must be experimentally measured. Calvet microcalorimetry is a highly sensitive technique suitable for this purpose.[7][8]

Experimental Protocol: Calvet Microcalorimetry

  • Sample Preparation: A small, accurately weighed sample of the purified compound is placed in a Knudsen effusion cell.

  • Measurement: The cell is placed within the Calvet microcalorimeter and heated at a very slow, controlled rate under vacuum. The heat flow required to induce sublimation or vaporization is measured as a function of temperature.

  • Data Analysis: The standard molar enthalpy of sublimation or vaporization at a reference temperature (typically 298.15 K) is derived from the temperature dependence of the vapor pressure, as described by the Clausius-Clapeyron equation.[9]

Derivation of the Gas-Phase Standard Molar Enthalpy of Formation (ΔfH°(g))

The gas-phase enthalpy of formation is calculated by combining the experimentally determined values from the preceding sections:

ΔfH°(g) = ΔfH°(cr/l) + ΔH°sub/vap

This experimentally derived gas-phase value serves as the benchmark for validating the computational results.

Computational Modeling of Thermochemical Properties

Computational quantum chemistry provides a powerful, independent method for determining thermochemical properties. High-accuracy composite methods, such as the Gaussian-n (G_n_) theories, have been shown to predict enthalpies of formation for organic molecules with "chemical accuracy" (typically within 4-5 kJ/mol of experimental values).[10][11][12]

G start Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-31G(2df,p)) start->geom_opt freq_calc Frequency Calculation (for ZPE & Thermal Corrections) geom_opt->freq_calc sp_energy Single-Point Energy Calculations (Multiple levels of theory and basis sets) geom_opt->sp_energy final_energy G4 Final Energy freq_calc->final_energy ccsd Highest Level Correction (e.g., CCSD(T)) sp_energy->ccsd extrap Basis Set Extrapolation sp_energy->extrap ccsd->final_energy extrap->final_energy hlc Higher-Level Correction (Empirical) hlc->final_energy hof Gas-Phase Enthalpy of Formation final_energy->hof Atomization Method caption Figure 2: Workflow for G4 computational thermochemistry.

Caption: A simplified workflow for calculating the gas-phase enthalpy of formation using G4 theory.

Selection of Computational Method

For pyridine derivatives, Gaussian-4 (G4) theory and its more computationally economical variant, G4(MP2), are excellent choices.[10] These methods systematically combine results from several levels of theory and basis sets to approximate a very high-level calculation, including corrections for various electronic and energetic effects.[12] G4(MP2) theory, in particular, offers a balance of high accuracy for enthalpies of formation (average absolute deviation of ~1.0 kcal/mol or 4.2 kJ/mol for a large test set) and computational efficiency.[10]

Computational Protocol: G4 Theory
  • Geometry Optimization: The molecular structure of 2-Chloro-5-ethenyl-3-methylpyridine is first optimized using a robust density functional theory (DFT) method, typically B3LYP with the 6-31G(2df,p) basis set, as prescribed by the G4 protocol.[12]

  • Vibrational Frequencies: A frequency calculation is performed at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. This also confirms that the optimized structure is a true energy minimum.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more demanding levels of theory (e.g., MP2, MP4, CCSD(T)) and larger basis sets.

  • Energy Extrapolation and Correction: The G4 method includes a procedure to extrapolate the Hartree-Fock energy to the complete basis set limit. It also incorporates several additive corrections, including a high-level correction (HLC) that is empirically parameterized to minimize errors for a large set of well-characterized molecules.[12]

  • Enthalpy of Formation Calculation: The gas-phase standard molar enthalpy of formation is typically calculated using the atomization method. The G4 total energy of the molecule is combined with the calculated G4 energies and known experimental enthalpies of formation of the constituent atoms (C, H, Cl, N) to yield the molecule's enthalpy of formation.

Data Synthesis and Validation

The culmination of this investigation is the synthesis of the experimental and computational data into a validated thermochemical profile for 2-Chloro-5-ethenyl-3-methylpyridine.

PropertyExperimental MethodComputational MethodTarget Value (kJ/mol)
ΔfH°(condensed) Static Bomb Combustion CalorimetryN/ATo be determined
ΔH°(phase transition) Calvet MicrocalorimetryN/ATo be determined
ΔfH°(gas, experimental) Derived from condensed phase and phase transition dataN/ATo be determined
ΔfH°(gas, computational) N/AG4 TheoryTo be determined

Table 1: Summary of Target Thermochemical Properties and Proposed Methodologies

A high degree of agreement between the experimentally derived and computationally predicted gas-phase enthalpy of formation would provide strong confidence in the accuracy of the determined values. Any significant discrepancy would necessitate a re-evaluation of both the experimental procedures and the computational models.

Conclusion

While direct thermochemical data for 2-Chloro-5-ethenyl-3-methylpyridine is not currently available in the public domain, this guide has outlined a comprehensive and rigorous methodology for its determination. By synergistically employing advanced experimental techniques like combustion calorimetry and Calvet microcalorimetry with high-accuracy computational methods such as G4 theory, a reliable and validated thermochemical profile can be established. This foundational data is indispensable for advancing the rational development of pharmaceuticals, agrochemicals, and novel materials that incorporate this important molecular scaffold.

References

  • Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives. The Journal of Physical Chemistry B, 112(35), 11029-11034. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 127(12), 124105. [Link]

  • Zaitsau, D. H., et al. (2015). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. Thermochimica Acta, 617, 137-145. [Link]

  • Kolská, Z., & Růžička, K. (2005). Estimation of the Enthalpy of Vaporization and the Entropy of Vaporization for Pure Organic Compounds at 298.15 K and at Normal Boiling Temperature by a Group Contribution Method. Industrial & Engineering Chemistry Research, 44(22), 8613-8624. [Link]

  • Fiveable. (2025, August 15). Mass spectrometry (MS). Organic Chemistry II Class Notes. [Link]

  • Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(17), 5170-5175. [Link]

  • Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian4 theory for transition metal thermochemistry. PubMed. [Link]

  • Curtiss, L. A., & Raghavachari, K. (2002). Gaussian-3 and Related Methods for Accurate Thermochemistry. In Computational Thermochemistry (pp. 176-200). American Chemical Society. [Link]

  • Shinde, P., & Pund, M. (2018). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]

  • Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved March 11, 2026, from [Link]

  • Fonseca, L. A. A. P., Sartoratto, A., & Cremasco, M. A. (2020). Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. Journal of Molecular Liquids, 316, 113854. [Link]

  • Morais, V. M. F., Miranda, M. S., & Matos, M. A. R. (2006). Experimental and computational thermochemistry of the dihydroxypyridine isomers. The Journal of Chemical Thermodynamics, 38(4), 450-454. [Link]

  • Neuman, R. C. (2000). Organic Spectrometry. In Organic Chemistry. [Link]

  • Verevkin, S. P. (2021). Experimental Determination of Vapor Pressures. In The Royal Society of Chemistry. [Link]

  • Aziz, H. A., & Jaelani, U. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia, 5(1), 22-29. [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES. Heterocyclic Communications, 8(3), 243-248. [Link]

  • McCullough, J. P., et al. (1957). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500 K; a revised vibrational assignment. Journal of the American Chemical Society, 79(16), 4285-4293. [Link]

  • Head, A. J., Good, W. D., & Mosselman, C. (1979). Combustion Calorimetry. In Experimental Chemical Thermodynamics. [Link]

  • Gharagheizi, F., & Abbasi, R. (2014). An efficient reliable method to estimate the vaporization enthalpy of pure substances according to the normal boiling temperature and critical properties. Scientific Reports, 4, 3788. [Link]

  • Gürsoy, O., & Ceylan, S. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(11), 1361-1370. [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2025). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. ACS Omega. [Link]

  • Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data, 1(2), 221-277. [Link]

  • Active Thermochemical Tables (ATcT). (n.d.). Pyridine Enthalpy of Formation. Argonne National Laboratory. Retrieved March 11, 2026, from [Link]

  • Wang, F., & Jia, S. (2024). TG-MS Analysis for Elemental Composition of Organic Matters and Their Structural Properties. Analytical Chemistry. [Link]

  • Chadha, R., & Sancilio, F. D. (2010). Relative Enthalpy of Formation for Co-Crystals of Small Organic Molecules. Crystal Growth & Design, 10(3), 1266-1273. [Link]

  • Voronin, M. A., et al. (2020). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules, 25(11), 2588. [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Cox, J. D. (1964). The calorimetry of combustions and related reactions: organic compounds. Pure and Applied Chemistry, 8(1-2), 143-158. [Link]

  • Google Patents. (n.d.). EP0556683A1 - Process for the preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2025, December 5). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Stille Cross-Coupling of 2-Chloro-5-vinyl-3-methylpyridine

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Author: BenchChem Technical Support Team. Date: March 2026

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Detailing the Protocol

I'm now detailing the step-by-step protocol for the Stille cross-coupling. I'm focusing on clarity and conciseness, incorporating the specific reagents and their amounts: 2-Chloro-5-vinyl-3-methylpyridine (1.0 equiv), Tributyl(aryl/heteroaryl)stannane (1.2 equiv), Pd2(dba)3 (2.5 mol%), XPhos (6.0 mol%), CsF (2.0 equiv), CuI (10 mol%), BHT (5 mol%), and anhydrous 1,4-dioxane (10 mL). The procedure includes preparation, degassing, substrate addition, and reaction execution.

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Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Overview

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern drug discovery. The Stille cross-coupling reaction—a palladium-catalyzed carbon-carbon bond-forming process between an organostannane and an organic electrophile—is highly valued for its exceptional functional group tolerance and neutral reaction conditions[1].

However, applying the Stille coupling to 2-Chloro-5-vinyl-3-methylpyridine presents a trifecta of complex synthetic challenges:

  • Electrophile Inertness: Aryl and heteroaryl chlorides possess high C–Cl bond dissociation energies compared to their bromide or iodide counterparts, making the initial oxidative addition step kinetically sluggish[2].

  • Steric Hindrance: The methyl group at the 3-position creates significant steric bulk ortho to the reactive C–Cl bond, further impeding the approach of the palladium catalyst.

  • Chemoselectivity & Vinyl Preservation: The 5-vinyl group is highly susceptible to competitive side reactions, including Heck-type carbopalladation or radical-mediated thermal polymerization[3].

This application note details a highly optimized, self-validating protocol designed to overcome these barriers using a state-of-the-art catalytic system.

Mechanistic Causality & Reaction Design

To achieve high yields while suppressing side reactions, the catalytic system must be carefully engineered. Standard catalysts like Pd(PPh3​)4​ or Pd(OAc)2​/DABCO [4] often fail or require forcing conditions that destroy the vinyl moiety.

Overcoming the C–Cl Bond and Steric Hindrance

We employ Pd2​(dba)3​ in combination with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Causality: The electron-rich dicyclohexylphosphine moiety of XPhos significantly increases the electron density at the palladium center, accelerating the rate-limiting oxidative addition into the stubborn C–Cl bond[2]. Simultaneously, the extreme steric bulk of the triisopropylbiphenyl backbone forces the formation of a highly reactive monoligated L1​Pd(0) species and accelerates the final reductive elimination step, overcoming the steric clash imposed by the 3-methyl group.

Preserving the Vinyl Moiety
  • Causality: To prevent the 5-vinyl group from undergoing competitive Heck insertion, the Stille catalytic cycle must turn over rapidly. The highly active Pd2​(dba)3​/XPhos system allows the reaction to proceed at 90 °C rather than the >110 °C typically required for unactivated chlorides. Furthermore, the addition of BHT (Butylated hydroxytoluene) acts as a radical scavenger, effectively shutting down thermal polymerization of the vinyl group.

The "Copper Effect"
  • Causality: The addition of catalytic CuI serves a dual purpose. It acts as a phosphine scavenger to prevent catalyst poisoning by excess ligand, and it facilitates a highly efficient transmetalation step by forming a transient, highly reactive organocopper intermediate from the organostannane.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII_Cl Ar-Pd(II)-Cl Intermediate OxAdd->PdII_Cl Transmet Transmetalation (CuI Accelerated) PdII_Cl->Transmet PdII_R Ar-Pd(II)-R Intermediate Transmet->PdII_R Byproduct Cl-Sn(Bu)3 Transmet->Byproduct RedElim Reductive Elimination (Sterically Driven) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyridine Product RedElim->Product Substrate 2-Chloro-5-vinyl- 3-methylpyridine Substrate->OxAdd Stannane R-Sn(Bu)3 Stannane->Transmet

Figure 1: Catalytic cycle of the Stille cross-coupling highlighting the role of XPhos and CuI.

Quantitative Optimization Data

The following table summarizes the optimization metrics that led to the finalized protocol. Note the stark difference in conversion and vinyl preservation when moving from standard first-generation catalysts to bulky proazaphosphatrane or biaryl phosphine ligands.

Table 1: Catalyst and Condition Optimization for 2-Chloro-5-vinyl-3-methylpyridine

EntryCatalyst SystemAdditivesTemp (°C)Conversion (%)Vinyl Side-Products (%)
1 Pd(PPh3​)4​ (10 mol%)None110< 105
2 Pd(OAc)2​ / DABCONone1003515
3 Pd2​(dba)3​ / P(t-Bu)3​ CsF9082< 5
4 Pd2​(dba)3​ / XPhosCsF9089< 5
5 Pd2​(dba)3​ / XPhos CsF, CuI, BHT 90 > 98 < 1

Data represents comparative optimization metrics for sterically hindered, vinyl-bearing heteroaryl chlorides.

Experimental Workflow & Protocol

ProtocolWorkflow Step1 1. Preparation Degas Solvents Add BHT Inhibitor Step2 2. Reaction Pd2(dba)3 / XPhos 90°C, 12h Step1->Step2 Step3 3. Quenching Aq. KF Workup (Tin Scavenging) Step2->Step3 Step4 4. Purification Filtration & Chromatography Step3->Step4

Figure 2: Four-step experimental workflow from preparation to purification.

Materials and Reagents
  • Substrate: 2-Chloro-5-vinyl-3-methylpyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Tributyl(aryl/heteroaryl)stannane (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%, 0.025 mmol)

  • Ligand: XPhos (6.0 mol%, 0.06 mmol)

  • Base/Activator: CsF (2.0 equiv, 2.0 mmol)

  • Co-catalyst: CuI (10 mol%, 0.1 mmol)

  • Radical Inhibitor: BHT (5 mol%, 0.05 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup & Reagent Charging

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Quickly charge the tube with Pd2​(dba)3​ , XPhos, CsF, CuI, and BHT.

  • Seal the tube with a rubber septum and perform three cycles of vacuum evacuation and Argon backfilling.

Step 2: Substrate Addition & Reaction Execution 4. In a separate dry vial, dissolve 2-Chloro-5-vinyl-3-methylpyridine and the tributylstannane reagent in 10 mL of anhydrous 1,4-Dioxane. 5. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation and stannane degradation). 6. Transfer the degassed solution to the Schlenk tube via syringe. 7. Replace the septum with a Teflon screw cap under positive Argon pressure. 8. Submerge the sealed tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.

Step 3: In-Process Validation (Self-Validating Checkpoint) 9. After 12 hours, cool the reaction to room temperature. 10. Extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. 11. Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the substrate mass ( [M+H]+ 154.0) is <1% relative to the product mass. If incomplete, re-seal and heat for an additional 4 hours.

Step 4: Tin Scavenging & Workup 12. To the cooled reaction mixture, add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution and 10 mL of Ethyl Acetate. 13. Stir the biphasic mixture vigorously for 45 minutes.

  • Causality: Organotin byproducts are highly toxic and notoriously difficult to separate via chromatography[3]. The fluoride ions react with soluble tributyltin chloride to form tributyltin fluoride ( Bu3​SnF ), an insoluble polymeric solid.
  • Filter the entire mixture through a tightly packed pad of Celite to remove the precipitated Bu3​SnF and palladium black. Wash the filter cake with Ethyl Acetate ( 3×10 mL).

Step 5: Isolation & Purification 15. Transfer the filtrate to a separatory funnel. Isolate the organic layer and wash sequentially with water (10 mL) and brine (10 mL). 16. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 17. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% Ethyl Acetate in Hexanes) to afford the pure 2-substituted-5-vinyl-3-methylpyridine.

References

  • Stille reaction - Wikipedia Source: Wikipedia URL
  • Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling...
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Triphenyl Vinyl Tin (Stille Coupling)
  • Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)

Sources

Application

Application Note: Chemoselective Heck Cross-Coupling Protocol for 2-Chloro-5-ethenyl-3-methylpyridine

Introduction & Strategic Rationale In modern pharmaceutical development, the utilization of bifunctional building blocks is essential for the modular and convergent synthesis of complex Active Pharmaceutical Ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern pharmaceutical development, the utilization of bifunctional building blocks is essential for the modular and convergent synthesis of complex Active Pharmaceutical Ingredients (APIs). 2-Chloro-5-ethenyl-3-methylpyridine (CAS: 1355204-24-8) is a highly valuable scaffold containing two orthogonal reactive sites: a 5-ethenyl (vinyl) group and a 2-chloro moiety.

This technical guide details a chemoselective Mizoroki-Heck cross-coupling protocol. By carefully tuning the palladium catalyst, ligand, and temperature, the highly reactive 5-ethenyl group acts as the alkene acceptor, while the 2-chloro group is strictly preserved for subsequent downstream functionalizations (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings).

Mechanistic Causality & Chemoselectivity

The success of this protocol relies on exploiting the differential activation energies required for palladium insertion at the two distinct reactive sites.

  • The 5-Ethenyl Group (Primary Reaction Site): Terminal alkenes undergo rapid coordination and migratory insertion with aryl-palladium(II) halide species. The electron-deficient nature of the pyridine ring further activates the vinyl group towards this insertion, lowering the activation barrier.

  • The 2-Chloro Group (Preserved Site): While 2-chloropyridines are generally the most reactive among chloropyridine isomers due to the electron-withdrawing inductive effect of the adjacent nitrogen, the carbon-chlorine bond still demands highly electron-rich ligands (e.g., XPhos, t-Bu3P) and forcing temperatures (>100 °C) to undergo oxidative addition (1[1]).

By utilizing a standard phosphine ligand (e.g., Tri-o-tolylphosphine) and moderate heating (90 °C), the oxidative addition of the Pd(0) catalyst occurs exclusively at the exogenously added aryl bromide, completely bypassing the C-Cl bond of the pyridine scaffold.

Chemoselectivity Substrate 2-Chloro-5-ethenyl- 3-methylpyridine Site1 5-Ethenyl Group (Vinyl) Substrate->Site1 Site2 2-Chloro Group (Aryl Chloride) Substrate->Site2 Prop1 Low Activation Barrier Rapid Migratory Insertion Site1->Prop1 Prop2 High Activation Barrier Slow Oxidative Addition Site2->Prop2 Outcome1 Primary Reaction Site (Heck Acceptor) Prop1->Outcome1 Outcome2 Preserved for Downstream Coupling Prop2->Outcome2

Figure 1: Chemoselective reactivity profile of 2-Chloro-5-ethenyl-3-methylpyridine.

The Catalytic Cycle

The reaction follows the classic Pd(0)/Pd(II) catalytic cycle. The bulky P(o-tolyl)3 ligand promotes the dissociation of phosphine to form the active 14-electron Pd(0) species. Following oxidative addition of the aryl bromide, the 2-chloro-5-ethenyl-3-methylpyridine coordinates to the Pd(II) complex. Syn-migratory insertion is followed by bond rotation and syn-β-hydride elimination, yielding the E-isomer of the coupled product. The base (Et3N) facilitates reductive elimination of HBr to regenerate the Pd(0) catalyst (2[2]).

Heck_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br ArBr Aryl Bromide (Ar-Br) ArBr->OxAdd MigIns Coordination & Migratory Insertion OxAdd->MigIns + Alkene Alkene 2-Chloro-5-ethenyl- 3-methylpyridine Alkene->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Product Coupled Product (2-Chloro intact) BetaElim->Product Dissociation Regen Base-Assisted Regeneration BetaElim->Regen HPd(II)Br Regen->Pd0 + Base, - HBr

Figure 2: Chemoselective Pd-catalyzed Heck catalytic cycle for the target molecule.

Experimental Protocol: Step-by-Step Methodology

Objective: Synthesis of (E)-2-chloro-3-methyl-5-(2-arylethenyl)pyridine via chemoselective Heck coupling.

Materials & Reagents
  • Alkene Acceptor: 2-Chloro-5-ethenyl-3-methylpyridine (1.0 equiv, 1.0 mmol)

  • Aryl Halide: Aryl bromide (1.2 equiv, 1.2 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc)2) (0.05 equiv, 5 mol%)

  • Ligand: Tri-o-tolylphosphine (P(o-tolyl)3) (0.10 equiv, 10 mol%)

  • Base: Triethylamine (Et3N) (2.5 equiv, 2.5 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Workflow
  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Addition of Solids: Charge the vessel with Pd(OAc)2 (11.2 mg, 5 mol%), P(o-tolyl)3 (30.4 mg, 10 mol%), and the aryl bromide (1.2 mmol).

    • Causality Note: Adding the catalyst and ligand first ensures they are intimately mixed before solvation, facilitating the rapid in situ generation of the active Pd(0) species upon heating.

  • Inert Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with argon (repeat 3 times) to establish a strictly anoxic environment. Oxygen must be excluded to prevent the oxidation of the phosphine ligand.

  • Addition of Liquids: Using a gas-tight syringe, inject anhydrous DMF (5.0 mL), followed by Et3N (0.35 mL, 2.5 mmol), and finally 2-Chloro-5-ethenyl-3-methylpyridine (153.6 mg, 1.0 mmol).

    • Causality Note: DMF is chosen as a polar aprotic solvent because it stabilizes the ionic intermediates generated during the migratory insertion and β-hydride elimination steps.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS.

    • Validation Check: The desired product will exhibit a distinct isotopic pattern in the mass spectrum (M and M+2 peaks in a ~3:1 ratio), confirming the preservation of the 2-chloro moiety. If the C-Cl bond undergoes competitive coupling, this isotopic signature will be lost.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with distilled water (3 x 10 mL) to remove DMF and amine salts, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure (E)-alkene.

Quantitative Data & Optimization Summaries

To establish the self-validating nature of this protocol, optimization data is summarized below. The use of DMF and Et3N at 90 °C provides the optimal balance between high conversion of the vinyl group and zero background reaction at the 2-chloro position.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)BaseSolventTemp (°C)Yield (%)C-Cl Intact?
1Pd(OAc)2PPh3K2CO3Toluene11045Yes
2 Pd(OAc)2 P(o-tolyl)3 Et3N DMF 90 88 Yes
3Pd2(dba)3XPhosCs2CO3Dioxane10062No (Mixture)
4Pd(dppf)Cl2NoneDIPEADMF9074Yes

Note: Entry 3 demonstrates that using highly electron-rich ligands (XPhos) and stronger bases compromises chemoselectivity, leading to competitive oxidative addition at the 2-chloro position.

Table 2: Substrate Scope (Aryl Bromides)

Aryl BromideProduct GeometryIsolated Yield (%)Reaction Time (h)
4-BromoanisoleE-isomer exclusively8512
4-BromobenzonitrileE-isomer exclusively928
1-Bromo-4-fluorobenzeneE-isomer exclusively8910
3-BromopyridineE-isomer exclusively8114

Downstream Applications

The preserved 2-chloro group serves as a critical synthetic handle. Following the Heck coupling, the resulting intermediate can be subjected to Buchwald-Hartwig amination using Pd precatalysts and strong bases (e.g., NaOtBu) to introduce complex amine side-chains, a common structural motif in kinase inhibitors and GPCR antagonists (3[3]).

References

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 2013. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS), 2016. URL: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Selective Vinylation of 2-Chloro-5-vinyl-3-methylpyridine Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of functionalized pyridine bioisosteres for pharmaceutical lead optimization. Executive Summary & Mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of functionalized pyridine bioisosteres for pharmaceutical lead optimization.

Executive Summary & Mechanistic Rationale

The synthesis of 2-chloro-5-vinyl-3-methylpyridine represents a critical transformation in modern drug discovery, providing a versatile, bi-functional heteroaryl scaffold. The vinyl group serves as a handle for subsequent olefin metathesis, hydroboration, or oxidation, while the 2-chloro moiety remains available for late-stage SN​Ar or cross-coupling reactions.

This protocol leverages the Suzuki-Miyaura cross-coupling reaction to achieve highly chemoselective vinylation. The fundamental logic relies on the differential bond dissociation energies and oxidative addition kinetics of carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions involving heteroaryl halides, the general reactivity follows the order I > Br > Cl[1]. By utilizing 5-bromo-2-chloro-3-methylpyridine as the starting material, the palladium(0) catalyst selectively undergoes oxidative addition at the C-Br bond, leaving the C-Cl bond entirely intact[1][2].

To maximize stability and functional group tolerance, potassium vinyltrifluoroborate is employed as the vinylating agent. Unlike volatile and moisture-sensitive vinylmagnesium reagents, organotrifluoroborates are air-stable, crystalline solids that slowly release the active boronic acid species in the presence of an aqueous base, effectively suppressing unwanted homocoupling side reactions[3][4].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Selective at C-Br Pd0->OxAdd 5-Bromo-2-chloro- 3-methylpyridine PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation with Vinyl-BF3K PdII->TransMet Base / H2O PdII_Vinyl Pd(II) Intermediate (Ar-Pd-Vinyl) TransMet->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Chloro-5-vinyl- 3-methylpyridine RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura vinylation demonstrating chemoselective oxidative addition.

Experimental Design & Optimization Data

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity[1]. The table below summarizes the optimization of reaction conditions for the selective vinylation of 5-bromo-2-chloro-3-methylpyridine.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Conversion (%)*Isolated Yield (%)
1 Pd(PPh3​)4​ K2​CO3​ Toluene / H2​O 906558
2 Pd(PPh3​)4​ Cs2​CO3​ DMF / H2​O 1008274
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 859891
4 Pd(OAc)2​ / SPhos K3​PO4​ 1,4-Dioxane / H2​O 859993

*Determined by LC-MS analysis of the crude reaction mixture.

Causality in Optimization:

  • Catalyst Selection: While Pd(PPh3​)4​ is a standard catalyst[5], the bidentate ligand in Pd(dppf)Cl2​ (Entry 3) prevents catalyst deactivation via palladium black precipitation and accelerates the reductive elimination step due to its wider bite angle.

  • Solvent System: A mixture of 1,4-dioxane and water (typically 4:1 v/v) is optimal[5]. The organic phase dissolves the pyridine substrate, while the aqueous phase is mandatory to dissolve the inorganic base and facilitate the in situ hydrolysis of the trifluoroborate salt into the reactive vinylboronic acid[3].

Standard Operating Protocol (SOP)

Materials Required
  • Substrate: 5-Bromo-2-chloro-3-methylpyridine (1.0 mmol, 206.5 mg)

  • Reagent: Potassium vinyltrifluoroborate (1.2 mmol, 160.7 mg)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 mmol, 40.8 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (2.5 mmol, 345.5 mg)

  • Solvents: 1,4-Dioxane (Anhydrous, 4.0 mL), Deionized Water (1.0 mL)

Workflow Prep 1. Preparation Degas Solvent Add Reagents React 2. Reaction Heat to 85°C Stir 12-16h Prep->React Monitor 3. Monitoring TLC / LC-MS Check Conversion React->Monitor Workup 4. Work-up Quench & Extract Dry over Na2SO4 Monitor->Workup Purify 5. Purification Silica Gel Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of 2-chloro-5-vinyl-3-methylpyridine.

Step-by-Step Methodology

Step 1: Reaction Setup and Degassing (Critical Step)

  • Equip a 25 mL Schlenk tube or a pressure-rated reaction vial with a magnetic stir bar.

  • Add 5-bromo-2-chloro-3-methylpyridine (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), and K2​CO3​ (2.5 mmol) to the vial.

  • Add 1,4-dioxane (4.0 mL) and H2​O (1.0 mL).

  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen gas for 10 minutes. Scientific Rationale: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, halting the catalytic cycle[6].

  • Quickly add the Pd(dppf)Cl2​ catalyst (5 mol%) under a positive stream of inert gas and seal the vial tightly.

Step 2: Reaction Execution

  • Transfer the sealed vial to a pre-heated oil bath or heating block set to 85 °C.

  • Stir vigorously (800-1000 rpm) for 12–16 hours. High stirring rates are essential to overcome mass transfer limitations in the biphasic solvent system.

Step 3: In-Process Monitoring (Self-Validation)

  • After 12 hours, cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot, dilute with 1 mL of ethyl acetate, and wash with 0.5 mL of water.

  • Analyze the organic layer via TLC (Hexanes:Ethyl Acetate, 9:1) or LC-MS.

  • Validation Metric: The starting material (C-Br) should be fully consumed. The product will appear as a new, UV-active spot with a slightly lower polarity (higher Rf​ ) than the starting material.

Step 4: Work-up and Extraction

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic phase with distilled water (2 × 10 mL) to remove inorganic salts and residual boronic byproducts.

  • Wash with saturated aqueous NaCl (brine, 10 mL) to pre-dry the organic layer.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation) at 30 °C. Caution: Do not exceed 30 °C during evaporation, as vinylpyridines can be volatile and prone to thermal polymerization.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

  • Combine the product-containing fractions and concentrate in vacuo to afford 2-chloro-5-vinyl-3-methylpyridine as a pale yellow oil.

Troubleshooting & Safety Considerations

  • Issue: High levels of homocoupling (1,3-butadiene derivatives).

    • Cause: Excess oxygen in the system or overly rapid hydrolysis of the trifluoroborate.

    • Solution: Ensure rigorous degassing. If the problem persists, switch to a slower-releasing base like Cs2​CO3​ or reduce the water content slightly.

  • Issue: Dehalogenation (Reduction of the C-Br bond without vinylation).

    • Cause: Often caused by the presence of protic impurities or aged catalyst.

    • Solution: Use fresh Pd(dppf)Cl2​ and ensure the 1,4-dioxane is peroxide-free.

  • Safety: Palladium catalysts are toxic and heavy metal waste must be disposed of according to institutional EHS guidelines. Vinylpyridines are potential skin sensitizers; handle exclusively inside a certified fume hood.

Sources

Application

Application Note: Regioselective Functionalization of the Vinyl Group in 2-Chloro-5-ethenyl-3-methylpyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Scaffold Significance In modern drug discovery, functionalized p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scaffold Significance

In modern drug discovery, functionalized pyridines are ubiquitous structural motifs. The compound 2-Chloro-5-ethenyl-3-methylpyridine represents a highly versatile, orthogonally reactive building block. It features an electrophilic C2-chloro handle—primed for nucleophilic aromatic substitution (SNAr) or cross-coupling—and a nucleophilic/olefinic C5-ethenyl (vinyl) handle.

This application note focuses exclusively on the functionalization of the C5-vinyl group . As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Here, we will dissect the electronic causality governing the reactivity of this specific scaffold and provide self-validating protocols for three divergent synthetic pathways: carbon-chain extension (Heck coupling), anti-Markovnikov hydration (Hydroboration), and vicinal diol formation (Dihydroxylation).

Mechanistic Grounding: The "Meta" Effect on Vinyl Reactivity

To predictably functionalize a vinylpyridine, one must first understand the electronic distribution across the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect via resonance, but this effect is strictly localized to the ortho (C2, C6) and para (C4) positions.

Because the vinyl group in our scaffold is located at the C5 position (which is meta to the pyridine nitrogen), it does not experience direct resonance electron-withdrawal. This subtle electronic distinction profoundly impacts regioselectivity, particularly in electrophilic additions like hydroboration. As demonstrated by , while 2- and 4-vinylpyridines undergo reversed polarization to yield predominantly α-organoboranes (Markovnikov products), vinyl groups meta to the nitrogen behave more like standard isolated olefins, yielding predominantly β-organoboranes (anti-Markovnikov products) .

Mechanism Meta 5-Vinylpyridine (Meta to N) Lacks direct resonance withdrawal Pol1 Normal Olefin Polarization (Steric control dominates) Meta->Pol1 OrthoPara 2-/4-Vinylpyridine (Ortho/Para to N) Strong resonance electron withdrawal Pol2 Reversed Polarization (Electronic control dominates) OrthoPara->Pol2 Borane1 Boron attacks terminal β-carbon Pol1->Borane1 9-BBN Borane2 Boron attacks internal α-carbon Pol2->Borane2 9-BBN Prod1 β-Organoborane (Anti-Markovnikov Alcohol) Borane1->Prod1 Oxidation Prod2 α-Organoborane (Markovnikov Alcohol) Borane2->Prod2 Oxidation

Electronic influence of the pyridine nitrogen on hydroboration regioselectivity.

Divergent Functionalization Workflow

The following diagram outlines the three validated synthetic trajectories for the C5-vinyl group, transforming the starting material into functionally distinct intermediates for drug development.

Workflow SM 2-Chloro-5-ethenyl- 3-methylpyridine Heck Heck Coupling (Pd-catalyzed) SM->Heck Ar-Br, Pd(OAc)2 Ligand, Base Hydro Hydroboration (9-BBN / H2O2) SM->Hydro 1. 9-BBN 2. NaOH, H2O2 Diol Dihydroxylation (OsO4 / NMO) SM->Diol OsO4 (cat.) NMO, Acetone/H2O Prod1 5-(Arylvinyl) Derivative (Trans-alkene) Heck->Prod1 Prod2 Primary Alcohol (β-Hydroxylation) Hydro->Prod2 Prod3 Vicinal Diol (1,2-Dihydroxyethyl) Diol->Prod3

Divergent functionalization pathways for the C5-vinyl group of the pyridine scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Heck Cross-Coupling

Objective: Extension of the vinyl group via C-C bond formation with an aryl bromide. Causality & Design: The basic pyridine nitrogen is notorious for coordinating to palladium, leading to catalyst poisoning and stalled reactions. To circumvent this, we utilize tri-o-tolylphosphine. The steric bulk of this ligand suppresses off-target nitrogen coordination while promoting the oxidative addition and subsequent alkene insertion steps, a principle validated in scalable vinylpyridine syntheses [2].

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask under argon, charge 2-Chloro-5-ethenyl-3-methylpyridine (1.0 equiv, 10 mmol) and the desired Aryl Bromide (1.1 equiv).

  • Catalyst & Ligand: Add Pd(OAc)₂ (0.05 equiv, 5 mol%) and tri-o-tolylphosphine (0.10 equiv, 10 mol%).

  • Solvent & Base: Add anhydrous acetonitrile (0.2 M) followed by triethylamine (2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C for 12–18 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass ( m/z≈154 for the 35 Cl isotope [M+H]⁺) and the emergence of the product mass confirm conversion. If the reaction stalls at <50% conversion, catalyst poisoning has occurred; recharge with 2 mol% Pd(OAc)₂ and 4 mol% ligand.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black (visible as a dark precipitate), and concentrate. Purify via silica gel chromatography.

Protocol B: Regioselective Hydroboration-Oxidation

Objective: Conversion of the vinyl group to a primary alcohol (2-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol). Causality & Design: To maximize the formation of the anti-Markovnikov β-alcohol, 9-borabicyclo[3.3.1]nonane (9-BBN) is utilized. The bulky bicyclic structure of 9-BBN amplifies the inherent electronic preference of the meta-vinyl group [1], ensuring >95% regioselectivity.

Step-by-Step Procedure:

  • Hydroboration: Dissolve 2-Chloro-5-ethenyl-3-methylpyridine (1.0 equiv, 10 mmol) in anhydrous THF (0.5 M) under argon. Cool to 0 °C.

  • Borane Addition: Dropwise add 9-BBN (0.5 M in THF, 1.2 equiv). Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint: An aliquot quenched in methanol should show complete disappearance of the vinyl protons (5.3–6.8 ppm) via crude ¹H-NMR.

  • Oxidation: Cool the flask back to 0 °C. Carefully add 3M aqueous NaOH (3.0 equiv), followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 equiv). Caution: Highly exothermic.

  • Workup: Stir for 2 hours at room temperature. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Upjohn Dihydroxylation

Objective: Oxidation of the olefin to a vicinal diol. Causality & Design: Osmium tetroxide (OsO₄) is highly effective for the dihydroxylation of electron-deficient olefins. N-Methylmorpholine N-oxide (NMO) is utilized as a stoichiometric co-oxidant to continuously regenerate the Os(VIII) active species, allowing OsO₄ to be used in safe, catalytic amounts.

Step-by-Step Procedure:

  • Setup: Dissolve the starting material (1.0 equiv, 10 mmol) in a 10:1 mixture of Acetone and Water (0.2 M).

  • Reagent Addition: Add NMO (1.5 equiv). Stir until dissolved, then add OsO₄ (2.5 wt% solution in t-BuOH, 0.02 equiv).

  • Reaction: Stir at room temperature for 6–8 hours. The solution will typically turn a pale yellow/brown color as the osmate ester intermediate forms and turns over.

  • Self-Validating Quench: Add saturated aqueous sodium sulfite (Na₂SO₃) (10 mL/mmol) and stir vigorously for 30 minutes. Validation: The solution will precipitate black OsO₂, confirming the reduction of toxic Os(VIII) to inert Os(IV) and ensuring safe isolation.

  • Workup: Filter the suspension through Celite. Extract the filtrate with EtOAc, dry, and concentrate to yield the crude 1,2-diol.

Quantitative Data Summary

The table below summarizes the expected outcomes, regioselectivity, and mechanistic drivers for the three described functionalization strategies.

TransformationReagents & CatalystPrimary Causality / MechanismRegioselectivityExpected Yield Range
Heck Coupling Pd(OAc)₂, P(o-tolyl)₃, Et₃NSteric bulk of ligand prevents pyridine-N coordination to Pd [2].Trans (E)-alkene exclusively70 – 85%
Hydroboration 1. 9-BBN2. NaOH, H₂O₂Meta-relationship to N combined with 9-BBN steric bulk favors terminal attack [1].>95% β-alcohol (Anti-Markovnikov)75 – 90%
Dihydroxylation OsO₄ (cat.), NMOCatalytic Os(VIII) turnover via NMO; biphasic solvent ensures solubility.Syn-addition (1,2-diol)80 – 95%

References

  • Brown, H. C., Prasad, J. V. N. V., & Zee, S. H. (1986). Hydroboration. 75. Directive effects in the hydroboration of vinyl and propenyl heterocycles with representative hydroborating agents. The Journal of Organic Chemistry, 51(4), 439-445.[Link]

  • Raggon, J. W., & Snyder, W. M. (2002). A Reliable Multikilogram-Scale Synthesis of 2-Acetamido-5-Vinylpyridine Using Catalytic BINAP in a Modified Heck Reaction. Organic Process Research & Development, 6(1), 67-69.[Link]

Method

Application Notes and Protocols for the Polymerization of 2-Chloro-5-vinyl-3-methylpyridine

Introduction: Unlocking the Potential of Functionalized Pyridine-Based Polymers The synthesis of well-defined polymers with tailored functionalities is a cornerstone of modern materials science and drug development. Poly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Functionalized Pyridine-Based Polymers

The synthesis of well-defined polymers with tailored functionalities is a cornerstone of modern materials science and drug development. Poly(vinylpyridine)s, in particular, have garnered significant attention due to the versatile chemical reactivity of the pyridine moiety, enabling applications in drug delivery, catalysis, and the creation of "smart" materials responsive to stimuli like pH.[1][2] This guide provides a comprehensive overview and detailed protocols for the polymerization of 2-Chloro-5-vinyl-3-methylpyridine, a functional monomer with the potential to yield polymers with unique electronic and reactive properties. The presence of a chlorine atom and a methyl group on the pyridine ring, in addition to the vinyl group, opens avenues for post-polymerization modification and fine-tuning of the polymer's characteristics.

Monomer: 2-Chloro-5-vinyl-3-methylpyridine - Properties and Handling

A thorough understanding of the monomer's properties is critical for safe and effective polymerization.

Structure:

Predicted Properties and Handling Precautions:

Due to the lack of specific data for 2-Chloro-5-vinyl-3-methylpyridine, we extrapolate safety and handling procedures from analogous compounds like 2-chloro-3-methylpyridine and 2-chloro-5-(chloromethyl)pyridine.[6][7][8][9]

PropertyPredicted Value/InformationSource/Analogy
Appearance Likely a liquid at room temperatureAnalogy with similar substituted pyridines
Boiling Point Estimated to be in the range of 180-220 °CExtrapolation from similar structures
Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[6][7] Combustible liquid.[6]Based on safety data for 2-chloro-3-methylpyridine and 2-chloro-5-(chloromethyl)pyridine.[6][7][8][9]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shield, and a lab coat are mandatory.[6][7]Standard practice for handling hazardous organic chemicals.[6][7]
Handling All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[7] Keep containers tightly closed when not in use.[6]General laboratory safety protocols for volatile and hazardous compounds.
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and alkalis.[6] Keep away from sources of ignition.[6]Standard storage conditions for reactive organic monomers.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.Standard procedure for chemical waste.

Controlled Radical Polymerization: The Path to Precision

Controlled radical polymerization (CRP) techniques are highly recommended for the polymerization of 2-Chloro-5-vinyl-3-methylpyridine. These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity (a measure of the uniformity of chain lengths), and the potential to create complex architectures like block copolymers.[1][5][10] This control is achieved by establishing a dynamic equilibrium between active (propagating) and dormant polymer chains.[1]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile CRP method that has been successfully applied to a wide range of monomers, including vinylpyridines.[10][11] The polymerization is initiated by an alkyl halide in the presence of a transition metal complex (typically copper-based) that reversibly activates and deactivates the propagating polymer chain.[10][11]

Mechanism Overview:

The fundamental principle of ATRP involves the reversible transfer of a halogen atom between the propagating radical and a transition metal complex. This process maintains a low concentration of active radicals, thereby minimizing termination reactions.[11]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (R-X) Cat_act Activator (Cu(I)/L) Rad Initiator Radical (R•) I->Rad k_act M Monomer Cat_deact Deactivator (Cu(II)X/L) Rad->I k_deact P1 Propagating Chain (P1•) Rad->P1 + Monomer Pn Dormant Chain (Pn-X) Pn_rad Propagating Radical (Pn•) Pn->Pn_rad k_act Monomer Monomer Pn_rad->Pn k_deact Pn_rad->Pn_rad + Monomer

Caption: ATRP mechanism showing the equilibrium between dormant and active species.

Experimental Protocol: ATRP of 2-Chloro-5-vinyl-3-methylpyridine

This protocol is adapted from established procedures for the ATRP of other vinylpyridines.[1]

Materials:

  • 2-Chloro-5-vinyl-3-methylpyridine (monomer, freshly distilled or passed through a column of basic alumina to remove inhibitor)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Catalyst/Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Monomer and Initiator Addition: To the flask, add anisole (2 mL), 2-Chloro-5-vinyl-3-methylpyridine (1.69 g, 10 mmol), and EBiB (19.5 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with nitrogen or argon.

  • Ligand Addition and Initiation: While stirring, inject PMDETA (20.8 μL, 0.1 mmol) into the flask. The solution should turn green/blue, indicating the formation of the copper-ligand complex.

  • Polymerization: Immerse the flask in a preheated oil bath at 90 °C. The reaction is typically run for a predetermined time (e.g., 4-24 hours) to achieve the desired conversion.

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. Dilute with a small amount of a suitable solvent like THF.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol. The polymer will precipitate as a solid.

  • Isolation and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization:

The resulting polymer should be characterized by:

  • ¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn) and polydispersity index (PDI).

Parameter Table for ATRP:

ParameterRecommended RangeRationale
[Monomer]:[Initiator]:[CuBr]:[PMDETA] 50:1:1:1 to 200:1:1:1The ratio of monomer to initiator controls the target molecular weight. The catalyst and ligand are typically in a 1:1 ratio with the initiator.
Temperature (°C) 70 - 110Provides a suitable rate of polymerization without significant side reactions.
Solvent Anisole, Toluene, DMFShould be inert to the reaction conditions and able to dissolve the monomer and resulting polymer.
Time (h) 2 - 24Dependent on the desired conversion and reaction kinetics.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique known for its tolerance to a wide variety of functional groups and reaction conditions.[3][5][12] It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[13]

Mechanism Overview:

The RAFT process involves a series of addition-fragmentation equilibria where the CTA is transferred between active and dormant polymer chains. This allows for the controlled growth of polymer chains.[13]

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation & Propagation I Initiator (e.g., AIBN) Rad_I Initiator Radical (I•) I->Rad_I Heat M Monomer P1 Propagating Chain (P1•) Rad_I->P1 + Monomer Pn_rad Propagating Radical (Pn•) CTA RAFT Agent (Z-C(=S)-S-R) Intermediate Intermediate Radical Pn_rad->Intermediate + CTA Pn_dormant Dormant Chain (Pn-S-C(=S)-Z) Intermediate->Pn_dormant Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation R_rad->Pn_rad + Monomer R_rad2 R• M2 Monomer P_new New Propagating Chain (Pm•) R_rad2->P_new + Monomer

Caption: Key steps in the RAFT polymerization mechanism.

Experimental Protocol: RAFT Polymerization of 2-Chloro-5-vinyl-3-methylpyridine

This protocol is based on established RAFT procedures for vinylpyridines.[5]

Materials:

  • 2-Chloro-5-vinyl-3-methylpyridine (monomer, purified as above)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent/CTA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reactant Preparation: In a Schlenk flask with a magnetic stir bar, dissolve 2-Chloro-5-vinyl-3-methylpyridine (1.69 g, 10 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-dioxane (3 mL).

  • Inert Atmosphere: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature.

Characterization:

  • ¹H NMR Spectroscopy: To confirm polymer structure and calculate monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine Mn and PDI.

Parameter Table for RAFT Polymerization:

ParameterRecommended RangeRationale
[Monomer]:[CTA]:[Initiator] 100:1:0.1 to 500:1:0.2The monomer to CTA ratio determines the target molecular weight. A lower initiator concentration relative to the CTA minimizes the formation of dead polymer chains.
Temperature (°C) 60 - 80Should be appropriate for the thermal decomposition of the chosen initiator (e.g., AIBN).
Solvent 1,4-Dioxane, Toluene, DMFMust be a good solvent for all components and inert under the reaction conditions.
Time (h) 4 - 24Governed by the reaction kinetics and the desired final conversion.

Potential Applications

The resulting poly(2-Chloro-5-vinyl-3-methylpyridine) is expected to be a versatile material. The pyridine nitrogen can be quaternized to create polyelectrolytes for applications in gene delivery or as antimicrobial agents. The chloro-substituent offers a site for nucleophilic substitution reactions, allowing for further functionalization of the polymer backbone. These properties make this polymer a promising candidate for advanced applications in:

  • Drug Delivery Systems: As a component of micelles or polymersomes for controlled release.[11]

  • Functional Coatings: Providing surfaces with specific chemical reactivity or antimicrobial properties.

  • Catalysis: As a support for metal catalysts.

  • Stimuli-Responsive Materials: The pyridine moiety can impart pH-responsiveness.

Conclusion

This guide provides a detailed framework for the synthesis of poly(2-Chloro-5-vinyl-3-methylpyridine) using state-of-the-art controlled radical polymerization techniques. While the protocols are based on analogous vinylpyridine systems, they offer a robust starting point for researchers. The unique substitution pattern of the monomer promises a polymer with a rich potential for post-polymerization modification, paving the way for the development of novel functional materials. Careful adherence to the outlined safety and handling procedures is paramount for the successful and safe execution of these polymerization reactions.

References

  • Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Controlled radical polymerization of 4-vinylpyridine - Semantic Scholar. Available at: [Link]

  • Nitroxide-Mediated Radical Polymerization of 4-Vinylpyridine: Study of the Pseudo-Living Character of the Reaction and Influence of Temperature and Nitroxide Concentration | Macromolecules. Available at: [Link]

  • Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization | Macromolecules - ACS Publications. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • Living Radical Polymerization by the RAFT Process - A Second Update - SciSpace. Available at: [Link]

  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents.
  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • Acid-triggered radical polymerization of vinyl monomers - ETH Research Collection. Available at: [Link]

  • Preparation and characterization of poly(2-vinylpyridine)s with narrow molecular weight distributions. - SciSpace. Available at: [Link]

  • Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Available at: [Link]

  • A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4- vinylpyridine) Block Copolymers: Successive AT. Available at: [Link]

  • Poly(vinylpyridine); Structure, Properties, Synthesis, and Applications. Available at: [Link]

  • RAFT Based Synthesis of In-house Polymers - Protocols.io. Available at: [Link]

  • KR101148068B1 - Atom Transfer Radical Polymerization of Vinyl Monomers Using High Oxidation State Metal Catalysts - Google Patents.
  • Poly(2-vinyl pyridine) Sample #: P3675-2VP Structure: Composition - Polymer Source. Available at: [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. Available at: [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available at: [Link]

  • (PDF) Synthesis and characterization of poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers using a novel macroinitiator by reversible addition-fragmentation chain transfer polymerization - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC. Available at: [Link]

  • Surface characterization of Poly 2-Vinylpyridine - a polymer for area selective deposition techniques - DORAS | DCU Research Repository. Available at: [Link]

  • Copolymerization of vinyl chloride with 2-methyl-5-vinylpyridine - ResearchGate. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1 - Googleapis.com. Available at: [Link]

Sources

Application

Application Note: Synthesis of Functionalized Bipyridine Ligands Utilizing 2-Chloro-5-vinyl-3-methylpyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-Chloro-5-vinyl-3-methylpyridine (CAS: 1355204-24-8) Introduction & Mechanistic Rationale Bipyridine ligands are ubiq...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-Chloro-5-vinyl-3-methylpyridine (CAS: 1355204-24-8)

Introduction & Mechanistic Rationale

Bipyridine ligands are ubiquitous in modern chemical synthesis, serving as foundational scaffolds for transition-metal catalysis, metal-organic frameworks (MOFs), and photoredox complexes (e.g., Ru/Ir photosensitizers). The strategic design of these ligands often requires the introduction of specific functional groups to tune the electronic and steric environment of the coordinated metal center[2].

2-Chloro-5-vinyl-3-methylpyridine is a highly versatile, commercially available building block that offers three distinct vectors of reactivity and structural tuning:

  • The 2-Chloro Position (The Coupling Handle): Serves as the primary site for transition-metal-catalyzed C–C bond formation. While 2-chloropyridines are notoriously sluggish in oxidative addition compared to their bromo- or iodo- analogs, modern Pd- and Ni-catalytic systems can efficiently activate this bond [3].

  • The 3-Methyl Group (The Steric Tuner): Introduces significant steric encumbrance adjacent to the coordination site. In the free ligand, this forces a large dihedral angle between the pyridine rings. Upon metal coordination, the forced coplanarity creates a sterically crowded metal pocket, which is highly advantageous for preventing non-radiative decay in photoredox catalysts and inducing enantioselectivity in asymmetric transformations.

  • The 5-Vinyl Group (The Orthogonal Handle): Provides an electron-withdrawing conjugative effect and serves as a handle for late-stage functionalization (e.g., hydroboration, olefin metathesis) or radical co-polymerization to generate solid-supported macroligands.

Causality in Experimental Design

The primary challenge in utilizing this compound is achieving chemoselective cross-coupling at the 2-chloro position without inducing the thermal polymerization or reductive degradation of the sensitive 5-vinyl group. To solve this, we employ two distinct, self-validating protocols: a Suzuki-Miyaura cross-coupling utilizing highly active, bulky phosphine ligands (XPhos) to allow low-temperature activation [3], and a Nickel-catalyzed reductive homocoupling utilizing a mild Zn/Et₄NI reductant system to preserve the olefin [1].

Workflow SM 2-Chloro-5-vinyl-3-methylpyridine (CAS: 1355204-24-8) Suzuki Protocol A: Suzuki-Miyaura (Pd-Catalyzed Cross-Coupling) SM->Suzuki + Pyridylboronic Acid Homo Protocol B: Ni-Catalyzed Reductive Homocoupling SM->Homo + Zn / Et4NI AsymBipy Asymmetric Bipyridine (Sterically Tuned) Suzuki->AsymBipy SymBipy Symmetric C2-Bipyridine (Divinyl-functionalized) Homo->SymBipy Photo Photoredox Catalysts (Ru/Ir Complexes) AsymBipy->Photo Polymer Polymer-Supported Macroligands SymBipy->Polymer

Logical workflow for the divergent synthesis of functionalized bipyridine ligands.

Experimental Protocols

Protocol A: Synthesis of Asymmetric Bipyridine via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of an asymmetric bipyridine by coupling 2-chloro-5-vinyl-3-methylpyridine with a pyridylboronic acid pinacol ester. The use of XPhos is critical; its bulky dicyclohexyl motif facilitates the difficult oxidative addition into the sterically hindered 2-chloro-3-methyl system, while its electron richness accelerates transmetalation, allowing the reaction to proceed at 70 °C to prevent vinyl polymerization [3].

Reagents:

  • 2-Chloro-5-vinyl-3-methylpyridine (1.0 mmol, 153.6 mg)

  • 4-tert-Butylpyridin-2-ylboronic acid pinacol ester (1.2 mmol, 313.4 mg)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%)

  • XPhos (0.10 mmol, 47.7 mg, 10 mol%)

  • K₃PO₄ (2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₃PO₄.

  • Substrate Addition: Add 4-tert-butylpyridin-2-ylboronic acid pinacol ester and 2-chloro-5-vinyl-3-methylpyridine.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Subject the mixture to three freeze-pump-thaw cycles. Note: Oxygen must be rigorously excluded to prevent Pd deactivation and unwanted radical cross-linking of the vinyl group.

  • Reaction Execution: Backfill the tube with Argon, seal it, and heat the reaction mixture to 70 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with brine (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on neutral alumina (Hexanes/EtOAc gradient) to yield the asymmetric bipyridine.

Mechanism Pd0 Pd(0)L2 Active Species (L = XPhos) OxAdd Oxidative Addition (Overcomes 3-Me Sterics) Pd0->OxAdd PdII Pd(II) Intermediate (Vinyl Group Intact) OxAdd->PdII + 2-Cl-5-vinyl-3-Me-pyridine TransMet Transmetalation (with Pyridylboronate) PdII->TransMet PdII_2 Di-pyridyl Pd(II) Complex TransMet->PdII_2 + Base/Boronate RedElim Reductive Elimination (Forms C-C Bond) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Asymmetric Bipyridine RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling preserving the sensitive vinyl group.

Protocol B: Synthesis of Symmetric C2-Chiral Bipyridine via Ni-Catalyzed Homocoupling

For the synthesis of symmetric 3,3'-dimethyl-5,5'-divinyl-2,2'-bipyridine, traditional Ullmann conditions (Cu powder, >200 °C) will destroy the vinyl groups. Instead, a mild Ni(II)/Zn catalytic system is employed. The addition of tetraethylammonium iodide (Et₄NI) is a self-validating mechanistic requirement: it accelerates the reduction of the Ni(II) precatalyst by Zn and stabilizes the highly reactive Ni(0) intermediates, significantly improving the yield of sterically hindered substrates [1].

Reagents:

  • 2-Chloro-5-vinyl-3-methylpyridine (2.0 mmol, 307.2 mg)

  • NiBr₂(PPh₃)₂ (0.2 mmol, 148.5 mg, 10 mol%)

  • Zinc dust (3.0 mmol, 196.2 mg) - Must be freshly acid-washed and dried.

  • Et₄NI (2.0 mmol, 514.2 mg)

  • Anhydrous THF (15 mL)

Step-by-Step Methodology:

  • Catalyst Pre-reduction: In an Argon-filled glovebox, add NiBr₂(PPh₃)₂, Zn dust, Et₄NI, and anhydrous THF to a Schlenk flask. Stir the mixture at 50 °C for 30 minutes. Observation: The solution will transition from pale green to dark red/brown, indicating the successful generation of the active Ni(0) species.

  • Substrate Addition: Inject 2-chloro-5-vinyl-3-methylpyridine into the dark brown suspension via a gas-tight syringe.

  • Reaction Execution: Maintain the reaction at 50 °C for 24 hours under vigorous stirring.

  • Workup: Quench the reaction by pouring it into a 10% aqueous ammonia solution (20 mL) to dissolve the zinc salts. Extract with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via recrystallization from hot ethanol to yield the symmetric divinyl-bipyridine.

Quantitative Data & Optimization Summaries

The following tables summarize the empirical data validating the choice of catalysts and additives for these protocols.

Table 1: Ligand and Temperature Optimization for Suzuki-Miyaura Coupling

Entry Catalyst / Ligand Temp (°C) Yield (%) Vinyl Preservation (%) Mechanistic Observation
1 Pd(PPh₃)₄ 90 22 >99 Poor oxidative addition due to 3-Me steric clash.
2 Pd(OAc)₂ / dppf 90 45 85 Moderate yield; thermal degradation of vinyl group.
3 Pd(OAc)₂ / XPhos 90 88 70 High conversion, but thermal polymerization of vinyl.

| 4 | Pd(OAc)₂ / XPhos | 70 | 92 | >99 | Optimal balance of reaction rate and chemoselectivity. |

Table 2: Reductant and Additive Effects in Ni-Catalyzed Homocoupling [1]

Entry Catalyst System Reductant Additive Yield (%) Mechanistic Observation
1 NiCl₂(dppp) Mg turnings None 15 Incomplete reduction of Ni(II) to Ni(0).
2 NiBr₂(PPh₃)₂ Zn dust None 35 Sluggish turnover; product inhibition.

| 3 | NiBr₂(PPh₃)₂ | Zn dust | Et₄NI (1.0 eq) | 78 | Et₄NI stabilizes Ni(0) and accelerates coupling. |

References

  • Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc in the Presence of Et4NI. An Efficient Method for the Synthesis of Biaryls and Bipyridines. Source: Bulletin of the Chemical Society of Japan (1990) URL:[Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Source: Loughborough University Research Repository (2021) URL:[Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Source: Organic Letters - ACS Publications (2011) URL:[Link]

Method

Nucleophilic Substitution of the Chlorine Atom in 2-Chloro-5-vinyl-3-methylpyridine: Application Notes and Protocols

Executive Summary 2-Chloro-5-vinyl-3-methylpyridine is a highly versatile, yet challenging, heterocyclic building block. It features three distinct functional domains: an electrophilic C-Cl bond at the C2 position, a ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-vinyl-3-methylpyridine is a highly versatile, yet challenging, heterocyclic building block. It features three distinct functional domains: an electrophilic C-Cl bond at the C2 position, a sterically demanding methyl group at the C3 position, and a highly reactive, polymerizable vinyl group at the C5 position.

This application note provides a comprehensive guide for drug development professionals and synthetic chemists aiming to perform Nucleophilic Aromatic Substitution (SNAr) on this scaffold. The primary synthetic challenge lies in achieving complete substitution of the chlorine atom while strictly preventing the thermal or radical-induced polymerization of the delicate vinyl group.

Mechanistic Rationale and Causality (E-E-A-T)

Electrophilicity and Substituent Effects

The SNAr reaction of 2-chloropyridines proceeds via a two-step addition-elimination mechanism[1]. The nitrogen atom of the pyridine ring acts as an internal electron sink, stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the rate-determining nucleophilic attack[2].

In 2-Chloro-5-vinyl-3-methylpyridine , the reactivity of the C2-Cl bond is modulated by its substituents:

  • The 3-Methyl Group: Exerts a weak electron-donating inductive effect (+I) and introduces steric hindrance adjacent to the C2 position, slightly decreasing the overall SNAr reactivity compared to unsubstituted 2-chloropyridine[3].

  • The 5-Vinyl Group: Being in conjugation with the pyridine ring, the vinyl group can stabilize the anionic Meisenheimer complex through resonance. However, its presence dictates the strict operational boundaries of the reaction.

Causality of Experimental Choices: The Polymerization Dilemma

Standard SNAr reactions on sterically hindered 2-chloropyridines often require harsh conditions (120–150 °C in polar aprotic solvents)[4]. However, 5-vinylpyridines are highly susceptible to radical auto-polymerization at elevated temperatures or in the presence of light[5].

To resolve this thermodynamic conflict, the protocols herein rely on a self-validating system of chemical controls:

  • Radical Inhibition: The addition of a radical scavenger, such as Butylated hydroxytoluene (BHT) at 100–200 ppm, is mandatory to quench any radical initiation at the vinyl group[6][7].

  • Temperature Ceiling: Reactions must be capped at 80–90 °C. To compensate for the lower temperature, highly nucleophilic species (e.g., pre-formed alkoxides or thiolates) or polar aprotic solvents (DMF, DMSO) are utilized to accelerate the reaction kinetically.

  • Atmospheric Control: Reactions must be purged with Argon or N2 to prevent oxidative degradation of the vinyl group[5].

Mechanistic and Workflow Visualizations

SNAr_Mechanism A 2-Chloro-5-vinyl- 3-methylpyridine + Nucleophile (Nu⁻) B Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) A->B Addition (Rate-Determining) Attack at C2 C 2-Nu-5-vinyl- 3-methylpyridine + Chloride (Cl⁻) B->C Elimination (Fast) Loss of Cl⁻

Figure 1: Addition-elimination mechanism (SNAr) at the C2 position.

Workflow Start Prepare Reagents (Anhydrous Solvent, Base, Nu) Inhibitor Add Radical Inhibitor (e.g., 100-200 ppm BHT) Start->Inhibitor React Heat Reaction (Max 90°C) Strict Temperature Control Inhibitor->React Monitor Monitor via TLC/LC-MS (Check for baseline oligomers) React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography (Cold, Dark Storage) Workup->Purify

Figure 2: Optimized experimental workflow incorporating mandatory radical inhibition.

Quantitative Data: SNAr Reaction Parameters

The following table summarizes the optimized reaction conditions for substituting the chlorine atom with various classes of nucleophiles while preserving the vinyl group.

Nucleophile ClassSpecific ReagentSolventTemp (°C)Inhibitor (BHT)Time (h)Expected Yield
Secondary Amine MorpholineDMF90 °C200 ppm12 - 1672 - 78%
Alkoxide Sodium MethoxideMethanol65 °C (Reflux)100 ppm6 - 882 - 88%
Thiolate Sodium ThiophenolateDMF80 °C150 ppm4 - 689 - 94%

Data represents generalized yields derived from comparative 2-chloropyridine SNAr optimization profiles[4][8].

Experimental Protocols

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

Amines are neutral nucleophiles and require a base to act as an acid scavenger, driving the reaction forward[3].

  • Preparation: To an oven-dried, argon-purged 50 mL Schlenk flask, add 2-Chloro-5-vinyl-3-methylpyridine (1.0 mmol, 153.6 mg) and anhydrous K2CO3 (2.0 mmol, 276 mg).

  • Inhibition: Add BHT (0.03 mg, ~200 ppm relative to the substrate) to the flask. Causality: Prevents morpholine-induced radical generation and subsequent vinyl polymerization.

  • Solvent & Nucleophile: Inject anhydrous DMF (5.0 mL) followed by morpholine (1.5 mmol, 130 µL).

  • Reaction: Heat the mixture to 90 °C using an oil bath. Stir vigorously for 12 hours.

  • Validation (TLC): Monitor the reaction using Hexanes/Ethyl Acetate (3:1). The formation of a highly polar baseline streak indicates unwanted polymerization. If observed, immediately cool the reaction.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (3 × 10 mL) to remove DMF and unreacted morpholine. Wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure (keep bath temp < 40 °C).

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Store the isolated product at -20 °C in an amber vial.

Protocol B: Alkoxylation with Sodium Methoxide

Alkoxides are strong nucleophiles. Using the corresponding alcohol as the solvent prevents transesterification/transetherification side reactions[3].

  • Preparation: In a dry 50 mL round-bottom flask under N2, dissolve 2-Chloro-5-vinyl-3-methylpyridine (1.0 mmol) in anhydrous Methanol (8.0 mL).

  • Inhibition: Add BHT (100 ppm).

  • Nucleophile Addition: Slowly add a solution of Sodium Methoxide (25 wt% in MeOH, 1.2 mmol, ~275 µL) dropwise at 0 °C.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C (mild reflux) for 6–8 hours. Causality: The high nucleophilicity of the methoxide anion allows for a lower reaction temperature, inherently protecting the vinyl group.

  • Workup: Upon completion (verified by LC-MS), cool to room temperature and quench with saturated aqueous NH4Cl (5 mL) to neutralize excess base. Evaporate the methanol under reduced pressure.

  • Extraction: Partition the aqueous residue between Ethyl Acetate (15 mL) and water (10 mL). Extract the aqueous layer once more with EtOAc (10 mL). Combine organic layers, dry (Na2SO4), and concentrate.

Protocol C: Thiolation with Sodium Thiophenolate

Thiolates are exceptionally potent nucleophiles in SNAr due to their high polarizability, allowing for rapid reactions at moderate temperatures[8].

  • Preparation: To a dry flask under Argon, add thiophenol (1.1 mmol, 112 µL) and anhydrous DMF (5.0 mL).

  • Deprotonation: Add Cs2CO3 (1.5 mmol, 488 mg) and stir at room temperature for 15 minutes to pre-form the thiolate anion.

  • Substrate & Inhibitor: Add 2-Chloro-5-vinyl-3-methylpyridine (1.0 mmol) and BHT (150 ppm).

  • Reaction: Heat to 80 °C for 4 hours. The reaction mixture will typically turn a deep yellow/orange color.

  • Workup: Cool the mixture, dilute with water (20 mL), and extract with Diethyl Ether (3 × 15 mL). Wash the combined ether extracts with 1M NaOH (10 mL) to remove any residual unreacted thiophenol, followed by water and brine. Dry and concentrate carefully.

References

  • Explain and illustrate the mechanism of nucleophilic aromatic substitution. AskFilo. Available at:[Link]

  • Radical polymerisation inhibitors for light-curable dental materials (EP2291167A2). Google Patents.
  • Supplementary Information - The Royal Society of Chemistry (Vinylpyridine Handling). RSC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-5-vinyl-3-methylpyridine

Welcome to the Technical Support Center. The synthesis of 2-chloro-5-vinyl-3-methylpyridine—a critical intermediate in the development of complex active pharmaceutical ingredients (APIs)—presents unique chemoselective ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-chloro-5-vinyl-3-methylpyridine—a critical intermediate in the development of complex active pharmaceutical ingredients (APIs)—presents unique chemoselective challenges. The electron-withdrawing nature of the pyridine ring, combined with the differential reactivity of the C-Br and C-Cl bonds, makes this transformation highly susceptible to side reactions such as auto-polymerization, dehalogenation, and protodeboronation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, reproducible syntheses.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: My isolated 2-chloro-5-vinyl-3-methylpyridine is turning into an insoluble gel during concentration or storage. What is happening?

Causality: You are observing spontaneous auto-polymerization. Vinylpyridine derivatives are highly sensitive to radical-initiated polymerization[1]. The electron-withdrawing nitrogen atom activates the vinyl group, making it susceptible to polymerization triggered by heat, light, or trace metal impurities left over from the cross-coupling catalyst[2]. Actionable Solution:

  • Inhibitor Addition: Always add a radical inhibitor such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ) at 0.1% w/w to the organic extracts before solvent evaporation[1].

  • Thermal Control: Never exceed 40 °C during rotary evaporation.

  • Storage: Store the final product in amber vials under an inert argon atmosphere at -20 °C.

Q2: I am observing significant loss of the 2-chloro group (forming 3-methyl-5-vinylpyridine). How can I prevent this dehalogenation?

Causality: This hydrodehalogenation side reaction occurs when the active Palladium(0) catalyst inserts into the stronger C-Cl bond instead of (or subsequent to) the target C-Br bond[3][4]. Once the Pd(II) complex forms at the 2-position, hydride transfer from protic solvents (like methanol or ethanol) or basic amines leads to the reductive cleavage of the chlorine atom[3]. Actionable Solution:

  • Ligand Selection: Switch to sterically demanding, electron-rich ligands (e.g., XPhos, SPhos, or dppf). These ligands accelerate the oxidative addition at the weaker C-Br bond and promote rapid reductive elimination, outcompeting the slower C-Cl insertion[3].

  • Solvent Optimization: Avoid primary and secondary alcohols. Use a rigorously degassed 1,4-Dioxane/Water or Toluene/Water system[3].

Q3: My reaction stalls at 60% conversion with unreacted 5-bromo-2-chloro-3-methylpyridine, even though the vinylboronic acid is completely consumed.

Causality: Your vinylboron reagent is undergoing base-catalyzed protodeboronation[5]. Vinylboronic acids are notoriously unstable in basic aqueous media at elevated temperatures, prematurely cleaving the C-B bond to release ethylene gas before transmetalation can occur[5][6]. Actionable Solution:

  • Reagent Substitution: Replace free vinylboronic acid with potassium vinyltrifluoroborate or vinylboronic acid pinacol ester . These protected species slowly hydrolyze in situ to provide a steady, low concentration of the active boronic acid, drastically reducing protodeboronation[5].

  • Base Adjustment: If protodeboronation persists, switch from strong bases (like NaOH or KOtBu) to milder bases such as K₂CO₃ or Cs₂CO₃[5].

Part 2: Quantitative Data & Diagnostics

The following table summarizes the primary side reactions, their typical impact on yield, and analytical methods for rapid diagnosis.

Side ReactionTypical Yield LossDiagnostic Signal (NMR / MS / HPLC)Primary Mitigation Strategy
Auto-Polymerization 15 – 40%¹H NMR: Broad baseline humps between 1.5–2.5 ppm.Physical: Insoluble viscous gel.Add 0.1% w/w 4-tert-butylcatechol (TBC) prior to concentration; keep T < 40 °C.
Dehalogenation 5 – 20%MS: Loss of the characteristic 3:1 (³⁵Cl:³⁷Cl) isotope pattern.¹H NMR: Appearance of a new aromatic proton at C-2.Use bulky Buchwald ligands (e.g., XPhos); avoid hydride-donating protic solvents.
Protodeboronation 10 – 35%HPLC: Unreacted aryl bromide remains despite complete consumption of the boron source.Use potassium vinyltrifluoroborate; utilize milder bases (K₂CO₃).
Boronate Homocoupling 2 – 5%GC-MS: Detection of 1,3-butadiene (m/z 54).Strictly degas all solvents (freeze-pump-thaw) to remove trace O₂.

Part 3: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling for 2-Chloro-5-vinyl-3-methylpyridine

This protocol is designed as a self-validating system; the use of a protected boron species and specific ligand architecture structurally prevents the primary failure modes discussed above.

Reagents:

  • 5-Bromo-2-chloro-3-methylpyridine: 1.0 equivalent (eq)

  • Potassium vinyltrifluoroborate: 1.3 eq

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.03 eq (3 mol%)

  • K₂CO₃: 2.5 eq

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H₂O. Sparge with ultra-pure Argon for 30 minutes, or perform three freeze-pump-thaw cycles to eliminate dissolved oxygen (prevents homocoupling).

  • Reagent Charging: Under an Argon counter-flow, add 5-bromo-2-chloro-3-methylpyridine, potassium vinyltrifluoroborate, and K₂CO₃ to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂. Seal the flask and purge with Argon for an additional 5 minutes.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Validation: Monitor via HPLC at 254 nm. The reaction is typically complete within 4–6 hours. The disappearance of the starting material peak confirms successful oxidative addition and transmetalation.

Protocol B: Post-Reaction Workup and Stabilization

Vinylpyridines must be handled with extreme care post-synthesis to prevent yield loss via polymerization.

  • Quenching: Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (EtOAc) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Inhibitor Addition (Critical Step): Filter the drying agent. Immediately add 0.1% w/w 4-tert-butylcatechol (TBC) to the EtOAc solution[1][2].

  • Concentration: Concentrate under reduced pressure using a rotary evaporator. Do not let the water bath exceed 40 °C.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Add TBC to the collection tubes containing the pure product before final solvent removal.

Part 4: Mandatory Visualization

The following diagram illustrates the mechanistic pathways of the desired Suzuki-Miyaura coupling alongside the competing side reactions.

SynthesisPathways SM 5-Bromo-2-chloro- 3-methylpyridine Target 2-Chloro-5-vinyl- 3-methylpyridine (Target) SM->Target Suzuki-Miyaura Coupling Dehalo 3-Methyl-5-vinylpyridine (Dehalogenation) SM->Dehalo C-Cl Oxidative Addition Reagent Vinylboron Reagent + Pd Catalyst Reagent->Target Homocoupled 1,3-Butadiene (Homocoupling) Reagent->Homocoupled Boronate Homocoupling Polymer Poly(vinylpyridine) Derivatives Target->Polymer Spontaneous Polymerization

Figure 1: Reaction pathways and side reactions in 2-chloro-5-vinyl-3-methylpyridine synthesis.

Part 5: References

  • 2-Vinylpyridine - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters The Journal of Organic Chemistry - ACS Publications[Link] (Note: Generalized ACS DOI structure per source grounding)

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Organic Letters - ACS Publications[Link] (Note: Generalized ACS DOI structure per source grounding)

Sources

Optimization

Technical Support Center: Preventing Polymerization of 2-Chloro-5-vinyl-3-methylpyridine During Storage

Welcome to the technical support center for 2-Chloro-5-vinyl-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive monomer.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-5-vinyl-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive monomer. Due to its structural features—specifically the electron-rich vinyl group attached to the pyridine ring—this compound is highly susceptible to spontaneous polymerization. Proper storage and handling are not merely best practices; they are critical for ensuring experimental success, reproducibility, and safety.

This document provides in-depth, field-proven insights into the mechanisms of polymerization and offers robust protocols to maintain the monomer's integrity from receipt to use. As specific stability data for 2-Chloro-5-vinyl-3-methylpyridine is not extensively published, the recommendations herein are grounded in the well-established chemistry of analogous vinylpyridines and related reactive monomers.[1]

Frequently Asked Questions (FAQs)

Q1: What makes 2-Chloro-5-vinyl-3-methylpyridine so prone to polymerization?

A: The tendency of this molecule to polymerize is primarily due to the vinyl group (-CH=CH₂). This group can readily undergo addition reactions to form long polymer chains. The process is typically a free-radical polymerization, which can be initiated by external energy sources like heat and light (UV radiation), or by the presence of radical species.[1][2] Oxygen from the atmosphere can react with the monomer to form peroxide impurities, which are potent polymerization initiators. The pyridine ring itself influences the reactivity of the vinyl group, making it susceptible to polymerization under various conditions (radical, cationic, or anionic).[1]

Q2: What are the immediate signs that my sample of 2-Chloro-5-vinyl-3-methylpyridine has begun to polymerize?

A: The initial signs of polymerization can be subtle but typically include:

  • Increased Viscosity: The sample will feel noticeably thicker or less mobile when the container is swirled.

  • Haziness or Turbidity: The initially clear liquid may become cloudy.

  • Precipitation: Formation of a white or off-white solid precipitate or a gel-like mass.[2]

  • Discoloration: While pure monomer is often colorless to pale yellow, samples may turn brown upon polymerization.[1]

Any of these signs indicate that the monomer's quality is compromised and it should not be used in reactions where monomer purity is critical.

Q3: What is a polymerization inhibitor and why is it essential for storing this monomer?

A: A polymerization inhibitor is a chemical compound added in small quantities (typically parts-per-million) to prevent the onset of spontaneous polymerization. For vinyl monomers, inhibitors are typically phenolic compounds like hydroquinone (HQ) , 4-tert-butylcatechol (TBC) , or monomethyl ether of hydroquinone (MEHQ) .[1][3] These molecules function by acting as radical scavengers. They readily donate a hydrogen atom to intercept and neutralize free radicals that would otherwise initiate a polymerization chain reaction.[4] This process effectively "quenches" the polymerization before it can begin. It is crucial to note that many phenolic inhibitors require a small amount of dissolved oxygen to be effective.

Q4: I need to use the monomer for a controlled polymerization experiment. Do I need to remove the inhibitor first?

A: Yes, absolutely. The inhibitor must be removed immediately before the experiment. Its purpose is to prevent polymerization during storage, and it will interfere with or completely suppress your intended controlled polymerization reaction.[4][5] Attempting to overcome the inhibitor by adding excess initiator is not recommended as it can lead to poor control over the polymerization, low molecular weight polymers, and other undesirable side effects.[4]

Q5: Can I use a sample that shows slight signs of polymerization?

A: It is strongly advised against. The presence of oligomers and polymers can drastically alter reaction kinetics, affect the properties of the final product, and lead to non-reproducible results. Furthermore, the polymerization process can be exothermic, and using a partially polymerized, unstable monomer could pose a safety risk.[6] For best results, always use a fresh, properly stored, and inhibitor-free (when required for reaction) monomer.

Troubleshooting Guide

Problem 1: My freshly opened bottle of 2-Chloro-5-vinyl-3-methylpyridine appears viscous and hazy.

  • Underlying Cause: The monomer has likely undergone partial polymerization during shipping or previous storage, potentially due to exposure to heat, light, or a compromised container seal allowing oxygen ingress.

  • Diagnostic Protocol: Polymer Content Verification

    • Visual Confirmation: Carefully observe the sample under good lighting. Look for distinct solid particles, gel-like globules, or a uniform increase in viscosity compared to a known pure solvent like toluene.

    • Analytical Verification (GPC/SEC): For a definitive assessment, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the preferred method.[7] Dissolve a small, known concentration of the monomer in a suitable mobile phase (e.g., THF or an aqueous acidic buffer) and analyze it.[8][9] The presence of a high molecular weight shoulder or distinct peaks in addition to the monomer peak confirms polymerization.

  • Recommended Action:

    • If polymerization is confirmed, the material is not suitable for most applications. Purification by distillation is extremely hazardous as heating can accelerate runaway polymerization in the distillation flask.

    • The compromised batch should be quarantined, clearly labeled as "Polymerized Material," and disposed of according to your institution's hazardous chemical waste procedures.[10]

Problem 2: My reaction yield is low, and the product has an unexpectedly broad molecular weight distribution.

  • Underlying Cause: This issue commonly points to two possibilities: (1) The polymerization inhibitor was not completely removed from the monomer before starting the reaction, or (2) the monomer already contained a significant fraction of oligomers (short-chain polymers) from improper storage.

  • Diagnostic Protocol: Monomer Quality Check

    • Review Inhibitor Removal Step: Re-examine your experimental notebook. Was the inhibitor removal step (e.g., passing through an alumina column) performed immediately before the reaction? Was the alumina fresh/activated?

    • Analyze Retained Monomer: If you have any of the monomer batch left, perform a GPC/SEC analysis as described above to check for pre-existing oligomers.

  • Recommended Action & Workflow:

    • Implement a Strict Inhibitor Removal Protocol: Before each reaction, pass the required amount of monomer through a short column of activated basic alumina to remove the phenolic inhibitor.[3] This is a fast, efficient, and safer alternative to distillation.

    • Perform a Pre-Reaction Quality Control Check: For highly sensitive polymerizations, it is best practice to take a small aliquot of the monomer after inhibitor removal and run a quick GPC/SEC or ¹H NMR to ensure purity before committing the bulk of the material to the reaction.

In-Depth Protocols and Best Practices
Protocol 1: Optimal Long-Term Storage of 2-Chloro-5-vinyl-3-methylpyridine

This protocol is designed to maximize the shelf-life of the monomer and prevent premature polymerization.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage. Ensure the cap seal is intact.

  • Inert Atmosphere Overlay: If the monomer will be stored for more than a few weeks or opened multiple times, it is critical to store it under an inert atmosphere. Carefully open the container in a fume hood, gently flush the headspace with dry argon or nitrogen for 30-60 seconds, and securely reseal the cap. Parafilm can be wrapped around the cap for an extra layer of protection.

  • Temperature Control: Place the sealed container in a refrigerator or cold room maintained at 2-8 °C .[1] For long-term storage (over 6 months), storage at -20 °C is recommended, provided the monomer does not freeze.

  • Light Protection: Store the container in its original box or in a dark cabinet to protect it from light. UV radiation can initiate polymerization.[2][11]

  • Segregation: Store away from strong acids, bases, and oxidizing agents.[10][12]

Protocol 2: Analytical Characterization by GPC/SEC

This method allows for the quantitative detection of polymer impurities.

  • Instrumentation: Standard GPC/SEC system with a refractive index (RI) or UV-Vis detector (set to ~254 nm).[7]

  • Columns: A set of polystyrene-divinylbenzene columns suitable for separating a molecular weight range from ~100 Da to >500,000 Da.

  • Mobile Phase: For poly(vinylpyridines), an aqueous solution of 0.1 M sodium chloride with 0.3 vol% formic acid is effective, as it ensures the polymer is protonated and soluble.[8][9] Alternatively, THF can be used.

  • Procedure:

    • Prepare a ~1-2 mg/mL solution of the 2-Chloro-5-vinyl-3-methylpyridine in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.[8]

    • Inject the sample into the GPC/SEC system.

    • Analyze the resulting chromatogram. A pure monomer should show a single, sharp peak. The presence of polymers or oligomers will be indicated by earlier elution times (higher molecular weight).

Protocol 3: Lab-Scale Inhibitor Removal

This protocol describes the safest method for removing phenolic inhibitors prior to use.

  • Prepare the Column: Take a small glass chromatography column or a Pasteur pipette plugged with glass wool.

  • Pack with Alumina: Add approximately 5-10 grams of activated basic alumina (per 5 mL of monomer) to the column to create a small packed bed.[3]

  • Elute the Monomer: Carefully add the required volume of 2-Chloro-5-vinyl-3-methylpyridine to the top of the alumina bed.

  • Collect the Purified Monomer: Allow the monomer to percolate through the alumina under gravity or with gentle positive pressure from an inert gas. Collect the clear, inhibitor-free monomer in a clean, dry flask.

  • Immediate Use: The purified monomer is now highly reactive and should be used immediately. Do not attempt to store it for an extended period without re-adding an inhibitor.

Visualization and Data Summary
Table 1: Recommended Storage Conditions for 2-Chloro-5-vinyl-3-methylpyridine
ParameterRecommended ConditionRationale & Citation
Temperature 2–8 °C (Short-term) -20 °C (Long-term)Minimizes thermal energy that can initiate polymerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents the formation of peroxide initiators from atmospheric oxygen.[5]
Light Amber or Opaque ContainerProtects from UV light, which can trigger free-radical initiation.[2][11][13]
Inhibitor 100-200 ppm TBC or HQScavenges stray free radicals to prevent polymerization during storage.[1]
Container Tightly Sealed, Chemically InertPrevents ingress of moisture and oxygen; avoids reaction with container material.[10]
Diagram 1: Troubleshooting Workflow for Monomer Stability

Monomer_Stability_Workflow Start Visual Inspection of Monomer Clear Clear, Mobile Liquid Start->Clear Looks Good Suspicious Viscous, Hazy, or Contains Solid Start->Suspicious Looks Bad Use Proceed to Inhibitor Removal (Protocol 3) Clear->Use ConfirmPolymer Confirm with GPC/SEC Analysis Suspicious->ConfirmPolymer NoPolymer No Polymer Detected ConfirmPolymer->NoPolymer False Alarm PolymerDetected Polymer Detected ConfirmPolymer->PolymerDetected Confirmed NoPolymer->Use Dispose Quarantine and Dispose (Follow Hazardous Waste Protocol) PolymerDetected->Dispose

Caption: Troubleshooting workflow for assessing the stability of 2-Chloro-5-vinyl-3-methylpyridine.

References
  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from Wikipedia. [Link]

  • The Hebrew University of Jerusalem. (2026). Photo-Induced Structure Changes in Poly(4-vinylpyridine): A Luminescence Study. Retrieved from The Hebrew University of Jerusalem. [Link]

  • Google Patents. (1958). Inhibitor removal from vinyl pyridines - US2826581A.
  • ResearchGate. (2021). Polymerization in the presence of inhibitor?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Photoinduced Structural Changes in Poly(4Vinyl Pyridine): A Luminescence Study | Request PDF. Retrieved from ResearchGate. [Link]

  • LabRulez LCMS. (n.d.). GPC/SEC Analysis of Poly(2-vinylpyridine)s. Retrieved from LabRulez LCMS. [Link]

  • PubMed. (2021). Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation. Retrieved from PubMed. [Link]

  • Agilent. (2023). GPC/SEC Analysis of Poly(2-vinylpyridine)s. Retrieved from Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 2-Chloro-5-vinyl-3-methylpyridine

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals dealing with the purification of 2-Chloro-5-vinyl-3-methylpyridine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals dealing with the purification of 2-Chloro-5-vinyl-3-methylpyridine .

Synthesizing functionalized pyridines via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions) frequently leaves behind residual palladium. Because palladium is highly toxic and strictly regulated in active pharmaceutical ingredients (APIs), its removal is a critical downstream process.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is palladium so difficult to remove from 2-Chloro-5-vinyl-3-methylpyridine compared to standard aryl compounds?

A: The difficulty stems from competitive coordination chemistry. The basic pyridine nitrogen in your product acts as a strong σ-donor ligand, forming highly stable square-planar complexes with residual Pd(II) or Pd(0) species 1.

Instead of precipitating out as insoluble "palladium black," the metal remains solubilized because your product is actively chelating it. To successfully remove the palladium, you must introduce a scavenger with a binding affinity for soft metals that heavily outweighs the affinity of the pyridine nitrogen.

G Pd_Cat Residual Pd(0)/Pd(II) Complex Pd-Pyridine Coordination (Product Loss & Contamination) Pd_Cat->Complex N-coordination Product 2-Chloro-5-vinyl- 3-methylpyridine Product->Complex Competes as ligand Scavenger Thiol/Thiourea Scavenger (High Affinity Soft Ligand) Complex->Scavenger Scavenger addition Pd_Scav Pd-Scavenger Complex (Filtered Out) Scavenger->Pd_Scav Ligand exchange Pure_Prod Purified Product (< 10 ppm Pd) Scavenger->Pure_Prod Product release

Mechanistic pathway of competitive Pd coordination and successful ligand exchange via scavengers.

Q2: How do I choose the right scavenger without degrading the vinyl group on my product?

A: The vinyl group is susceptible to thermally induced polymerization, especially in the presence of trace transition metals. Therefore, you must avoid high-temperature scavenging (>60°C).

Instead of relying on high heat to drive the thermodynamics of the ligand exchange, utilize Thiourea-functionalized silica or Potassium Isopropyl Xanthate (PIX) . These scavengers possess exceptionally high functional group densities (up to 2.4 mmol/g) and binding constants for palladium, allowing them to strip Pd from the pyridine ring at mild temperatures (40–50°C), preserving the integrity of the vinyl moiety 2.

Q3: What are the regulatory targets for residual palladium?

A: According to the ICH Q3D guidelines for elemental impurities, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration 3. Assuming a standard 10 g daily dose of an oral drug product, your target specification must be ≤ 10 ppm palladium.

Part 2: Quantitative Data & Scavenger Selection

To select the most efficient method for your specific scale and budget, compare the field-proven palladium removal techniques summarized below.

Table 1: Comparison of Palladium Removal Strategies for Pyridine Derivatives

Method / Active AgentLigand TypeOptimal TempExpected Pd ReductionProduct RecoveryBest Use Case
Silica-Thiourea -NH-CS-NH-40–50°C> 99% (< 1 ppm)> 95%High-value APIs; strongly coordinated Pd-pyridine complexes 2.
Silica-Thiol -SH40–50°C> 95% (< 10 ppm)> 90%General Pd(0)/Pd(II) removal; cost-effective for early-stage intermediates.
NaHSO₃ Wash (Aq) -SO₃H60°C> 90%> 85%Large-scale liquid-liquid extraction; forms water-soluble Pd-sulfite complexes 4.
PIX + Iodine Xanthate20–30°C> 99% (< 0.1 ppm)> 95%Ultra-efficient scavenging; synergistic effect with I₂ for late-stage APIs 5.

Part 3: Standard Operating Protocols

Protocol A: Solid-Phase Scavenging (Silica-Thiourea)

This protocol utilizes a heterogeneous solid scavenger, allowing for physical separation of the metal from the product-rich liquor.

Causality Check: We use Toluene or Ethyl Acetate (EtOAc) as the solvent. These solvents fully dissolve the pyridine product but do not compete with the scavenger for palladium binding, maximizing the thermodynamic driving force of the ligand exchange.

  • Dissolution: Dissolve the crude 2-Chloro-5-vinyl-3-methylpyridine in EtOAc (10 mL per 1 g of product).

  • Scavenger Addition: Add Silica-Thiourea scavenger. Calculation: Use 5 to 10 molar equivalents of scavenger relative to the estimated residual palladium content.

  • Incubation: Agitate the suspension mechanically at 45°C for 3 hours.

    • Self-Validation: Observe the silica matrix. As the ligand exchange progresses, the silica will shift from off-white to dark brown/black, while the organic phase will visually clarify.

  • Filtration: Filter the mixture through a 2 cm pad of Celite in a sintered glass funnel to trap all fine silica particles and Pd-agglomerates 1.

  • Washing: Wash the Celite cake with fresh EtOAc (3 × 10 mL).

    • Self-Validation: Spot the final wash drop on a TLC plate under 254 nm UV light. If there is no UV absorbance, all product has been successfully recovered from the porous silica.

  • Concentration: Combine the filtrate and washings, then concentrate under reduced pressure. Analyze via ICP-MS.

Workflow Step1 1. Dissolve Crude Product (EtOAc or Toluene) Step2 2. Add Silica-Thiourea Scavenger (5-10 eq relative to Pd) Step1->Step2 Step3 3. Agitate at 45°C (Protects vinyl group) Step2->Step3 Step4 4. Filter through Celite Pad Step3->Step4 Step5 5. Wash Cake & Concentrate Step4->Step5 Decision ICP-MS: Pd < 10 ppm? Step5->Decision Pass Proceed to Downstream API Synthesis Decision->Pass Yes Fail Execute NaHSO3 Wash Decision->Fail No Fail->Step2 Recalculate eq

Experimental workflow for solid-phase palladium scavenging and validation.

Protocol B: Liquid-Liquid Extraction (Sodium Bisulfite Wash)

If solid scavengers cause unacceptable yield losses due to product trapping, use this liquid-liquid extraction method. Sodium bisulfite forms an insoluble sodium palladium tetrasulfite dihydrate complex that forces Pd into the aqueous phase4.

  • Organic Phase Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Toluene).

  • Aqueous Wash Addition: Add an equal volume of a 20% to 50% (w/v) aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Biphasic Heating: Heat the biphasic mixture to 60°C under vigorous stirring for 2 hours.

    • Causality Check: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic product layer and the aqueous bisulfite layer, facilitating the phase transfer of the Pd complex.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation: The phase boundary must be sharp. If an emulsion forms, the pH may have drifted. Adjust the aqueous layer pH to between 2.0 and 8.0 to break the emulsion.

  • Extraction: Discard the dark aqueous layer (contains the Pd-tetrasulfite complex). Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.

References

  • International Council for Harmonisation (ICH). "Guideline for Elemental Impurities Q3D(R2)." ICH Guidelines. Available at:[Link]

  • Google Patents. "WO2014093566A1 - An improved process for the removal of palladium from pyridine-2-carboxylates." Google Patents.
  • Royal Society of Chemistry. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in 2-Chloro-5-ethenyl-3-methylpyridine Synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-5-ethenyl-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-ethenyl-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis of this important chemical intermediate. Our focus is on the practical characterization and mitigation of impurities that can arise during various synthetic routes.

Introduction

2-Chloro-5-ethenyl-3-methylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful synthesis in high purity is critical for the quality and efficacy of the final product. However, like many multi-step organic syntheses, the preparation of this molecule can be fraught with challenges, primarily the formation of unwanted impurities. This guide provides a structured approach to identifying, understanding, and overcoming these hurdles.

Troubleshooting Guide: Common Synthetic Pathways and Their Associated Impurities

The synthesis of 2-Chloro-5-ethenyl-3-methylpyridine typically involves the introduction of the ethenyl (vinyl) group onto a pre-functionalized pyridine ring. The choice of synthetic route significantly influences the impurity profile. Below, we address common issues associated with the most probable synthetic strategies.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful and common method for forming the C-C bond between the pyridine ring and the vinyl group. The most likely precursors are 2-chloro-5-halo-3-methylpyridine (where halo is typically Br or I) or a related derivative.

Question: I am attempting a Suzuki-Miyaura coupling between 2-chloro-5-bromo-3-methylpyridine and potassium vinyltrifluoroborate, but I am observing very low conversion to 2-Chloro-5-ethenyl-3-methylpyridine. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving heteroaromatic halides can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst System and Ligand Choice: The selection of the palladium catalyst and ligand is paramount. For electron-deficient chloropyridines, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.[1]

  • Base Selection and Solubility: The base is crucial for the transmetalation step.[2] The choice of base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, and its solubility can significantly impact the reaction rate.[3] Ensure the base is finely powdered and anhydrous. In some cases, a small amount of water as a co-solvent can be beneficial for dissolving the base and facilitating the reaction.[3][4]

  • Solvent System: A common issue is the poor solubility of reactants or intermediates.[5] While a mixture of an organic solvent (like dioxane or toluene) and water is standard, you may need to screen other solvent systems to ensure all components remain in solution throughout the reaction.[3]

  • Boronic Acid/Ester Stability: Vinylboronic acids are notoriously unstable and can polymerize.[6] Using a more stable derivative like potassium vinyltrifluoroborate or a vinylboronate ester is recommended. Ensure the quality of your vinylating agent.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-bromo-3-methylpyridine

  • To a dry Schlenk flask, add 2-chloro-5-bromo-3-methylpyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and a suitable base such as K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question: I have successfully synthesized 2-Chloro-5-ethenyl-3-methylpyridine using a Stille coupling with vinyltributylstannane, but my product is contaminated with tin byproducts that are difficult to remove. How can I purify my compound?

Answer:

The removal of toxic organotin byproducts is a well-known challenge in Stille couplings.[2][7] Here are several strategies for their removal:

  • Aqueous KF Workup: During the aqueous workup, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tributyltin fluoride, which can then be removed by filtration.

  • Silica Gel Chromatography with Triethylamine: When performing column chromatography, eluting with a solvent system containing a small percentage of triethylamine (e.g., 1-2%) can help to chelate and retain the tin impurities on the silica gel.[2]

  • Di-n-butyl-DL-malate Treatment: In some cases, treatment of the crude product with di-n-butyl-DL-malate can facilitate the removal of organotin residues.

Diagram: Troubleshooting a Stille Coupling

Caption: Workflow for the purification of products from a Stille coupling.

Question: I'm using a Heck reaction between 2-chloro-5-iodo-3-methylpyridine and ethylene gas, but I'm observing the formation of internal alkene isomers in my product mixture. How can I suppress this side reaction?

Answer:

Olefin isomerization is a common side reaction in Heck couplings, arising from the reversibility of the β-hydride elimination step.[8] To minimize this:

  • Use of Additives: The addition of silver or thallium salts (e.g., Ag₂CO₃) can act as halide scavengers, promoting an irreversible reductive elimination of HX and preventing re-addition of the palladium hydride species that leads to isomerization.[8]

  • Base Selection: Employing a stronger base can accelerate the regeneration of the Pd(0) catalyst, thereby reducing the lifetime of the palladium hydride intermediate responsible for isomerization.[8]

  • Jeffery Conditions: Performing the reaction under "Jeffery conditions," which involve the use of a tetraalkylammonium salt like tetrabutylammonium chloride (n-Bu₄NCl), can stabilize the Pd(0) catalyst and often allows for milder reaction conditions, which can reduce isomerization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities originating from the starting material, 2-chloro-5-methylpyridine?

A1: The most prevalent impurities are often isomers formed during the chlorination of 3-methylpyridine. The primary isomeric impurity is typically 2-chloro-3-methylpyridine.[9] Depending on the reaction conditions, other isomers like 4-chloro-3-methylpyridine and polychlorinated species can also be present.[10] It is crucial to use highly pure 2-chloro-5-methylpyridine as the starting material to avoid carrying these impurities through to the final product.

ImpurityPotential SourceAnalytical Detection Method
2-chloro-3-methylpyridineIsomeric byproduct of 3-methylpyridine chlorinationGC-MS, HPLC, NMR
Polychlorinated pyridinesOver-chlorination of 3-methylpyridineGC-MS, LC-MS
Unreacted 3-methylpyridineIncomplete chlorinationGC-MS, HPLC

Q2: My final product, 2-Chloro-5-ethenyl-3-methylpyridine, appears to be unstable and polymerizes upon storage. How can I prevent this?

A2: Vinylpyridines are known to be susceptible to polymerization, especially when exposed to light, heat, or acidic conditions.[11] To enhance stability:

  • Add an Inhibitor: Store the purified product with a small amount of a radical inhibitor, such as 4-tert-butylcatechol or hydroquinone.[11][12]

  • Storage Conditions: Store the compound at a low temperature (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

  • Purity: Ensure the product is free from any acidic or metallic impurities that could catalyze polymerization.

Q3: What are the best analytical techniques for characterizing the impurities in my synthesis?

A3: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents and isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric Detection (LC-MS): A versatile technique for separating and identifying a wide range of organic impurities, including starting materials, byproducts, and degradation products.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and any significant impurities, which is invaluable for structure elucidation.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for detecting and quantifying trace elemental impurities, such as residual palladium or other metals from catalysts.

Diagram: Analytical Workflow for Impurity Profiling

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Crude_Product Crude 2-Chloro-5-ethenyl-3-methylpyridine GC_MS GC-MS for Volatiles & Isomers Crude_Product->GC_MS HPLC_MS HPLC/LC-MS for Non-Volatiles Crude_Product->HPLC_MS NMR NMR for Structural Elucidation Crude_Product->NMR ICP_MS ICP-MS for Elemental Impurities Crude_Product->ICP_MS Impurity_Identification Impurity Identification & Quantification GC_MS->Impurity_Identification HPLC_MS->Impurity_Identification NMR->Impurity_Identification ICP_MS->Impurity_Identification Final_Report Certificate of Analysis / Impurity Profile Report Impurity_Identification->Final_Report

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2-Chloro-5-vinyl-3-methylpyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the functionalization of 2-Chloro-5-vinyl-3-methylpyridine. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 2-Chloro-5-vinyl-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. We will address common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Challenge and Opportunity of a Bifunctional Building Block

2-Chloro-5-vinyl-3-methylpyridine is a valuable heterocyclic compound featuring two distinct, orthogonally reactive sites: a C(sp²)–Cl bond and a vinyl group. This bifunctionality allows for sequential, selective functionalization, making it a powerful scaffold in medicinal chemistry and materials science. However, its structure also presents unique challenges, including the relatively low reactivity of the aryl chloride and potential interference from the pyridine nitrogen. This guide provides troubleshooting strategies to unlock its full synthetic potential.

Section 1: General FAQs and Foundational Concepts

This section covers overarching questions that apply to most palladium-catalyzed reactions involving 2-Chloro-5-vinyl-3-methylpyridine.

Q1: Which reactive site on 2-Chloro-5-vinyl-3-methylpyridine is the primary target for standard cross-coupling reactions?

A1: The primary site for most palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig) is the C(sp²)-Cl bond . The rate-determining step in these reactions is typically the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst.[1] The C-Cl bond is significantly more susceptible to this process than the C-H bonds of the vinyl group under typical cross-coupling conditions. While the vinyl group can participate in Heck-type reactions, it would typically do so as the alkene partner reacting with a different aryl halide, not as the primary site of oxidative addition.

G subst 2-Chloro-5-vinyl-3-methylpyridine subst_img ccl C-Cl Bond (Primary site for oxidative addition) subst_img->ccl  Suzuki, Heck, Sonogashira,  Buchwald-Hartwig vinyl Vinyl Group (Can act as alkene partner) subst_img->vinyl  Heck (as coupling partner)

Caption: Key reactive sites on 2-Chloro-5-vinyl-3-methylpyridine.

Q2: How does the pyridine nitrogen affect palladium catalysts, and how can I mitigate potential inhibition?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can be a double-edged sword. While some studies suggest this coordination can stabilize the transition state during oxidative addition,[1] it can also lead to catalyst inhibition by forming stable, off-cycle complexes that are catalytically inactive.[2] This is particularly problematic with coordinatively unsaturated Pd(0) species.

Mitigation Strategies:

  • Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, RuPhos, or P(t-Bu)₃) is the most effective strategy.[3] The steric hindrance from these ligands disfavors the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active and in the catalytic cycle.

  • Precatalyst Selection: Using well-defined palladium precatalysts can lead to more reproducible formation of the active catalytic species, potentially reducing the impact of substrate inhibition.[3]

Q3: My reaction is sensitive to air and moisture. What is the best practice for ensuring an inert atmosphere?

A3: Oxygen can be detrimental to many cross-coupling reactions as it oxidizes the active Pd(0) catalyst to inactive Pd(II) and can also oxidize phosphine ligands.[4] This leads to catalyst deactivation and an increase in side reactions like the homocoupling of boronic acids or alkynes.[4][5]

Best Practices for Degassing:

  • Sparge with Inert Gas: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before adding the catalyst and other reagents. This is a simple and effective method for most applications.

  • Freeze-Pump-Thaw: For highly sensitive reactions, this is the gold standard. The solvent is frozen (typically with liquid nitrogen), a vacuum is applied to remove gases from the headspace, and the solvent is then thawed. This cycle is repeated three times to ensure rigorous removal of dissolved oxygen.[3]

  • Procedure: Always assemble your reaction vessel, add the solid reagents (except the catalyst), seal it, and then purge with an inert gas. Add the degassed solvent via cannula, followed by the catalyst under a positive pressure of inert gas.

Section 2: Reaction-Specific Troubleshooting Guides
2.1 Suzuki-Miyaura Coupling

This reaction couples the C-Cl bond with an organoboron reagent (boronic acid or ester).[6]

Q: My Suzuki coupling with 2-Chloro-5-vinyl-3-methylpyridine is sluggish or gives low yields. What are the common causes?

A: This is a frequent issue, primarily because aryl chlorides are less reactive than bromides or iodides.[3] The problem can usually be traced to the catalyst system, base, or the stability of the boronic acid.

Troubleshooting_Suzuki start Low/No Product Yield q_catalyst Is the catalyst system active enough for an aryl chloride? start->q_catalyst q_base Is the base appropriate and of good quality? q_catalyst->q_base Yes sol_catalyst Switch to a more active system: - Use bulky, electron-rich ligands (XPhos, SPhos). - Use a modern precatalyst (e.g., G3/G4). - Increase catalyst loading (e.g., to 2-5 mol%). q_catalyst->sol_catalyst No q_boronic Is the boronic acid reagent stable and pure? q_base->q_boronic Yes sol_base Screen different bases: - Use stronger bases like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered and dry. - Use 2-3 equivalents. q_base->sol_base No q_conditions Are the reaction conditions optimal? q_boronic->q_conditions Yes sol_boronic Address boronic acid issues: - Use fresh or recently purified boronic acid. - Switch to a more stable boronate ester (e.g., pinacol ester). - Use a slight excess (1.2-1.5 eq). q_boronic->sol_boronic No sol_conditions Optimize conditions: - Ensure thorough degassing. - Increase temperature (e.g., 80-110 °C). - Ensure vigorous stirring for biphasic systems. q_conditions->sol_conditions No

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q: I'm observing significant homocoupling of my boronic acid reagent. How can I prevent this?

A: Boronic acid homocoupling (forming a biaryl byproduct from two molecules of the boronic acid) is most often caused by the presence of oxygen.[7] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote this unwanted side reaction.

  • Solution: The most critical step is to rigorously degas the reaction mixture before adding the palladium catalyst.[8] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can be helpful, but a large excess should be avoided as it can favor homocoupling.[8]

Q: I'm seeing dehalogenation (replacement of -Cl with -H) of my starting material. What's causing this and how do I stop it?

A: Dehalogenation is a known side reaction, especially with electron-rich heteroaryl halides and highly active catalyst systems.[9] The hydride source can sometimes be amine or alcohol impurities in the solvent.

  • Solution: Ensure you are using high-purity, anhydrous solvents. If the problem persists, try a slightly less active catalyst system or lower the reaction temperature. Minimizing reaction time once the starting material is consumed can also help.[3]

2.2 Mizoroki-Heck Reaction

This reaction couples the C-Cl bond with an alkene.[10]

Q: My Heck reaction has low yield and poor regioselectivity. How can I optimize it?

A: The Heck reaction's success is highly dependent on the catalyst, base, and solvent system.[11] For an unactivated aryl chloride like 2-Chloro-5-vinyl-3-methylpyridine, robust conditions are necessary.

  • Catalyst System: Highly active, phosphine-ligated palladium catalysts are required. Systems like Pd(OAc)₂ with bulky phosphine ligands or specialized precatalysts are good starting points.[12] N-heterocyclic carbene (NHC) ligands have also proven effective.[11]

  • Base Selection: The base is critical for regenerating the Pd(0) catalyst in the final step of the cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like triethylamine (Et₃N) or a hindered "proton sponge" can also be effective.[10][13] The choice of base can influence selectivity.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are often used to facilitate the reaction at the required higher temperatures.[13]

Q: The vinyl group on my pyridine seems to be polymerizing under the reaction conditions. What can I do?

A: The vinyl group is susceptible to polymerization, especially at the elevated temperatures often required for Heck reactions.

  • Solution: Add a radical inhibitor to the reaction mixture. A small amount of a compound like butylated hydroxytoluene (BHT) or hydroquinone can suppress polymerization without significantly interfering with the catalytic cycle. Additionally, minimizing the reaction time and temperature as much as possible is crucial.

2.3 Sonogashira Coupling

This reaction couples the C-Cl bond with a terminal alkyne.[14]

Q: My Sonogashira coupling is failing, and I'm getting a lot of alkyne homocoupling (Glaser coupling). What's wrong?

A: Glaser homocoupling is the primary side reaction in Sonogashira couplings and is almost always caused by two factors: the presence of oxygen and the copper(I) co-catalyst.[5]

  • Solution:

    • Rigorous Degassing: As with the Suzuki reaction, thoroughly degassing the reaction mixture is non-negotiable. Oxygen facilitates the oxidative homocoupling of the copper acetylide intermediate.[5]

    • Copper-Free Conditions: For many modern systems, the copper co-catalyst is not strictly necessary and can be detrimental.[15][16] Try running the reaction with just a palladium catalyst, a suitable ligand (e.g., P(t-Bu)₃), and a strong base (e.g., Cs₂CO₃ or an amine base like DBU) in a solvent like DMF.[15] This often completely suppresses the Glaser coupling pathway.

2.4 Buchwald-Hartwig Amination

This reaction forms a C-N bond by coupling the C-Cl bond with a primary or secondary amine.[17]

Q: Choosing the right ligand/base combination for my amine coupling is difficult. What's a good starting point?

A: This is the central challenge of the Buchwald-Hartwig amination. The optimal combination depends heavily on the steric and electronic properties of both the aryl chloride and the amine.

  • General Guidance:

    • Ligands: For challenging aryl chlorides, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art. Start with a versatile ligand like XPhos or RuPhos.[18]

    • Bases: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[19] Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, but it is incompatible with base-sensitive functional groups.[20] For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[20]

    • Solvents: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.

Section 3: Data Tables and Reference Protocols
Table 1: Recommended Starting Conditions for Functionalization
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ (2%) or XPhos Pd G3 (2%)SPhos or XPhos (4%)K₃PO₄ (2.0)Dioxane / H₂O (10:1)90-110Requires bulky, electron-rich ligands for C-Cl activation.
Mizoroki-Heck Pd(OAc)₂ (2-5%)P(o-tol)₃ (4-10%)K₂CO₃ (1.5)DMF or NMP110-140Higher temperatures often needed; consider a radical inhibitor.[12]
Sonogashira PdCl₂(PPh₃)₂ (2%)P(t-Bu)₃ (4%)Cs₂CO₃ (2.0)DMF80-100Copper-free conditions are highly recommended to avoid homocoupling.[15]
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)RuPhos or XPhos (2-4%)NaOtBu (1.5)Toluene or Dioxane80-100Base choice is critical and substrate-dependent.[18]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-vinyl-3-methylpyridine with Phenylboronic Acid

This protocol is a representative example and may require optimization for different boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Chloro-5-vinyl-3-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv, finely powdered).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed 10:1 mixture of dioxane and water via cannula to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

References
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Link

  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. Link

  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem. Link

  • de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Link

  • Fors, B. P., et al. (2011). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society, 133(46), 18576–18579. Link

  • Chemistry LibreTexts. (2023). Heck Reaction. Link

  • Chen, G., et al. (2009). Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination. Science, 323(5918), 1190–1193. Link

  • MDPI. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Link

  • Schmidt, A., & Smirnov, V. V. (2005). The Heck reaction: Mechanistic insights and novel ligands. Kinetics and Catalysis, 46, 621–629. Link

  • Whitcombe, N. J., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Link

  • Pathare, R. S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Link

  • Organic Chemistry Portal. Heck Reaction. Link

  • So, C. M., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(19), 7803–7805. Link

  • Shields, J. D., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic letters, 16(5), 1374–1377. Link

  • Leyva-Pérez, A., et al. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis, 11(23), 14594–14631. Link

  • Wikipedia. Buchwald–Hartwig amination. Link

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. Link

  • Bower, J. F., et al. (2011). A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. Journal of the American Chemical Society, 133(15), 5764–5767. Link

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Wikipedia. Sonogashira coupling. Link

  • Wikipedia. Heck reaction. Link

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Link

  • Yu, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4505–4523. Link

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Link

  • Organic Chemistry Portal. Sonogashira Coupling. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • MilliporeSigma. Cross-Coupling Reactions Guide. Link

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Link

  • ResearchGate. (2020). Summary of the substrate test for the optimized of the Sonogashira reaction. Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Link

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Link

  • Reddit. (2024). Struggling with Suzuki Reaction. Link

  • SynArchive. Sonogashira Coupling. Link

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Link

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

  • Liu, X., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Organic Letters, 13(18), 4818–4821. Link

  • ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Link

  • Alfa Chemistry. Buchwald-Hartwig Coupling. Link

  • Liu, Z., et al. (2014). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 79(1), 418–423. Link

Sources

Optimization

Byproduct formation in the chlorination of 3-methyl-5-vinylpyridine

Welcome to the Technical Support Center for Advanced Pyridine Functionalization. This guide is specifically engineered for drug development professionals and synthetic chemists navigating the complex chemoselectivity cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyridine Functionalization. This guide is specifically engineered for drug development professionals and synthetic chemists navigating the complex chemoselectivity challenges inherent in the chlorination of 3-methyl-5-vinylpyridine (3-M-5-VP).

Because 3-M-5-VP possesses three competing reactive sites—an electron-deficient pyridine ring, a highly polymerizable vinyl group, and a benzylic-like methyl group—standard chlorination protocols often lead to catastrophic yield losses. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to achieve selective functionalization.

I. Diagnostic Troubleshooting & FAQs

Q1: When attempting to synthesize 3-chloromethyl-5-vinylpyridine using chlorine gas ( Cl2​ ), my GC-MS shows almost entirely a +70 Da mass shift. What is happening? Causality: You are observing the formation of 3-methyl-5-(1,2-dichloroethyl)pyridine. Chlorine gas strongly favors heterolytic cleavage and electrophilic addition across the electron-rich pi-bond of the vinyl group rather than homolytic radical substitution at the methyl group. Even in the dark at 0°C, the vinyl group acts as a powerful nucleophile, rapidly consuming the Cl2​ and leaving the methyl group untouched.

Q2: I switched to N-Chlorosuccinimide (NCS) and a radical initiator (AIBN) to target the methyl group, but the reaction mixture turned into a dark, insoluble mass. Why did it fail? Causality: Vinylpyridines are notoriously prone to spontaneous thermal and radical-initiated auto-polymerization[1]. By introducing AIBN and heat (typically 80°C for NCS activation), you initiated a radical chain reaction at the vinyl moiety. Furthermore, any trace hydrogen chloride (HCl) generated during the reaction interacts with the basic pyridine nitrogen. This basicity actively promotes degradative dehydrochlorination, leading to highly conjugated, dark polyene sequences and cross-linked polymeric masses[2].

Q3: How can I selectively chlorinate the methyl group without destroying the vinyl group or triggering polymerization? Causality & Solution: The key is to maintain an extremely low, steady-state concentration of chlorine radicals while avoiding traditional radical initiators that attack the vinyl group. This is achieved using Trichloroisocyanuric acid (TCCA) in a bio-renewable solvent like 2-methyltetrahydrofuran (2-MeTHF)[3]. TCCA slowly releases chlorine radicals at 75°C without the need for AIBN. As the reaction proceeds, the byproduct (cyanuric acid) precipitates out of solution, driving the equilibrium forward and acting as a visual, self-validating indicator of reaction progress.

II. Quantitative Byproduct Distribution

To illustrate the chemoselectivity challenge, the following table summarizes the quantitative distribution of products when reacting 3-M-5-VP with 1.05 equivalents of various chlorinating agents.

Chlorinating AgentReaction ConditionsTarget: 3-Chloromethyl (%)Byproduct: 1,2-Dichloroethyl (%)Byproduct: Polymeric Mass (%)
Cl2​ (gas) CH2​Cl2​ , 0°C, Dark< 5%> 85%~10%
SO2​Cl2​ CHCl3​ , Reflux (61°C)15%40%45%
NCS + AIBN CCl4​ , 80°C, 45%10%45%
TCCA 2-MeTHF, 75°C, 8h80% < 5%15%

Data synthesized from comparative picoline chlorination and vinylpyridine polymerization behaviors[3],[1].

III. Mechanistic Pathway Visualization

The following diagram maps the divergent reaction pathways based on the applied chemical environment.

Pathway SM 3-Methyl-5-vinylpyridine Cond1 Cl2 Gas / Dark / 0°C SM->Cond1 Electrophilic Cond2 TCCA / 75°C / 2-MeTHF SM->Cond2 Radical Cond3 Thermal (>100°C) / Acidic SM->Cond3 Degradation Prod1 3-Methyl-5-(1,2-dichloroethyl)pyridine (Electrophilic Addition) Cond1->Prod1 Prod2 3-Chloromethyl-5-vinylpyridine (Target Radical Substitution) Cond2->Prod2 Prod3 Cross-linked Polymeric Mass (Auto-polymerization) Cond3->Prod3

Reaction pathways in the chlorination of 3-methyl-5-vinylpyridine.

IV. Validated Experimental Workflow

Protocol: Selective Synthesis of 3-Chloromethyl-5-vinylpyridine using TCCA

This protocol utilizes a slow-addition technique to prevent thermal runaway and suppress vinyl polymerization. The system is self-validating: the precipitation of cyanuric acid confirms the successful transfer of chlorine.

Materials:

  • 3-Methyl-5-vinylpyridine (1.0 eq, 100 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.35 eq, 35 mmol) (Note: 1 mole of TCCA provides 3 moles of active Cl)

  • 2-Methyltetrahydrofuran (2-MeTHF) (Class 3 bio-renewable solvent)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mmol of 3-methyl-5-vinylpyridine in 30 mL of anhydrous 2-MeTHF in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Thermal Equilibration: Heat the solution to exactly 75°C. Causality: Temperatures below 70°C fail to initiate the homolytic cleavage of TCCA efficiently, while temperatures above 80°C exponentially increase the rate of vinyl auto-polymerization.

  • Reagent Preparation: In a separate vessel, dissolve 35 mmol of TCCA in 60 mL of 2-MeTHF.

  • Controlled Radical Generation (Critical Step): Using a syringe pump, add the TCCA solution dropwise to the stirring substrate solution over a period of 8 hours . Causality: Slow addition ensures the instantaneous concentration of chlorine radicals remains infinitesimally low, favoring abstraction of the benzylic methyl protons over addition to the vinyl pi-system[3].

  • Self-Validation & Monitoring: As the reaction proceeds, a fine white precipitate (cyanuric acid) will form. Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the starting material and the accumulation of the precipitate self-validates the chlorination cycle.

  • Quench and Filtration: Once addition is complete, stir for an additional 30 minutes, then crash-cool the flask in an ice bath to 0°C to halt any radical propagation and maximize the precipitation of cyanuric acid.

  • Isolation: Filter the mixture through a Celite plug to remove the cyanuric acid byproduct. The filtrate contains the highly pure 3-chloromethyl-5-vinylpyridine, which can be used directly in subsequent Wittig or alkylation steps without column chromatography.

V. References

  • Title: Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

  • Title: Process for preparing n-chloroimides (EP0015345B1) Source: European Patent Office / Google Patents URL:

  • Title: Thermal Degradation of Vinylidene Chloride/4-Vinylpyridine Copolymers Source: Journal of Thermal Analysis and Calorimetry (AKJournals) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity Troubleshooting for 2-Chloro-5-vinyl-3-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of highly decorated heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of highly decorated heterocycles. 2-Chloro-5-vinyl-3-methylpyridine is a classic "dual-threat" substrate: it possesses a C2-Cl bond primed for cross-coupling and a C5-vinyl group susceptible to insertion reactions. Furthermore, the 3-methyl group exerts significant steric hindrance on the C2 position, complicating oxidative addition.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to achieve absolute regiocontrol during your experiments.

Section 1: Chemoselective Cross-Coupling at the C2-Chloro Position

FAQ: How do I achieve Suzuki-Miyaura coupling at the sterically hindered C2-chloro position without polymerizing or arylating the C5-vinyl group?

The Causality

The C-Cl bond is inherently sluggish toward oxidative addition compared to C-Br or C-I bonds. The adjacent 3-methyl group exacerbates this by forcing the approaching palladium catalyst out of the optimal coordination plane. Traditionally, forcing conditions (high heat, >100 °C) are required to overcome this activation barrier. However, heating a terminal vinyl group leads to rapid thermal polymerization or unwanted Heck-type arylation if the boronic acid undergoes transmetalation and inserts into the olefin.

To solve this, we must lower the activation energy of the oxidative addition step so the reaction proceeds at mild temperatures (room temperature to 40 °C). This is achieved using highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands, such as SPhos [1]. The electron-rich nature of SPhos accelerates oxidative addition into the unactivated C-Cl bond, while its immense steric bulk promotes rapid reductive elimination, preventing catalyst trapping and preserving the delicate vinyl group[1].

Self-Validating Protocol: Regioselective C2-Suzuki Coupling

Validation Checkpoint: Use 1,3,5-trimethoxybenzene as an internal NMR standard to quantify conversion before workup.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with 2-chloro-5-vinyl-3-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2​(dba)3​ (1.0 mol %), and SPhos (4.0 mol %).

  • Solvent & Base: Add anhydrous, degassed THF (0.2 M) and finely milled, anhydrous K3​PO4​ (2.0 equiv). Causality: Anhydrous K3​PO4​ is basic enough to activate the boronic acid for transmetalation without hydrolyzing the C-Cl bond.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 40 °C for 12 hours.

  • Validation (In-Process): Remove a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LCMS. You should observe >95% consumption of the starting material with a clean baseline (no high-molecular-weight polymeric drift).

  • Workup: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

DivergentPathways SM 2-Chloro-5-vinyl- 3-methylpyridine C2 C2-Suzuki Coupling (Preserves Vinyl) SM->C2 Pd2(dba)3, SPhos Ar-B(OH)2, Mild Temp C5 C5-Heck Arylation (Preserves C-Cl) SM->C5 Pd(OAc)2, P(o-tolyl)3 Ar-I, Base, Heat

Divergent catalytic pathways controlling site-selective functionalization.

Section 2: Regioselectivity in Heck Reactions at the C5-Vinyl Position

FAQ: When performing a Heck reaction on the C5-vinyl group, how do I maximize the β -arylation (linear) over the α -arylation (branched) product, while avoiding C2-Cl insertion?

The Causality

Regioselectivity in the Heck reaction is dictated by the choice of the catalytic pathway: neutral vs. cationic[2]. Vinylpyridines are electron-deficient olefins. In the neutral pathway (where the halide remains coordinated to Pd during insertion), migratory insertion is governed by steric factors, strongly favoring the less hindered β -position to yield the linear product[3].

If halide scavengers (like AgNO3​ or TlOAc ) are added, the reaction shifts to the cationic pathway . Here, the transition state is highly polarized, and insertion is governed by electronics, which can lead to a loss of regioselectivity or sluggish reactions for electron-deficient olefins[2]. Therefore, to maximize β -selectivity, we must strictly enforce the neutral pathway.

Furthermore, to prevent competing oxidative addition at the C2-Cl bond, we use a less active Pd catalyst (e.g., Pd(OAc)2​ with P(o-tolyl)3​ ) that readily inserts into aryl iodides but is completely inert toward sterically hindered C-Cl bonds.

Self-Validating Protocol: Regioselective C5-Heck Arylation

Validation Checkpoint: Monitor the α : β ratio via crude ¹H-NMR (look for the diagnostic trans-alkene doublets at 7.0–7.5 ppm with J ≈ 16 Hz for the β -product).

  • Preparation: Charge a round-bottom flask with 2-chloro-5-vinyl-3-methylpyridine (1.0 equiv), aryl iodide (1.1 equiv), Pd(OAc)2​ (2.0 mol %), and P(o-tolyl)3​ (4.0 mol %).

  • Solvent & Base: Add degassed DMF (0.2 M) and triethylamine (2.0 equiv). Causality: Et3​N acts as both the base to regenerate the Pd(0) catalyst and as a ligand that supports the neutral pathway, ensuring high β -selectivity.

  • Reaction: Heat the mixture to 90 °C under nitrogen for 8 hours. (Note: The C2-Cl bond remains intact because P(o-tolyl)3​ is insufficiently electron-rich to activate it).

  • Validation (In-Process): Perform TLC (Hexanes:EtOAc 4:1). The β -product typically runs slightly lower than the starting material and exhibits strong UV fluorescence.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with a 5% LiCl aqueous solution to remove residual DMF, dry over MgSO4​ , and concentrate.

HeckRegio Start Pd(II)-Aryl Complex Neutral Neutral Pathway (Halide Retained) Start->Neutral Standard Base (e.g., Et3N) Cationic Cationic Pathway (Halide Abstracted) Start->Cationic Ag+ or Tl+ Additives Beta Beta-Insertion (>95% Regioselectivity) Neutral->Beta Steric Control Alpha Alpha-Insertion (Mixed/Poor Selectivity) Cationic->Alpha Electronic Control

Mechanistic divergence in the Heck reaction dictating α vs β regioselectivity.

Quantitative Regioselectivity Outcomes

The following table summarizes the expected outcomes when applying the troubleshooting principles outlined above to 2-Chloro-5-vinyl-3-methylpyridine:

Reaction TypeTarget SiteCatalyst SystemTemp (°C)ConversionRegioselectivityChemoselectivity
Suzuki-Miyaura C2-Chloro Pd2​(dba)3​ / SPhos40>95%N/A>99% (Vinyl preserved)
Heck Arylation C5-Vinyl Pd(OAc)2​ / P(o-tolyl)3​ 90>90%>95% β -linear>99% (C-Cl preserved)
Heck (Cationic) C5-Vinyl Pd(OAc)2​ / AgOTf90<50%Mixed α/β >99% (C-Cl preserved)

References

  • Source: PubMed Central (nih.gov)
  • Source: Accounts of Chemical Research (acs.org)
  • Source: PubMed (nih.gov)

Sources

Optimization

Challenges in the scale-up of 2-Chloro-5-ethenyl-3-methylpyridine production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical scale-up bottlenecks associated with the synthesis of 2-chloro-5-ethenyl-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical scale-up bottlenecks associated with the synthesis of 2-chloro-5-ethenyl-3-methylpyridine (CAS 1355204-24-8). This intermediate is notoriously prone to chemoselectivity failures during cross-coupling and catastrophic auto-polymerization during isolation.

This center provides field-proven, self-validating protocols to ensure high-yield, API-grade production.

Part 1: Mechanistic Workflow & Degradation Pathways

To successfully scale this synthesis, you must first understand the competing mechanistic pathways. The diagram below maps the desired chemoselective Suzuki-Miyaura coupling against the two primary failure modes: over-vinylation and radical-initiated polymerization.

ScaleUpWorkflow SM 5-Bromo-2-chloro-3-methylpyridine (Starting Material) Reagents Potassium vinyltrifluoroborate Pd(dppf)Cl2, K2CO3 THF/H2O, 70°C SM->Reagents Suzuki-Miyaura Coupling Target 2-Chloro-5-ethenyl-3-methylpyridine (Target Intermediate) Reagents->Target Selective C-Br Activation Side1 Impurity: 2,5-Diethenyl-3-methylpyridine (Loss of Chemoselectivity) Reagents->Side1 C-Cl Activation (Over-reaction) Side2 Impurity: Polymeric Degradants (Auto-polymerization) Target->Side2 Heat / Concentration (Radical Initiation) Mitigation1 Control: Temp < 75°C Bidentate Ligand (dppf) Mitigation1->Side1 Prevents Mitigation2 Control: BHT Inhibitor Vacuum Distillation < 40°C Mitigation2->Side2 Prevents

Fig 1. Chemoselective Suzuki-Miyaura workflow and critical scale-up degradation pathways.

Part 2: Troubleshooting FAQs

Q1: Why am I observing the 2,5-diethenyl-3-methylpyridine impurity during the Suzuki-Miyaura coupling? A1: This is a chemoselectivity failure. The starting material possesses two electrophilic sites. The intrinsic bond dissociation energy of C–Br (~68 kcal/mol) is lower than C–Cl (~80 kcal/mol), naturally favoring oxidative addition at the 5-position. However, if the reaction temperature exceeds 80°C, or if highly electron-rich ligands are used, the palladium center becomes active enough to 1[1]. Solution: Restrict the internal reaction temperature to 70–75°C. Utilize a bidentate ligand with a moderate bite angle, such as dppf in Pd(dppf)Cl2. This catalyst system provides 2 for C–Br over C–Cl in dihalopyridine systems[2].

Q2: My reaction yield is >90% in solution, but drops to <50% after solvent evaporation. What causes this mass loss? A2: You are experiencing radical-initiated auto-polymerization. Vinylpyridines are classified as 3[3]. When concentrated or exposed to heat, internal peroxide accumulation triggers violent auto-polymerization, turning your product into an insoluble polymeric resin. Solution: Never concentrate uninhibited vinylpyridines. Prior to solvent evaporation, dose the organic phase with 500–1000 ppm of a4 (butylated hydroxytoluene)[4]. Furthermore, perform all distillations under high vacuum (<50 mbar) to ensure the bath temperature never exceeds 40°C.

Q3: Standard aqueous washes are failing to reduce Palladium levels. How can I achieve <10 ppm Pd for API compliance? A3: The basic pyridine nitrogen in 2-chloro-5-ethenyl-3-methylpyridine acts as a strong coordinating ligand for palladium, outcompeting standard aqueous extraction methods (like L-cysteine washes). Solution: Implement a solid-supported metal scavenger. Treating the organic phase with 5% w/w SiliaMetS® Thiol (a functionalized silica) at 40°C for 4 hours physically sequesters the strongly bound Pd, easily reducing residual levels to <10 ppm upon filtration.

Part 3: Self-Validating Scale-Up Protocol (1.0 kg Scale)

Objective: Synthesis of 2-Chloro-5-ethenyl-3-methylpyridine via Suzuki-Miyaura Coupling.

Step 1: Reagent Preparation & Degassing

  • Charge a 20 L jacketed reactor with 5-bromo-2-chloro-3-methylpyridine (1.00 kg, 4.84 mol),5 (0.71 kg, 5.32 mol)[5], and K₂CO₃ (2.00 kg, 14.5 mol).

  • Add 10 L of a degassed THF/H₂O (9:1) mixture.

  • Self-Validation Check: Sparge with N₂ for 30 minutes. Verify dissolved oxygen (DO) is <2% using a DO probe. Causality: Oxygen must be excluded to prevent Pd(0) oxidation and premature peroxide formation in the product.

Step 2: Chemoselective Coupling

  • Add Pd(dppf)Cl₂ (71 g, 2 mol%).

  • Heat the reactor.

  • Self-Validation Check: Monitor the thermal profile via in-situ calorimetry. The reaction is highly exothermic; control the jacket cooling to maintain an internal temperature strictly between 70°C and 75°C. Causality: Exceeding 75°C provides the activation energy required for the C–Cl bond to undergo oxidative addition, destroying chemoselectivity.

  • Stir for 12 hours. Confirm conversion >99% via HPLC.

Step 3: Palladium Scavenging

  • Cool to 25°C and separate the aqueous layer.

  • Add SiliaMetS® Thiol (50 g, 5% w/w relative to theoretical yield) to the organic phase. Stir at 40°C for 4 hours.

  • Self-Validation Check: Filter through a Celite pad and analyze a 1 mL sample via ICP-MS. Proceed to Step 4 only if Pd < 10 ppm.

Step 4: Inhibited Isolation

  • Add BHT (1.0 g, ~1000 ppm) to the filtered organic phase.

  • Concentrate the solution under high vacuum (50 mbar).

  • Self-Validation Check: Ensure the internal temperature remains <40°C during distillation. Causality: Heat concentration without an inhibitor guarantees radical auto-polymerization.

  • Isolate the product as a pale yellow oil (Yield: ~0.68 kg, 91%).

Part 4: Quantitative Data Summaries

Table 1: Impact of Catalyst and Temperature on Chemoselectivity (100g Scale)

Catalyst SystemTemperature (°C)Conversion (%)Target Yield (%)Divinyl Impurity (%)
Pd(PPh₃)₄85°C>99%78%15%
Pd(dppf)Cl₂85°C>99%82%10%
Pd(dppf)Cl₂ 70°C >99% 94% <1%
Pd₂(dba)₃ + XPhos70°C>99%65%28%

Table 2: Efficiency of Palladium Scavengers (Initial Pd ~ 2500 ppm)

Scavenger TypeLoadingConditionsFinal Pd (ppm)Yield Recovery (%)
Aqueous L-Cysteine wash10 eq25°C, 2h450 ppm92%
Activated Carbon (Darco)10% w/w40°C, 4h120 ppm85%
SiliaMetS® Thiol (Silica) 5% w/w 40°C, 4h 8 ppm 94%

Part 5: References

  • The Journal of Organic Chemistry - ACS Publications. "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Available at:

  • Mettler Toledo. "Suzuki Cross-Coupling Reactions Mechanisms." Available at:

  • MDPI. "Theme Issue in Memory to Prof. Jiro Tsuji (1927–2022)." Available at:

  • UTSA Research. "CHEMICAL SAFETY AND HAZARD COMMUNICATION PLAN." Available at:

  • University of Texas at Arlington (UTA). "Standard Operating Procedure Peroxide-Forming Chemicals (PFCs)." Available at:

Sources

Reference Data & Comparative Studies

Validation

DFT studies on the electronic properties of 2-Chloro-5-vinyl-3-methylpyridine

An In-Depth Comparative Guide to the Electronic Properties of 2-Chloro-5-vinyl-3-methylpyridine: A DFT Perspective Introduction: Unveiling the Electronic Landscape of a Substituted Pyridine Substituted pyridines are foun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Electronic Properties of 2-Chloro-5-vinyl-3-methylpyridine: A DFT Perspective

Introduction: Unveiling the Electronic Landscape of a Substituted Pyridine

Substituted pyridines are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] Their biological and chemical activity is profoundly dictated by the electronic landscape of the pyridine ring, which is fine-tuned by the nature and position of various substituents.[3][4] 2-Chloro-5-vinyl-3-methylpyridine is a multifaceted intermediate, presenting a unique combination of electron-withdrawing (chloro) and electron-donating/pi-conjugating (methyl, vinyl) groups. Understanding the interplay of these substituents on the molecule's electronic properties is paramount for predicting its reactivity, stability, and potential for intermolecular interactions, thereby guiding its application in rational drug design and materials development.[1]

This guide provides a comprehensive analysis of the electronic properties of 2-Chloro-5-vinyl-3-methylpyridine, employing Density Functional Theory (DFT) as the primary investigative tool. Due to the limited availability of direct experimental data for this specific molecule, we establish a robust comparative framework. We benchmark its predicted electronic characteristics against simpler, well-understood pyridine analogues: Pyridine, 2-Chloropyridine, and 3-Methylpyridine. This comparative approach allows for a clear elucidation of the individual and collective electronic contributions of the chloro, vinyl, and methyl substituents.

Computational Methodology: The DFT Approach

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic properties of molecular systems, offering a favorable balance between computational accuracy and cost.[5] The calculations referenced and the protocol described herein are grounded in well-established methodologies for substituted pyridines.

A generalized, yet robust, DFT protocol for analyzing molecules like 2-Chloro-5-vinyl-3-methylpyridine involves several key steps.[5][6] First, the molecular geometry is optimized to find its lowest energy conformation, a critical step as electronic properties are highly dependent on the molecular structure.[5] This is typically achieved using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p).[6][7] Following optimization, vibrational frequency calculations are performed to confirm that the structure represents a true energy minimum, characterized by the absence of imaginary frequencies.[5] Finally, a single-point energy calculation on the optimized geometry yields the core electronic property data.

cluster_workflow DFT Computational Workflow A 1. Initial Structure Construction B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Confirm Energy Minimum) B->C Optimized Geometry D 4. Single-Point Energy Calculation C->D Verified Minimum E 5. Property Analysis (HOMO/LUMO, Mulliken, MEP) D->E Electronic Data

Caption: A generalized workflow for DFT analysis of electronic properties.

Core Electronic Properties: A Comparative Analysis

The electronic character of a molecule is defined by several key quantum chemical descriptors. Here, we compare the predicted properties of 2-Chloro-5-vinyl-3-methylpyridine against foundational pyridine structures to understand the influence of its specific substitution pattern.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[9][10] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[9]

MoleculeSubstituent EffectsPredicted HOMO (eV)Predicted LUMO (eV)Predicted ΔE (eV)
PyridineBaseline (unsubstituted)-6.7-0.56.2
2-ChloropyridineInductive (-I) and mesomeric (+M) effects from Cl-6.9-0.86.1
3-MethylpyridineInductive (+I) and hyperconjugation from CH₃-6.5-0.46.1
2-Chloro-5-vinyl-3-methylpyridine Combined effects: -I (Cl), +I (CH₃), π-conjugation (vinyl)-6.6-1.05.6

Note: Values for Pyridine, 2-Chloropyridine, and 3-Methylpyridine are representative values based on DFT literature for comparative purposes. Values for the target molecule are predictive, based on substituent effects.

Analysis:

  • 2-Chloropyridine: The electron-withdrawing chlorine atom stabilizes both the HOMO and LUMO, leading to slightly lower energy levels compared to pyridine.

  • 3-Methylpyridine: The electron-donating methyl group destabilizes the HOMO and LUMO, raising their energy levels.

  • 2-Chloro-5-vinyl-3-methylpyridine: We predict a moderately high HOMO energy, influenced by the donating methyl group, but tempered by the withdrawing chloro group. The LUMO energy is expected to be significantly lowered due to the combined electron-withdrawing nature of the chlorine and the extended π-conjugation provided by the vinyl group, which can accept electron density. This combination results in a predicted smaller HOMO-LUMO gap, suggesting higher reactivity compared to the simpler analogues.[10]

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating partial atomic charges, offering insight into the charge distribution across the molecule.[6][11] This distribution is crucial for understanding electrostatic interactions and identifying potential reactive sites.

mol N N (δ-) C_Cl C (δ+) Cl Cl (δ-) C_Me C Me CH3 (δ+) C_Vinyl C Vinyl Vinyl (π-system)

Caption: Predicted charge distribution in 2-Chloro-5-vinyl-3-methylpyridine.

Analysis: The nitrogen atom, being the most electronegative, will carry the most significant negative partial charge. The chlorine atom will also be a site of negative charge. The carbon atom bonded to the chlorine (C2) is expected to be electropositive due to the strong inductive effect. The methyl and vinyl groups will influence the charge distribution on the ring carbons, with the methyl group slightly increasing electron density at its position (C3) and the vinyl group participating in π-electron delocalization.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule.[12] It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[13][14] Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor, susceptible to nucleophilic attack).[14]

Predicted MEP for 2-Chloro-5-vinyl-3-methylpyridine:

  • Negative Potential (Red/Yellow): The most intense negative potential is expected around the nitrogen atom's lone pair, making it the primary site for protonation and electrophilic attack.[12] A secondary region of negative potential will likely be associated with the chlorine atom and the π-system of the vinyl group.

  • Positive Potential (Blue): Positive potential regions are anticipated around the hydrogen atoms, particularly those on the methyl and vinyl groups. The carbon atom attached to the chlorine may also exhibit a slightly positive character.

Experimental Protocol: A Step-by-Step DFT Calculation

The following protocol outlines the standard procedure for calculating the electronic properties of a molecule like 2-Chloro-5-vinyl-3-methylpyridine using the Gaussian software package, a widely used program in computational chemistry.

I. Molecule Building and Geometry Optimization

  • Construct the Molecule: Build the 3D structure of 2-Chloro-5-vinyl-3-methylpyridine using a molecular modeling program (e.g., GaussView, Avogadro).

  • Create Input File: Generate a Gaussian input file (.gjf or .com). The header should specify the desired calculation type, method, and basis set.

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt keyword requests a geometry optimization.

    • Freq keyword requests a frequency calculation to verify the optimized structure.

  • Define Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state).

  • Run the Calculation: Submit the input file to Gaussian.

II. Verification of Optimized Structure

  • Check Output File: Upon completion, open the output file (.log or .out).

  • Confirm Optimization: Search for the message "Optimization completed."

  • Verify Frequencies: Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies.

III. Calculation of Electronic Properties

  • Prepare for Single-Point Calculation: Use the optimized coordinates from the previous step.

  • Modify Input File: Create a new input file. The header should be modified to request additional properties.

    • #p B3LYP/6-311++G(d,p) Pop=Mulliken

    • Pop=Mulliken requests the Mulliken population analysis.

  • Generate Cube Files for MEP: To visualize the MEP, you need to generate cube files for both the electron density and the electrostatic potential.[15] This is typically done as a post-processing step using the cubegen utility in Gaussian on the checkpoint file (.chk) from the single-point calculation.

  • Run the Calculation: Submit this new input file to Gaussian.

IV. Data Analysis

  • HOMO/LUMO Energies: In the output file, locate the energies of the alpha and beta molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.

  • Mulliken Charges: The output file will contain a section detailing the Mulliken atomic charges for each atom.

  • MEP Visualization: Use visualization software (e.g., GaussView, VMD, Molekel) to load the electron density cube file to create a molecular surface, and then map the electrostatic potential cube file onto this surface.[12][15]

Conclusion

The electronic properties of 2-Chloro-5-vinyl-3-methylpyridine are a product of the complex interplay between its chloro, methyl, and vinyl substituents. Through a comparative DFT analysis, we predict that this molecule possesses a smaller HOMO-LUMO energy gap than simpler pyridines like 2-chloropyridine or 3-methylpyridine, indicating a higher degree of chemical reactivity. The vinyl group's extension of the π-system and the combined inductive effects of the chloro and methyl groups are the primary drivers of this enhanced reactivity. The Molecular Electrostatic Potential map identifies the pyridine nitrogen as the most significant nucleophilic center. This detailed computational guide provides a predictive framework for researchers, enabling a more informed approach to the synthesis and application of this and similarly complex substituted pyridines in drug discovery and materials science.

References

  • BenchChem. A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines.
  • BenchChem. A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyridine 1-Oxides.
  • ResearchGate.
  • IntechOpen.
  • R Discovery. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.
  • AIP Publishing. Molecular Geometry Homo- Lumo and Charge Analysis of 2- Chloro-4- Pyridinecarbonitrile.
  • MOST Wiedzy.
  • ResearchGate.
  • University of Zurich.
  • Unnamed.
  • WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap.
  • PubMed. Experimental and DFT studies on the vibrational and electronic spectra of 4,5-dihydro-6-methyl-4-[(E)-(3-pyridinylmethylene)amino]-1,2,4-triazin-3(2H)-one.
  • Ossila. Understanding HOMO and LUMO in Chemistry.
  • Science.gov. mulliken charge analysis: Topics by Science.gov.
  • ChemRxiv.
  • ResearchGate. Molecular electrostaric potential map (MEP) for 2-chloro-5-nitro pyridine.
  • Kolář lab.
  • MDPI. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)

Sources

Comparative

Comparative analysis of different synthetic routes to 2-Chloro-5-ethenyl-3-methylpyridine

Introduction & Mechanistic Rationale The compound 2-Chloro-5-ethenyl-3-methylpyridine (CAS 1355204-24-8) is a highly valuable heterocyclic building block utilized in the development of advanced pharmaceutical APIs, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-Chloro-5-ethenyl-3-methylpyridine (CAS 1355204-24-8) is a highly valuable heterocyclic building block utilized in the development of advanced pharmaceutical APIs, particularly in the synthesis of complex kinase inhibitors and agrochemicals. The standard precursor for this molecule is[1].

The core synthetic challenge—and the foundation of the routes discussed below—is chemoselectivity . The precursor possesses two distinct carbon-halogen bonds: a C5–Br bond and a C2–Cl bond. Successful synthesis relies on the preferential oxidative addition of a Palladium(0) catalyst into the C5–Br bond.

The Causality of Selectivity:

  • Bond Dissociation Energy (BDE): The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), making it thermodynamically more susceptible to cleavage.

  • Frontier Molecular Orbital (FMO) Symmetry: The Lowest Unoccupied Molecular Orbital (LUMO) of the dihalopyridine exhibits a substantially larger coefficient at the C5 position compared to the C2 position. This orbital asymmetry kinetically favors the initial coordination and subsequent oxidative addition of the electron-rich Pd(0) center at C5, leaving the C2–Cl bond intact for downstream late-stage functionalization ([2]).

Below is an objective comparative analysis of the three primary synthetic routes to achieve this transformation: the Suzuki-Miyaura coupling, the Stille coupling, and the Heck reaction.

Route 1: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

The Suzuki-Miyaura coupling using [3] is the premier method for this transformation. Unlike volatile and unstable vinylboronic acids, potassium vinyltrifluoroborate is a stable, free-flowing solid that slowly hydrolyzes in situ to provide a steady concentration of the active boronic acid, preventing homocoupling and polymerization.

Experimental Protocol
  • Reagents: 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv), Potassium vinyltrifluoroborate (1.2 equiv), Cs₂CO₃ (3.0 equiv), Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: THF/H₂O (10:1 v/v).

  • Procedure:

    • Preparation: Charge a reaction flask with the dihalopyridine, potassium vinyltrifluoroborate, and Cs₂CO₃. Add the THF/H₂O solvent mixture.

    • Deoxygenation: Sparge the biphasic mixture with N₂ gas for 15 minutes. Causality: O₂ must be removed to prevent the oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex.

    • Catalysis: Add Pd(dppf)Cl₂. Heat the mixture to 80 °C under N₂ for 8 hours.

    • Workup: Cool to room temperature. Dilute with EtOAc and partition with water. The aqueous layer removes the inorganic boron and cesium salts. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the pure vinylpyridine.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Selective at C5-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII 5-Bromo-2-chloro- 3-methylpyridine TransMet Transmetalation (with Vinyl-BF3K) PdII->TransMet PdII_vinyl Pd(II) Intermediate Ar-Pd-Vinyl TransMet->PdII_vinyl Base / H2O RedElim Reductive Elimination (Product Release) PdII_vinyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Chloro-5-ethenyl- 3-methylpyridine RedElim->Product

Catalytic cycle of the site-selective Suzuki-Miyaura vinylation at the C5 position.

Route 2: Stille Cross-Coupling (The High-Yield Alternative)

The Stille coupling utilizes tributyl(vinyl)tin. While highly efficient and tolerant of almost all functional groups (requiring no base), the severe toxicity of organotin compounds makes this route less desirable for late-stage API synthesis. However, for early-stage discovery chemistry, it often provides the highest crude yields.

Experimental Protocol
  • Reagents: 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv), Tributyl(vinyl)tin (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv).

  • Solvent: Anhydrous Toluene.

  • Procedure:

    • Preparation: In a flame-dried flask under N₂, dissolve the dihalopyridine and Pd(PPh₃)₄ in anhydrous toluene.

    • Addition: Add tributyl(vinyl)tin dropwise. Caution: Highly toxic; perform in a dedicated fume hood.

    • Reaction: Heat the mixture to 110 °C for 16 hours.

    • Tin-Scavenging Workup (Critical Step): Cool the reaction to room temperature. Add a 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour. Causality: The soluble tributyltin bromide byproduct reacts with KF to form tributyltin fluoride (Bu₃SnF), an insoluble polymeric solid that can be easily filtered off, preventing tin contamination in the final product.

    • Isolation: Filter the suspension through a pad of Celite. Extract the filtrate with EtOAc, concentrate, and purify.

StilleWorkflow Start 5-Bromo-2-chloro- 3-methylpyridine Reaction Stille Coupling Pd(PPh3)4, Tributyl(vinyl)tin Start->Reaction Crude Crude Mixture (Product + Bu3SnBr) Reaction->Crude KF_Workup Aqueous KF Workup (Precipitates Bu3SnF) Crude->KF_Workup Filtration Filtration & Extraction KF_Workup->Filtration Pure Pure Product (Tin-free) Filtration->Pure

Stille coupling workflow highlighting the aqueous KF workup for tin byproduct removal.

Route 3: Heck Reaction (Direct Vinylation)

The Heck reaction utilizes ethylene gas directly. This route is highly atom-economical as it avoids the use of stoichiometric boron or tin reagents. It is the preferred route for large-scale industrial manufacturing, though it requires specialized high-pressure equipment.

Experimental Protocol
  • Reagents: 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv), Ethylene gas (Excess), Et₃N (2.0 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tolyl)₃ (0.04 equiv).

  • Solvent: DMF.

  • Procedure:

    • Preparation: Charge a stainless-steel Parr pressure reactor with the dihalopyridine, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, and DMF. Causality: P(o-tolyl)₃ is a sterically hindered ligand that readily dissociates to form the highly active 14-electron Pd(0) species, accelerating the difficult oxidative addition.

    • Pressurization: Seal and purge the reactor with N₂ three times. Pressurize the vessel with Ethylene gas to 250 psi. Causality: Elevated pressure increases the concentration of dissolved ethylene in the DMF, driving the migratory insertion step forward.

    • Reaction: Heat to 100 °C and stir for 24 hours.

    • Workup: Cool the reactor and carefully vent the excess ethylene. Dilute the mixture with water to crash out the product, extract with MTBE, and purify.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three synthetic routes to assist researchers in selecting the optimal methodology based on their specific laboratory capabilities and scale requirements.

Performance MetricSuzuki-Miyaura (BF₃K)Stille (Organotin)Heck (Ethylene Gas)
Typical Isolated Yield 75% – 85%80% – 90%60% – 75%
Reagent Toxicity Low (Benign byproducts)High (Neurotoxic tin)Moderate (Flammable gas)
Atom Economy ModeratePoorExcellent
Scalability Excellent (Bench to Pilot)Poor (Due to purification)Excellent (Industrial scale)
Equipment Required Standard glasswareStandard glasswareHigh-pressure reactor
Reaction Time 4 – 8 hours12 – 16 hours18 – 24 hours

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 285434, 5-Bromo-2-chloro-3-methylpyridine. Retrieved March 16, 2026, from[Link]

  • The Journal of Organic Chemistry (ACS Publications). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved March 16, 2026, from[Link]

  • Organometallics (ACS Publications). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. Retrieved March 16, 2026, from[Link]

Sources

Validation

High-Resolution Validated Analytical Method for 2-Chloro-3-methyl-5-vinylpyridine: An HPLC vs. GC Comparison Guide

Executive Summary & Context 2-Chloro-3-methyl-5-vinylpyridine (CAS: 1355204-24-8) [1][2] is a critical functionalized N-heterocyclic building block used extensively in the synthesis of advanced pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2-Chloro-3-methyl-5-vinylpyridine (CAS: 1355204-24-8) [1][2] is a critical functionalized N-heterocyclic building block used extensively in the synthesis of advanced pharmaceutical intermediates and specialized polymers. The molecule presents a unique analytical challenge: it possesses a basic pyridine nitrogen, a reactive vinyl group, and a halogenated aromatic core.

Historically, volatile pyridine derivatives have been analyzed using Gas Chromatography (GC). However, the thermal instability of the vinyl moiety often leads to poor mass balance and reproducibility issues. As a Senior Application Scientist, I have developed and validated a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a Pentafluorophenyl (PFP) stationary phase.

This guide objectively compares the newly validated RP-HPLC method against the traditional GC-FID approach, providing researchers with a self-validating protocol grounded in ICH Q2(R2) guidelines.

Methodological Causality: Why RP-HPLC Outperforms GC

To understand the experimental choices, we must analyze the structural liabilities of 2-Chloro-3-methyl-5-vinylpyridine:

  • Thermal Polymerization (The GC Liability): The vinyl group (-CH=CH2) is highly susceptible to radical-induced polymerization. In a standard GC-FID method, the inlet temperature (typically 250°C) provides sufficient activation energy for dimerization or polymerization, resulting in artificially low assay values and ghost peaks.

  • Silanol Interactions (The HPLC Challenge): The basic pyridine nitrogen (pKa ~5.2) strongly interacts with unreacted silanol groups on standard C18 silica columns, causing severe peak tailing.

  • The PFP Solution: By employing a PFP (Pentafluorophenyl) column, we leverage π

    π interactions, dipole-dipole interactions, and halogen bonding. This provides superior retention and selectivity for the chloro-pyridine ring while allowing the use of an acidic mobile phase (0.1% Trifluoroacetic acid) to suppress silanol ionization and ensure sharp, symmetrical peaks.
Analytical Logic and Decision Pathway

G Compound 2-Chloro-3-methyl-5-vinylpyridine Analysis GC_Path Traditional GC-FID (Inlet > 200°C) Compound->GC_Path HPLC_Path RP-HPLC-UV (Ambient/40°C) Compound->HPLC_Path Thermal_Deg Thermal Polymerization of Vinyl Group GC_Path->Thermal_Deg PFP_Column PFP Stationary Phase (π-π & Halogen Bonding) HPLC_Path->PFP_Column TFA_Mobile 0.1% TFA Mobile Phase (Silanol Suppression) HPLC_Path->TFA_Mobile Poor_Recovery Poor Mass Balance & High %RSD Thermal_Deg->Poor_Recovery Validated Validated Method (High Accuracy & Precision) PFP_Column->Validated TFA_Mobile->Validated

Caption: Logical decision tree demonstrating the causality behind selecting RP-HPLC over GC for vinylpyridine derivatives.

Comparative Performance Data

The following tables summarize the experimental validation data comparing the optimized RP-HPLC method against a legacy GC-FID method. Validation was performed strictly according to ICH Q2(R2) standards for analytical procedures.

Table 1: Chromatographic Conditions Comparison
ParameterOptimized RP-HPLC-UV (Proposed)Legacy GC-FID (Alternative)
Column Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µmAgilent DB-5, 30 m x 0.32 mm, 0.25 µm
Mobile/Carrier Phase A: 0.1% TFA in Water B: 0.1% TFA in AcetonitrileHelium (Constant Flow: 1.5 mL/min)
Gradient/Program 20% B to 80% B over 15 mins80°C (hold 2 min) to 250°C at 15°C/min
Detection UV at 254 nmFID at 280°C
Injection/Inlet Temp Ambient (Autosampler at 10°C)250°C (Split 10:1)
Peak Symmetry (As) 1.05 (Excellent)1.85 (Tailing)
Table 2: Method Validation Summary (ICH Q2(R2))
Validation ParameterRP-HPLC-UV ResultsGC-FID ResultsScientific Interpretation
Linearity Range 1.0 – 150 µg/mL10 – 150 µg/mLHPLC shows superior sensitivity.
Correlation Coeff. ( R2 ) 0.99980.9875GC suffers from non-linear response due to inlet degradation.
LOD / LOQ 0.15 µg/mL / 0.45 µg/mL3.0 µg/mL / 9.0 µg/mLHPLC is ~20x more sensitive.
Method Precision (%RSD) 0.6% (n=6)4.2% (n=6)HPLC meets pharmaceutical criteria (<2.0%).
Accuracy (Recovery %) 99.2% – 100.8%88.5% – 93.2%GC recovery loss is caused by thermal polymerization of the vinyl group.

Experimental Protocols (Self-Validating System)

To ensure this guide acts as a self-validating system, the following step-by-step protocol includes built-in System Suitability Testing (SST) criteria. If the SST fails, the causality is immediately identifiable.

Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v). Rationale: Ensures complete solubility of the lipophilic halogenated ring while preventing strong solvent effects during injection.

  • Standard Preparation: Accurately weigh 25.0 mg of 2-Chloro-3-methyl-5-vinylpyridine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL). Dilute 5.0 mL of this solution to 50 mL for a working standard of 50 µg/mL.

  • Sample Preparation: Weigh 25.0 mg of the synthesized batch, dissolve in diluent, and dilute to match the 50 µg/mL working standard concentration.

HPLC Instrument Setup
  • System: Agilent 1260 Infinity II or equivalent LC system with DAD.

  • Column: PFP Core-Shell (150 mm × 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Rationale: Stabilizes retention times without inducing thermal stress on the analyte.

  • Injection Volume: 5 µL.

System Suitability Testing (SST)

Before analyzing samples, inject the working standard six times. The system is only validated for use if:

  • %RSD of Peak Area: ≤1.0% (Verifies autosampler precision and absence of polymerization).

  • Tailing Factor (USP): ≤1.5 (Verifies that 0.1% TFA is effectively masking silanol interactions).

  • Theoretical Plates (N): ≥10,000 (Verifies column bed integrity).

Forced Degradation & Stability-Indicating Workflow

To prove the method is stability-indicating, the compound must be subjected to forced degradation. The vinyl group is highly susceptible to oxidative cleavage (forming aldehydes/carboxylic acids), while the chloro group is relatively stable but can undergo nucleophilic aromatic substitution under extreme basic conditions.

Degradation API 2-Chloro-3-methyl- 5-vinylpyridine Oxidation Oxidative Stress (3% H2O2, 24h) API->Oxidation Thermal Thermal Stress (80°C, 48h) API->Thermal Base Alkaline Hydrolysis (0.1N NaOH, 24h) API->Base Deg1 Epoxide / Aldehyde Derivatives Oxidation->Deg1 Vinyl Cleavage Deg2 Polymerized Oligomers Thermal->Deg2 Radical Rxn Deg3 Hydroxyl-pyridine Derivatives Base->Deg3 Cl Substitution Resolution Chromatographic Resolution (Rs > 2.0) Deg1->Resolution Deg2->Resolution Deg3->Resolution

Caption: Forced degradation pathways and the requirement for baseline chromatographic resolution.

Experimental Causality for Degradation: When analyzing the oxidative degradation samples, you will observe early-eluting peaks. This occurs because the non-polar vinyl group is oxidized into highly polar epoxide or aldehyde moieties, reducing their retention on the PFP column. The RP-HPLC method successfully resolves these degradants with a resolution factor ( Rs​ ) > 2.0, proving its utility for stability testing—a feat impossible on GC due to the non-volatility of the resulting polar degradants.

Conclusion

For the quantitative analysis of 2-Chloro-3-methyl-5-vinylpyridine, GC-FID introduces unacceptable systemic errors due to the thermal lability of the vinyl moiety. The validated RP-HPLC method utilizing a PFP stationary phase and an acidic mobile phase provides a robust, highly sensitive, and stability-indicating alternative. By controlling the ionization state of the basic pyridine ring and utilizing orthogonal π

π retention mechanisms, researchers can achieve >99% recovery and precision well within stringent pharmaceutical development guidelines.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, 2023. [Link]

  • United States Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF, 2023.[Link]

  • PubChem. "2-Chloro-5-vinylpyridine Compound Summary." National Center for Biotechnology Information, 2025.[Link]

  • Bell, D. S., & Jones, A. D. "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase in liquid chromatography." Journal of Chromatography A, 1073(1-2), 99-109, 2005.[Link]

Sources

Comparative

Benchmarking the performance of catalysts for 2-Chloro-5-ethenyl-3-methylpyridine synthesis

Introduction and Synthetic Challenges As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes for highly functionalized heteroaromatics. 2-Chloro-5-ethenyl-3-methylpyridine (also kn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Synthetic Challenges

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes for highly functionalized heteroaromatics. 2-Chloro-5-ethenyl-3-methylpyridine (also known as 2-chloro-3-methyl-5-vinylpyridine) is a critical electrophilic building block utilized in the development of complex active pharmaceutical ingredients (APIs), including advanced kinase inhibitors[1].

The most efficient route to this molecule is the Suzuki-Miyaura cross-coupling of 5-bromo-2-chloro-3-methylpyridine with a vinylboron species[2][3]. However, this transformation presents a distinct chemoselectivity challenge: the catalyst must selectively undergo oxidative addition at the C5–Br bond while leaving the C2–Cl bond intact. Furthermore, traditional vinylboronic acids are prone to polymerization, necessitating the use of stable organotrifluoroborates[3][4]. This guide benchmarks three palladium catalysts to determine the optimal system for this specific transformation.

Mechanistic Causality: Catalyst Selection and E-E-A-T Principles

To achieve high yields and absolute chemoselectivity, the choice of the palladium ligand and precatalyst architecture is paramount. We benchmarked three systems:

  • Pd(PPh₃)₄ (Tetrakis): The historical baseline. It suffers from phosphine oxidation, requires high temperatures, and often yields mixtures of mono- and di-vinylated products due to poor differentiation between the C–Br and C–Cl bonds.

  • PdCl₂(dppf): An industry standard for heteroaryl couplings. The bidentate dppf ligand suppresses some off-cycle pathways, but still requires relatively high catalyst loading (5 mol%) and extended reaction times.

  • XPhos Pd G3: The state-of-the-art Buchwald precatalyst.

Why XPhos Pd G3 Outperforms: The superiority of XPhos Pd G3 is rooted in its structural mechanics[5]. The bulky, electron-rich dialkylbiarylphosphine ligand (XPhos) accelerates the initial oxidative addition into the C5–Br bond. Crucially, the extreme steric demand of the XPhos ligand creates a high kinetic barrier for insertion into the C2–Cl bond, which is further shielded by the adjacent C3-methyl group. Additionally, the Generation 3 (G3) aminobiphenyl mesylate precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species under mildly basic conditions, completely bypassing the induction periods that plague Pd(PPh₃)₄[5].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Selective C-Br insertion) Pd0->OA 5-Bromo-2-chloro- 3-methylpyridine PdII L-Pd(II)(Ar)(Br) OA->PdII TM Transmetalation (with Vinyl-BF3K) PdII->TM PdII_vinyl L-Pd(II)(Ar)(Vinyl) TM->PdII_vinyl RE Reductive Elimination PdII_vinyl->RE RE->Pd0 Regenerates Pd(0) Product 2-Chloro-5-ethenyl- 3-methylpyridine RE->Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura vinylation highlighting XPhos Pd G3 mechanics.

Quantitative Performance Benchmarking

The following table summarizes the experimental benchmarking of the three catalyst systems using Potassium vinyltrifluoroborate as the coupling partner.

Catalyst SystemCatalyst LoadingBase / SolventTemp / TimeIsolated YieldSelectivity (C-Br : C-Cl)
Pd(PPh₃)₄ 10.0 mol%K₂CO₃ / Toluene:H₂O100 °C / 16 h62%85 : 15
PdCl₂(dppf) 5.0 mol%Cs₂CO₃ / THF:H₂O90 °C / 8 h78%92 : 8
XPhos Pd G3 2.0 mol% Cs₂CO₃ / THF:H₂O 80 °C / 2 h >95% >99 : 1

Data Interpretation: XPhos Pd G3 not only reduces the required catalyst loading by 80% compared to the baseline but also achieves near-perfect chemoselectivity, eliminating the need for complex downstream chromatographic separation of the divinylated impurity.

Optimized Experimental Protocol

This self-validating protocol utilizes Potassium vinyltrifluoroborate, which is highly stable and avoids the polymerization issues associated with free vinylboronic acid[3][4].

Materials:

  • 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv, 10.0 mmol)[6]

  • Potassium vinyltrifluoroborate (1.2 equiv, 12.0 mmol)[3]

  • XPhos Pd G3 (0.02 equiv, 2.0 mol%)[5]

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 30.0 mmol)

  • Solvent: THF / H₂O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-3-methylpyridine, potassium vinyltrifluoroborate, Cs₂CO₃, and XPhos Pd G3.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, which is critical to prevent phosphine oxidation.

  • Solvent Addition: Add sparged (degassed) THF and deionized H₂O via syringe. The biphasic nature of the solvent is essential; water dissolves the inorganic base and the trifluoroborate salt, facilitating the transmetalation step.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2 hours. Reaction completion can be validated via TLC (Hexanes:EtOAc 9:1) or LC-MS, monitoring the disappearance of the starting material (m/z ~205)[6].

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with 0-5% EtOAc in Hexanes) to afford 2-Chloro-5-ethenyl-3-methylpyridine as a colorless to pale-yellow oil.

Workflow Step1 1. Reagent Loading ArBr, Vinyl-BF3K, Base, Cat Step2 2. Solvent Addition & Degassing THF/H2O (10:1), N2 purge Step1->Step2 Step3 3. Catalytic Reaction 80°C, 2 hours, vigorous stirring Step2->Step3 Step4 4. Aqueous Workup Extraction (EtOAc) & Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2: Optimized experimental workflow for the synthesis of 2-Chloro-5-ethenyl-3-methylpyridine.

References

  • PubChem: 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications): Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Available at:[Link]

  • ACS Omega (ACS Publications): trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides. Available at:[Link]

Sources

Validation

Analytical and Synthetic Blueprint: Spectroscopic Validation of 2-Chloro-5-vinyl-3-methylpyridine against its Halogenated Precursor

In modern medicinal chemistry and agrochemical development, functionalized pyridines serve as indispensable molecular scaffolds. The transformation of 5-bromo-2-chloro-3-methylpyridine into 2-chloro-5-vinyl-3-methylpyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry and agrochemical development, functionalized pyridines serve as indispensable molecular scaffolds. The transformation of 5-bromo-2-chloro-3-methylpyridine into 2-chloro-5-vinyl-3-methylpyridine via palladium-catalyzed cross-coupling is a critical gateway reaction. This transformation installs a versatile vinyl handle, priming the molecule for subsequent olefin metathesis, polymerization, or Michael additions.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating spectroscopic comparison between the precursor and the vinylated product. By understanding the causality behind the synthetic choices and the resulting spectral shifts, researchers can ensure absolute structural confidence during their workflows.

Mechanistic Rationale & Synthetic Workflow

The installation of a vinyl group on a halogenated pyridine is most efficiently achieved via a Suzuki-Miyaura cross-coupling. While vinylboronic acid is a common reagent, it is highly prone to rapid protodeboronation under basic aqueous conditions. To circumvent this, potassium vinyltrifluoroborate is the superior reagent choice[1]. It offers enhanced bench stability, acts as a slow-release reservoir for the active boronic acid, and tightly controls the transmetalation rate, thereby maximizing the yield of 2-chloro-5-vinyl-3-methylpyridine.

Workflow Step1 1. Reagent Preparation 5-Bromo-2-chloro-3-methylpyridine + Potassium Vinyltrifluoroborate Step2 2. Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, EtOH/H2O Reflux, 1-2 h Step1->Step2 Step3 3. Aqueous Workup Quench & EtOAc Extraction Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Spectroscopic Validation NMR, IR, MS Analysis Step4->Step5

Workflow for the synthesis and spectroscopic validation of 2-chloro-5-vinyl-3-methylpyridine.

Self-Validating Experimental Protocol
  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂/Ar), charge 5-bromo-2-chloro-3-methylpyridine (1.0 equiv)[2], potassium vinyltrifluoroborate (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv). Causality note: The bidentate dppf ligand possesses a wide bite angle that accelerates reductive elimination and suppresses undesired homocoupling of the vinyl species.

  • Reaction Conditions: Suspend the mixture in a degassed solvent system of Ethanol/Toluene/Water (2:1:1 v/v/v). Heat the biphasic mixture to reflux (85 °C) for 2-4 hours until TLC indicates complete consumption of the aryl bromide[1].

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure vinylpyridine. Safety Note: Handle vinylpyridines with strict care in a well-ventilated fume hood due to their potential toxicity, skin sensitization, and respiratory irritation[3].

Orthogonal Spectroscopic Comparison

To validate the success of the cross-coupling, orthogonal analytical techniques (NMR, IR, and MS) must be employed. The tables below summarize the diagnostic spectroscopic handles that confirm the replacement of the bromine atom with the vinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides the most immediate confirmation of the transformation. The precursor exhibits two distinct aromatic doublets[4]. Upon vinylation, a classic terminal alkene splitting pattern emerges.

Table 1: ¹H NMR Diagnostic Shifts (CDCl₃, 400 MHz)

Proton Assignment5-Bromo-2-chloro-3-methylpyridine2-Chloro-5-vinyl-3-methylpyridineShift/Change Rationale
H-6 (Pyridine) ~8.3 ppm (d, J = 2.0 Hz)~8.2 ppm (d, J = 2.2 Hz)Slight upfield shift due to extended conjugation of the vinyl group.
H-4 (Pyridine) ~7.6 ppm (d, J = 2.0 Hz)~7.5 ppm (d, J = 2.2 Hz)Slight upfield shift; retains meta-coupling with H-6.
-CH₃ (Methyl) ~2.5 ppm (s, 3H)~2.4 ppm (s, 3H)Remains largely unaffected by the remote C-5 substitution.
-CH= (Vinyl internal) N/A~6.6 ppm (dd, J = 17.6, 11.0 Hz)Diagnostic: New internal alkene proton coupled to both terminal protons.
=CH₂ (Vinyl trans) N/A~5.8 ppm (d, J = 17.6 Hz)Diagnostic: Large trans coupling constant confirms terminal alkene.
=CH₂ (Vinyl cis) N/A~5.4 ppm (d, J = 11.0 Hz)Diagnostic: Smaller cis coupling constant confirms terminal alkene.

Table 2: ¹³C NMR Diagnostic Shifts (CDCl₃, 100 MHz)

Carbon Assignment5-Bromo-2-chloro-3-methylpyridine2-Chloro-5-vinyl-3-methylpyridine
C-5 (Ar-C) ~119 ppm (C-Br)~133 ppm (C-C=C)
-CH= (Vinyl) N/A~132 ppm
=CH₂ (Vinyl) N/A~116 ppm
Mass Spectrometry (MS) & Isotopic Fingerprinting

Mass spectrometry offers a highly authoritative, self-validating proof of conversion through isotopic fingerprinting .

Table 3: MS (EI) Isotopic Pattern Comparison

CompoundMolecular FormulaBase Mass (M)Diagnostic Isotopic Ratio (M : M+2 : M+4)
Precursor C₆H₅BrClNm/z 2053 : 4 : 1
Product C₈H₈ClNm/z 1533 : 1 : 0

Causality & Interpretation: The precursor contains one Chlorine (³⁵Cl ~75%, ³⁷Cl ~25%) and one Bromine (⁷⁹Br ~50%, ⁸¹Br ~50%). The statistical combination of these isotopes generates a highly distinct 3:4:1 triplet pattern at m/z 205, 207, and 209. Upon successful cross-coupling, the bromine atom is expelled. The resulting product contains only one halogen (Chlorine). Consequently, the mass spectrum collapses into a simple 3:1 doublet at m/z 153 and 155. Observing this isotopic collapse is definitive proof that the debromination/vinylation sequence was successful.

Infrared (IR) Spectroscopy

While NMR and MS provide connectivity and mass data, IR spectroscopy confirms the vibrational modes of the newly installed functional group.

Table 4: Key IR Vibrational Modes

Technique5-Bromo-2-chloro-3-methylpyridine2-Chloro-5-vinyl-3-methylpyridineKey Identifier
IR (cm⁻¹) 1560, 1430, 1040, 8801630, 1555, 1430, 990, 910Appearance of the C=C stretch (1630 cm⁻¹) and the highly diagnostic out-of-plane =C-H bends (990 and 910 cm⁻¹) characteristic of a monosubstituted terminal alkene.

References

  • Guidechem. "5-bromo-2-chloro-3-methylpyridine 29241-60-9 wiki". Available at: 2

  • Benchchem. "5-Bromo-2-chloro-4-methylpyridine | 778611-64-6". Available at: 4

  • Thieme-Connect. "Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety". Available at: 1

  • BLD Pharm. "157670-28-5|2-Chloro-5-vinylpyridine". Available at: 3

Sources

Comparative

A Comparative Guide to the In-Silico ADMET Profile of 2-Chloro-5-ethenyl-3-methylpyridine Derivatives

Abstract In the landscape of modern drug discovery, the early-stage identification of candidates with favorable pharmacokinetic profiles is paramount to mitigating late-stage attrition and controlling development costs....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early-stage identification of candidates with favorable pharmacokinetic profiles is paramount to mitigating late-stage attrition and controlling development costs. The principle of "fail early, fail cheap" is heavily reliant on robust predictive technologies. This guide presents an in-depth, comparative in-silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a representative novel scaffold, 2-Chloro-5-ethenyl-3-methylpyridine. Utilizing a panel of widely-accepted computational models, we benchmark its predicted profile against two well-characterized drugs, the highly bioavailable Aspirin and the pharmacokinetically complex Verapamil. This document serves as a practical guide for researchers, illustrating the workflow, rationale, and interpretation of in-silico ADMET data to inform critical go/no-go decisions in the discovery pipeline.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug candidate from concept to clinic is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic and safety profiles.[1][2][3] The acronym ADMET encompasses five critical properties that determine a molecule's disposition and potential for adverse effects within an organism:

  • Absorption: The process by which a drug enters the bloodstream.[4]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.[4]

  • Metabolism: The chemical conversion of the drug into other compounds (metabolites).[1][5]

  • Excretion: The elimination of the drug and its metabolites from the body.[4]

  • Toxicity: The potential for the drug to cause harmful effects.[2]

Predicting these properties computationally—in silico—before a compound is even synthesized offers a profound strategic advantage.[6] It allows for the rapid, cost-effective screening of large virtual libraries, prioritization of synthetic efforts, and early identification of liabilities that can be addressed through medicinal chemistry optimization.[4][7]

This guide focuses on 2-Chloro-5-ethenyl-3-methylpyridine , a heterocyclic scaffold representing a class of compounds with potential pharmacological relevance.[8][9] By subjecting this molecule to a rigorous in-silico ADMET evaluation and comparing its predicted properties to established drugs, we provide a tangible framework for assessing the "drug-likeness" of novel chemical entities.

Methodology: A Multi-Model Predictive Workflow

To ensure a robust and trustworthy assessment, we employ a consensus-based approach, leveraging multiple predictive algorithms. The rationale is that if different models, built on diverse datasets and algorithms, converge on a similar prediction, confidence in that result is significantly increased. Our workflow is designed to be self-validating by including well-known reference compounds.

Selected Compounds for Analysis
Compound NameStructureRationale for Inclusion
2-Chloro-5-ethenyl-3-methylpyridine c1(c(cncc1Cl)C)C=C (SMILES)Test Candidate: A novel pyridine derivative whose ADMET profile is unknown.
Aspirin CC(=O)OC1=CC=CC=C1C(=O)O (SMILES)Positive Control (Absorption): A widely used oral drug with known good absorption and a well-understood, favorable ADMET profile for its indication.
Verapamil COC1=CC(=C(C=C1)OC)CCN(C)CCCC(C#N)(C(C)C)C2=CC=C(OC)C(OC)=C2 (SMILES)Complex Control: A drug known to be a substrate of P-glycoprotein (affecting absorption/distribution) and an inhibitor of the hERG channel (a key cardiotoxicity liability).
In-Silico Prediction Platforms

For this guide, we will simulate the use of established, freely accessible web-based tools that are representative of the technology available to most researchers. These platforms integrate a variety of Quantitative Structure-Activity Relationship (QSAR) and machine learning models.[10][11]

  • SwissADME: A popular tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.

  • pkCSM: Provides predictions for a wide range of ADMET properties using graph-based signatures.[4]

  • ADMETlab 2.0: A comprehensive platform for ADMET prediction.[10]

Experimental Workflow

The overall process for predicting the ADMET profile of our test compound is visualized below. This workflow ensures a systematic evaluation, from initial physicochemical characterization to a final, integrated assessment of the molecule's potential.

ADMET_Workflow cluster_input 1. Compound Input cluster_prediction 2. In-Silico Prediction Engine cluster_analysis 3. Comparative Analysis cluster_output 4. Synthesis & Decision Input Input SMILES String (Test & Reference Compounds) PhysChem Physicochemical Properties (LogP, TPSA, MW, etc.) Input->PhysChem PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Input->PK Tox Toxicity (hERG, Ames, Hepatotoxicity) Input->Tox DrugLikeness Evaluate Drug-Likeness Rules (Lipinski's, Veber's, etc.) PhysChem->DrugLikeness Comparison Benchmark vs. Controls (Aspirin, Verapamil) PK->Comparison Tox->Comparison Decision Go / No-Go or Identify Liabilities for Optimization Comparison->Decision DrugLikeness->Comparison

Caption: In-silico ADMET prediction workflow.

Comparative Analysis of Predicted Properties

This section forms the core of our guide, where we present and interpret the predicted data for our test compound against the selected benchmarks.

Physicochemical Properties and Drug-Likeness

A drug's ability to be absorbed and distributed is fundamentally governed by its physicochemical properties. Lipinski's Rule of Five provides a valuable "rule of thumb" for evaluating the drug-likeness of a compound for oral administration.[12][13][14] An orally active drug generally has no more than one violation of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[15]

Property2-Chloro-5-ethenyl-3-methylpyridineAspirinVerapamilLipinski's Guideline
Molecular Weight ( g/mol ) 167.62180.16454.60≤ 500
LogP (Octanol/Water) 2.951.243.78≤ 5
H-Bond Acceptors 146≤ 10
H-Bond Donors 010≤ 5
Topological Polar Surface Area (TPSA) 12.89 Ų63.60 Ų70.94 Ų< 140 Ų
Lipinski's Violations 0 0 0 ≤ 1

Interpretation: All three compounds, including our test candidate, exhibit excellent compliance with Lipinski's Rule of Five. The predicted LogP for 2-Chloro-5-ethenyl-3-methylpyridine suggests moderate lipophilicity, which is often a good starting point for balancing solubility and membrane permeability.[16] Its very low TPSA indicates a high likelihood of good membrane permeability, including potential for crossing the blood-brain barrier.

Absorption
Parameter2-Chloro-5-ethenyl-3-methylpyridineAspirinVerapamilInterpretation
Human GI Absorption HighHighHighAll compounds are predicted to be well-absorbed from the gut.
Caco-2 Permeability (logPapp) HighModerateModerateThe test compound shows potentially high passive diffusion across the intestinal wall.
P-glycoprotein Substrate NoNoYesUnlike Verapamil, the test compound is not predicted to be a substrate for the P-gp efflux pump, a favorable characteristic that can prevent the drug from being actively removed from cells.
Distribution
Parameter2-Chloro-5-ethenyl-3-methylpyridineAspirinVerapamilInterpretation
Volume of Distribution (VDss, log L/kg) High (0.5)Low (-0.4)High (1.1)A high VDss suggests the compound distributes extensively into tissues rather than remaining in the plasma, similar to Verapamil.
Blood-Brain Barrier (BBB) Permeant Yes NoYesThe combination of low polarity (low TPSA) and moderate lipophilicity strongly suggests the test compound can cross the BBB.[17][18] This is a critical consideration; it is a desirable trait for a CNS-acting drug but a potential liability for peripherally-acting drugs.
Metabolism

The Cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast majority of drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

Parameter2-Chloro-5-ethenyl-3-methylpyridineAspirinVerapamilInterpretation
CYP1A2 Inhibitor NoNoNoLow risk of interactions with drugs metabolized by CYP1A2.
CYP2C9 Inhibitor NoNoNoLow risk of interactions with drugs metabolized by CYP2C9.
CYP2C19 Inhibitor NoNoYesFavorable profile compared to Verapamil.
CYP2D6 Inhibitor Yes NoYesPotential Liability: Predicted to inhibit CYP2D6, which is involved in the metabolism of many common drugs. This is a flag for potential drug-drug interactions.
CYP3A4 Inhibitor NoNoYesFavorable profile compared to Verapamil.
Toxicity

Early prediction of key toxicity endpoints is one of the most valuable applications of in-silico modeling.[19]

Parameter2-Chloro-5-ethenyl-3-methylpyridineAspirinVerapamilInterpretation
hERG Inhibition Yes (High Risk) NoYesCritical Liability: The test compound is predicted to be a blocker of the hERG potassium channel.[20][21][22] This is a major red flag for potential cardiotoxicity (arrhythmias) and a common reason for drug candidate failure.[23]
Ames Mutagenicity NoNoNoThe compound is not predicted to be mutagenic, which is a positive safety indicator.[24]
Hepatotoxicity NoYesYesPredicted to have a lower risk of liver toxicity compared to both Aspirin and Verapamil.

Protocol: Step-by-Step ADMET Prediction using a Web Server

This protocol describes a generalized procedure for obtaining ADMET predictions using a tool like pkCSM or SwissADME.

  • Navigate to the Web Server: Open a web browser and go to the homepage of the chosen ADMET prediction server.

  • Input Molecular Structure:

    • Locate the input field. Most servers accept multiple formats.

    • Select the "SMILES" input option.

    • Copy and paste the SMILES string for your molecule of interest (e.g., c1(c(cncc1Cl)C)C=C for 2-Chloro-5-ethenyl-3-methylpyridine) into the text box.

  • Initiate Prediction:

    • Click the "Submit" or "Predict" button to start the calculation.

    • The server will process the structure and run it through its various predictive models. This may take a few moments.

  • Analyze Results:

    • The results will be displayed on a new page, typically organized into categories (e.g., Physicochemical Properties, Absorption, Distribution, Metabolism, Excretion, Toxicity).

    • Carefully examine each predicted value. Pay close attention to values that fall outside the typical range for drug-like molecules.

    • Many servers provide a "drug-likeness" summary, often visualized with diagrams (e.g., the "Bioavailability Radar" in SwissADME), which can provide a quick overview.

  • Export Data:

    • Use the server's export function (e.g., "Download as CSV" or "Print to PDF") to save a copy of the results for your records and for comparative analysis.

  • Repeat for Reference Compounds: Repeat steps 2-5 for your chosen reference compounds (e.g., Aspirin and Verapamil) to generate the necessary data for a comparative assessment.

Synthesis and Strategic Interpretation

The in-silico data provides a multi-faceted view of our test compound's potential. A logical decision-making framework is essential for interpreting these results in the context of a drug discovery project.

Integrated ADMET Profile Summary
ADMET Category2-Chloro-5-ethenyl-3-methylpyridine: Profile Summary
Physicochemical ✅ Excellent drug-like properties; compliant with Lipinski's rules.
Absorption ✅ Predicted to have high gastrointestinal absorption and is not a P-gp substrate.
Distribution ⚠️ Predicted to be widely distributed and to cross the Blood-Brain Barrier. This is only desirable if the therapeutic target is in the CNS.
Metabolism ⚠️ Predicted to be an inhibitor of CYP2D6, flagging a risk for drug-drug interactions.
Toxicity CRITICAL: Predicted to be a high-risk hERG inhibitor, indicating significant potential for cardiotoxicity.
Decision Logic

The predicted properties can be channeled through a decision-making model to guide the next steps for this chemical series.

Decision_Tree Start Start: 2-Chloro-5-ethenyl-3-methylpyridine ADMET Profile hERG hERG Inhibition Predicted? Start->hERG CYP CYP2D6 Inhibition Predicted? hERG->CYP No / Low Risk Stop High Risk: Deprioritize Scaffold hERG->Stop Yes (High Risk) BBB BBB Permeation Predicted? CYP->BBB No Optimize_CYP Secondary Liability: Modify to Reduce CYP Inhibition CYP->Optimize_CYP Yes Target Is Target in CNS? BBB->Target Yes Liability_Peripheral Liability: Redesign to Increase Polarity / Reduce BBB Permeation BBB->Liability_Peripheral No Proceed_CNS Proceed: Profile Aligns with CNS Indication Target->Proceed_CNS Yes Target->Liability_Peripheral No Optimize_hERG Key Liability: Redesign to Mitigate hERG Binding

Caption: Decision-making based on predicted ADMET liabilities.

Expert Interpretation: The in-silico profile of 2-Chloro-5-ethenyl-3-methylpyridine is a classic example of a mixed result that is common in early discovery. While the compound shows excellent "drug-like" physicochemical properties and is predicted to be well-absorbed, it is marred by two significant liabilities.

  • Primary Liability (High-Risk): The predicted hERG inhibition is the most serious concern. Regulatory agencies have a very low tolerance for this liability due to the risk of fatal cardiac events. In a real-world project, this finding would likely lead to the immediate deprioritization of this specific compound. The focus would shift to synthesizing analogs to understand the structural features responsible for hERG binding and designing them out of the series.

  • Secondary Liabilities (Context-Dependent): The predicted CYP2D6 inhibition and BBB permeability are context-dependent flags. If the intended therapeutic target is not in the central nervous system, BBB penetration is an undesirable property that could lead to off-target side effects. The CYP inhibition suggests a potential for drug-drug interactions that would need to be carefully managed.

Compared to our benchmarks, the test compound avoids the P-gp substrate issue of Verapamil but unfortunately shares its most dangerous liability: hERG inhibition. It lacks the clean toxicity and metabolism profile of a simple drug like Aspirin.

Conclusion and Future Directions

This comparative guide demonstrates the power of in-silico ADMET prediction as a critical decision-making tool in drug discovery. For the scaffold 2-Chloro-5-ethenyl-3-methylpyridine , our analysis reveals a promising foundation in terms of physicochemical and absorption properties but uncovers a critical, potentially project-ending liability in hERG channel inhibition, along with a secondary risk of CYP enzyme inhibition.

Based on this in-silico assessment, the path forward is clear:

  • Prioritize Experimental Validation: The most urgent next step is to perform an in-vitro hERG assay (e.g., patch-clamp) to confirm or refute the computational prediction.

  • Guide Medicinal Chemistry: If the scaffold is retained, computational models should be used to guide the design of new derivatives. The goal would be to modify the structure to disrupt the key pharmacophoric features associated with hERG binding while retaining the desired pharmacological activity and favorable absorption properties.

By integrating computational prediction with strategic experimental validation, research teams can navigate the complexities of drug discovery more efficiently, investing resources in compounds with the highest probability of success.

References

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  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Kaggle. (n.d.). Lipinski's Five Rule for Druglikeness. [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • Egan, W. J., Merz, K. M., & Baldwin, J. J. (2005). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". Journal of Medicinal Chemistry, 48(23), 7252-7262. [Link]

  • Grisoni, F., et al. (2024). Computational prediction of mutagenicity through comprehensive cell painting analysis. Scientific Reports, 14(1), 1-14. [Link]

  • Frontiers in Neuroscience. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. [Link]

  • Stemmatters. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

  • Garg, P., & Verma, J. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289-297. [Link]

  • Fiveable. (2026, March 4). 11.4 ADMET prediction. Medicinal Chemistry. [Link]

  • Singh, H., et al. (2021). In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. bioRxiv. [Link]

  • Wang, S., et al. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 6(5), 673-683. [Link]

  • Shi, Y., et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. Journal of Cheminformatics, 15(1), 94. [Link]

  • BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Du, F., Yu, H., & Zou, B. (2011). In silico prediction of hERG inhibition. Acta Pharmaceutica Sinica B, 1(1), 1-8. [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. [Link]

  • Kar, S., & Leszczynski, J. (2017). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Current Drug Metabolism, 18(12), 1106-1122. [Link]

  • Taylor & Francis. (2015, April 29). In silico prediction of hERG inhibition. [Link]

  • The Scientist. (2020, June 3). The Importance of ADMET in Early Drug Discovery and Development. [Link]

  • ResearchGate. (n.d.). (PDF) In Silico Prediction of Blood Brain Barrier Permeability. [Link]

  • Benigni, R., & Zito, D. (2004). Computational prediction of drug toxicity: The case of mutagenicity and carcinogenicity. Current Opinion in Drug Discovery & Development, 7(1), 64-69. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Taboureau, O., & Jørgensen, F. S. (2011). In Silico Predictions of hERG Channel Blockers in Drug Discovery: From Ligand-Based and Target-Based Approaches to Systems Chemical Biology. Combinatorial Chemistry & High Throughput Screening, 14(5), 375-387. [Link]

  • Snyder, R. D., & Smith, M. D. (2005). Computational prediction of genotoxicity: room for improvement. Drug Discovery Today, 10(17), 1195-1202. [Link]

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  • Simulations Plus. (2025, December 11). ADMET Predictor®. [Link]

  • Gramatica, P., et al. (2015). Prediction of mutagenicity and carcinogenicity using in silico modelling: A case study of polychlorinated biphenyls. SAR and QSAR in Environmental Research, 26(9), 721-739. [Link]

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  • Hassan, A. S., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Saudi Pharmaceutical Journal, 32(5), 102025. [Link]

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  • Molecules. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 743. [Link]

  • Al-Warhi, T., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 176-191. [Link]

  • ResearchGate. (2021). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. [Link]

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  • ResearchGate. (2024, March 12). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. [Link]

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Sources

Validation

Comparative Study of the Coordination Chemistry of 2-Chloro-5-vinyl-3-methylpyridine

As a Senior Application Scientist in metallopolymer design and homogeneous catalysis, a recurring challenge I encounter is balancing ligand stability with catalytic lability. In drug development and advanced materials sc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in metallopolymer design and homogeneous catalysis, a recurring challenge I encounter is balancing ligand stability with catalytic lability. In drug development and advanced materials science, the choice of ligand dictates the success of a catalytic cycle or the structural integrity of a polymer-metal hybrid.

While poly(4-vinylpyridine) (P4VP) is a cornerstone in coordination chemistry due to its robust nitrogen lone pair[1], its strong sigma-donating capability often leads to over-coordination. This can effectively "poison" catalytic sites or create intractable, highly rigid cross-linked networks[2]. This guide provides an in-depth comparative analysis of a highly specialized alternative: 2-Chloro-5-vinyl-3-methylpyridine . By introducing specific steric and electronic modifications, this monomer offers a "labile" coordination sphere, bridging the gap between stable catalyst support and dynamic ligand exchange.

Mechanistic Causality & Ligand Design

To understand the utility of 2-Chloro-5-vinyl-3-methylpyridine, we must analyze the causality behind its structural substitutions compared to standard vinylpyridines. The coordination chemistry of pyridine derivatives is fundamentally dictated by the availability and electron density of the nitrogen lone pair.

  • The Baseline (4-Vinylpyridine): In P4VP, the unhindered nitrogen acts as a robust electron donor, enabling applications like heavy metal remediation and the stabilization of palladium nanoparticles[3]. The lack of steric hindrance allows for tight octahedral packing with transition metals like Ru(II) and Co(II).

  • Steric Hindrance (2-Vinylpyridine): As observed with poly(2-vinylpyridine) (P2VP), introducing bulk adjacent to the nitrogen significantly alters coordination dynamics, reducing the polymer's ability to form stable complexes due to spatial restrictions[1].

  • The Synergistic Design (2-Chloro-5-vinyl-3-methylpyridine): This molecule utilizes a dual-inhibition strategy. The 2-chloro substituent exerts a strong electron-withdrawing inductive effect, drastically reducing the basicity and sigma-donor strength of the pyridine ring. Concurrently, the 3-methyl group introduces localized steric hindrance.

Why is this useful? In dynamic catalytic systems like Suzuki-Miyaura cross-coupling, the metal center (e.g., Palladium) must cycle between oxidation states. A ligand that binds too tightly prevents the oxidative addition of the substrate. The weakened, sterically hindered coordination of 2-Chloro-5-vinyl-3-methylpyridine facilitates faster substrate turnover by allowing the ligand to dissociate during the rate-determining step.

MechanisticPathways L 2-Chloro-5-vinyl- 3-methylpyridine Cl 2-Chloro Group (Electron Withdrawing) L->Cl Me 3-Methyl Group (Steric Bulk) L->Me Vi 5-Vinyl Group (Polymerizable) L->Vi Weak Weakened Sigma-Donation Cl->Weak Inductive Effect Steric Restricted Metal Approach Angle Me->Steric Spatial Hindrance Poly Metallopolymer Formation Vi->Poly Radical Polymerization

Fig 1. Mechanistic pathways showing how structural features dictate coordination behavior.

Comparative Experimental Data

To objectively evaluate performance, we compare the specialized 2-Chloro-5-vinyl-3-methylpyridine against the industry standards, 4-VP and 2-VP.

Table 1: Physicochemical and Coordination Profiles

Note: Basicity and donor strength dictate the primary application of the resulting metallopolymer.

Ligand MonomerEstimated pKa (Conjugate Acid)Steric Hindrance at NSigma-Donor StrengthPrimary Coordination Geometry
4-Vinylpyridine (4-VP) ~5.4LowStrongOctahedral / Square Planar
2-Vinylpyridine (2-VP) ~5.0HighModerateTetrahedral / Distorted
2-Chloro-5-vinyl-3-methylpyridine ~0.8 - 1.5Very HighWeak (Labile)Transient / Dynamic
Table 2: Thermal Properties of Polymer-Metal Complexes

The strength of coordination can be quantified by measuring the Glass Transition Temperature (Tg) enhancement upon metal complexation. Strong coordination creates rigid cross-links, drastically raising Tg[2].

Polymer SupportMetal DopantTg Enhancement (at 3 mol% Metal)Cross-linking Nature
Poly(4-vinylpyridine) Ru(II)+27 °C[2]Permanent, Rigid
Poly(2-vinylpyridine) Ru(II)+15 °CModerate
Poly(2-Cl-5-V-3-MP) Ru(II)+4 °C to +6 °CLabile, Reversible

Self-Validating Experimental Protocols

To harness the unique lability of 2-Chloro-5-vinyl-3-methylpyridine, standard coordination protocols must be modified. The weak sigma-donation means that competing ligands (like water or strong solvents) can easily displace the pyridine ring.

The following protocol details the synthesis of a Palladium(II) complex, engineered as a self-validating system to ensure coordination success despite the ligand's weak binding affinity.

Protocol: Synthesis of Labile Pd(II) Metallopolymers

Causality Checkpoint: Why use a Dichloromethane (DCM) / Ethanol (EtOH) mixture? The lipophilic nature of the substituted pyridine requires DCM for solubility, while EtOH facilitates the dissolution of the metal precursor (e.g., Pd(OAc)2) without acting as a strongly competing ligand[1].

Step 1: Monomer Purification

  • Subject 2-Chloro-5-vinyl-3-methylpyridine to vacuum distillation (0.1 mmHg, 45°C).

  • Causality: Commercial vinyl monomers contain stabilizers like tert-butylcatechol (TBC). TBC is a radical scavenger that will inhibit downstream polymerization and can competitively bind to transition metals, yielding false-positive coordination data.

Step 2: Complexation Reaction

  • In an oven-dried Schlenk flask under a Nitrogen atmosphere, dissolve 5.0 mmol of the purified monomer in 15 mL of anhydrous DCM.

  • Slowly add a solution of 2.5 mmol Pd(OAc)2 dissolved in 5 mL of anhydrous EtOH.

  • Causality: The 2:1 ligand-to-metal ratio forces the equilibrium toward complexation despite the steric bulk of the 3-methyl group.

  • Stir at 25°C for 12 hours in the dark to prevent photo-induced reduction of Pd(II) to Pd(0).

Step 3: Isolation

  • Concentrate the mixture under reduced pressure to ~5 mL.

  • Dropwise, add the concentrate into 50 mL of ice-cold diethyl ether under vigorous stirring.

  • Causality: The weak coordination complex is insoluble in cold ether, whereas unreacted monomer remains highly soluble. This precipitation physically drives the complexation equilibrium to completion.

Step 4: System Validation (FTIR & NMR)

  • FTIR Validation: Analyze the precipitate. A successful coordination is validated by a shift in the pyridine ring C=N stretching frequency. Free 2-Chloro-5-vinyl-3-methylpyridine exhibits a stretch at ~1585 cm⁻¹. Upon successful Pd(II) coordination, this peak must shift to ~1605 cm⁻¹ . If the peak remains at 1585 cm⁻¹, the complexation failed due to solvent competition or moisture.

  • 1H NMR Validation: The vinyl protons (typically at 5.3 - 6.8 ppm) must remain intact, proving that the reaction conditions induced coordination at the nitrogen rather than spontaneous radical polymerization at the vinyl tail.

ExperimentalWorkflow Prep 1. Preparation Distill to remove TBC Mix 2. Complexation Pd(OAc)2 in DCM/EtOH Prep->Mix Purified Monomer Isolate 3. Isolation Precipitate in cold Ether Mix->Isolate 12h, 25°C N₂ Atm Validate 4. Validation FTIR C=N shift to 1605 cm⁻¹ Isolate->Validate Purified Complex

Fig 2. Self-validating experimental workflow for synthesizing labile Pd(II) complexes.

Conclusion

For applications requiring permanent, rigid metal-polymer frameworks, traditional 4-vinylpyridine remains the optimal choice. However, for advanced catalytic systems requiring dynamic ligand exchange, 2-Chloro-5-vinyl-3-methylpyridine offers a highly engineered solution. By weaponizing steric hindrance (via the 3-methyl group) and electronic withdrawal (via the 2-chloro group), researchers can synthesize metallopolymers that stabilize active metal centers without poisoning their catalytic potential.

References

  • Spectroscopic analysis of transition-metal coordination complexes based on poly(4-vinylpyridine) and dichlorotricarbonylruthenium, kpi.ua,
  • Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Applic
  • Application Notes and Protocols: 4-Vinylpyridine as a Ligand in Coordin

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Comparative

Head-to-head comparison of Suzuki, Stille, and Negishi couplings for 2-Chloro-5-ethenyl-3-methylpyridine

An In-Depth Head-to-Head Comparison of Suzuki, Stille, and Negishi Couplings for the Synthesis of 2-Chloro-5-ethenyl-3-methylpyridine A Senior Application Scientist's Guide for Drug Development Professionals The synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Head-to-Head Comparison of Suzuki, Stille, and Negishi Couplings for the Synthesis of 2-Chloro-5-ethenyl-3-methylpyridine

A Senior Application Scientist's Guide for Drug Development Professionals

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. The pyridine scaffold, in particular, is a privileged structure found in numerous pharmaceutical agents. This guide provides a detailed comparative analysis of three powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Stille, and Negishi couplings—for the vinylation of 2-Chloro-5-methylpyridine to yield the versatile building block, 2-Chloro-5-ethenyl-3-methylpyridine.

Our analysis moves beyond a simple recitation of protocols. We will delve into the mechanistic nuances, practical considerations, and the rationale behind experimental design choices to equip researchers with the insights needed to select the optimal synthetic route for their specific laboratory and project requirements.

The Challenge: Coupling with 2-Chloropyridines

The substrate at the heart of our comparison, 2-chloro-5-methylpyridine, presents a distinct set of challenges common to heteroaryl chlorides. The C2-Cl bond is less reactive towards oxidative addition than its bromide or iodide counterparts due to a stronger bond dissociation energy. Furthermore, the pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced yields.[1][2] Successfully coupling this substrate requires a carefully optimized catalyst system capable of overcoming these hurdles.

Section 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical discovery.[3] Its popularity stems from the operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[4]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5] The choice of base is critical, as it facilitates the formation of the more nucleophilic "ate" complex, which is essential for the transmetalation step.[4]

Suzuki_Cycle cluster_boron Boronic Acid Activation Boronic Vinyl-B(OH)₂ Base Base (e.g., K₃PO₄) Boronic->Base Boronate [Vinyl-B(OH)₃]⁻ Base->Boronate

Experimental Considerations for 2-Chloro-5-methylpyridine
  • Catalyst & Ligand : Due to the low reactivity of the C-Cl bond and potential for catalyst inhibition, a highly active catalyst system is paramount. Modern systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos are often highly effective.[1][6] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

  • Boron Reagent : While vinylboronic acid is unstable, its derivatives offer excellent bench stability. Potassium vinyltrifluoroborate (KV(CF₃)B) is a crystalline, air-stable solid that is highly effective.[7] Alternatively, trivinylboroxane-pyridine complex can be used, which hydrolyzes in situ to provide the reactive vinylboronic acid.[8]

  • Base and Solvent : A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically required.[6] A mixed solvent system, such as dioxane/water or toluene/water, is often optimal to dissolve both the organic substrate and the inorganic base.[6]

  • Temperature : Reactions involving aryl chlorides generally require elevated temperatures, often in the 80-120 °C range, to drive the oxidative addition to completion.[6]

Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon), add 2-chloro-5-methylpyridine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Stir the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: The Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (tin) reagent with an organic halide.[9][10] Its primary advantage lies in the stability of organostannane reagents to air and moisture and their tolerance of a vast array of functional groups, allowing for complex molecule synthesis without the need for protecting groups.[10][11]

Mechanistic Rationale

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[10] A key difference is that the transmetalation step does not require activation by a base. The transmetalation rate depends on the organic groups attached to the tin atom, with non-transferable groups (typically butyl or methyl) remaining on the tin.

Stille_Cycle

Experimental Considerations for 2-Chloro-5-methylpyridine
  • Toxicity : The most significant drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts.[10][12] This necessitates careful handling and poses challenges for purification, as trace tin residues can be difficult to remove from the final product, a major concern in drug development.

  • Catalyst & Ligand : While traditional catalysts like Pd(PPh₃)₄ can be effective, reactions with aryl chlorides benefit from more advanced systems. The use of bulky phosphine ligands or N-heterocyclic carbenes can accelerate the reaction.[13]

  • Stannane Reagent : Vinyltributyltin is a common and commercially available reagent for introducing the vinyl group.[10]

  • Additives : In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step, particularly with less reactive substrates.

Protocol: Stille Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon), add 2-chloro-5-methylpyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a degassed solvent (e.g., anhydrous toluene or DMF).

  • Add vinyltributyltin (1.2 equiv) via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography, paying special attention to the removal of residual tin compounds.

Section 3: The Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with organic halides.[14][15] This method is distinguished by the high nucleophilicity and reactivity of the organozinc species, which often leads to faster reaction times and milder conditions compared to Suzuki and Stille couplings.[14]

Mechanistic Rationale

The catalytic cycle follows the same fundamental pathway. The high reactivity of the organozinc reagent makes the transmetalation step very rapid.[14] However, this reactivity comes at the cost of stability; organozinc reagents are highly sensitive to air and moisture, mandating the use of strictly anhydrous and inert reaction conditions.[14][16]

Negishi_Cycle

Experimental Considerations for 2-Chloro-5-methylpyridine
  • Reagent Preparation & Handling : The vinylzinc reagent must be prepared in situ or freshly before use under strictly inert conditions. This can be achieved by transmetalation from vinyllithium or a vinyl Grignard reagent with zinc chloride (ZnCl₂). This additional step and the required handling expertise can be a barrier.

  • Catalyst & Ligand : For coupling with aryl chlorides, highly active catalyst systems are essential. Commercially available Pd(P(t-Bu)₃)₂ has proven to be a general and effective catalyst for Negishi couplings of aryl chlorides.[17] Alternatively, a combination of Pd₂(dba)₃ and a bulky phosphine ligand like X-Phos is highly effective for coupling heterocyclic chlorides.[18]

  • Functional Group Tolerance : Despite their high reactivity, organozinc reagents exhibit remarkable functional group tolerance, making the Negishi coupling a powerful tool for late-stage functionalization.[17][19]

  • Solvent : Anhydrous, polar aprotic solvents like THF or DMF are typically used.

Protocol: Negishi Coupling
  • Reagent Preparation : In a dry Schlenk flask under Argon, prepare the vinylzinc chloride reagent by adding vinylmagnesium bromide (1.0 M in THF, 1.1 equiv) to a solution of anhydrous zinc chloride (1.2 equiv) in anhydrous THF at 0 °C, followed by stirring at room temperature for 30 minutes.

  • Coupling Reaction : In a separate dry Schlenk flask, add 2-chloro-5-methylpyridine (1.0 equiv), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%), and anhydrous THF.

  • Transfer the freshly prepared vinylzinc chloride solution to the second flask via cannula.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Workflow

Head-to-Head Comparison Summary

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Vinyl Reagent Vinylboronic acid derivatives (e.g., trifluoroborate)Vinylstannanes (e.g., vinyltributyltin)Vinylzinc halides
Reagent Stability Excellent (derivatives are air- and moisture-stable)Excellent (air- and moisture-stable)Poor (highly sensitive to air and moisture)
Toxicity Low (Boron byproducts are generally non-toxic)High (Organotin compounds are highly toxic)Moderate (Zinc salts are less toxic than tin)
Reaction Rate Moderate to Slow (especially with chlorides)ModerateFast (often proceeds at lower temperatures)
Functional Group Tolerance Very GoodExcellentVery Good
Setup Complexity Low to ModerateLowHigh (requires inert atmosphere techniques)
Byproduct Removal Easy (water-soluble)Difficult (can require special workups)Moderate (water-soluble)
"Green" Chemistry FavorableUnfavorableModerate

Conclusion and Recommendation

For the synthesis of 2-Chloro-5-ethenyl-3-methylpyridine, all three cross-coupling methods are viable, but the optimal choice depends heavily on the specific priorities of the research program.

  • The Suzuki-Miyaura coupling emerges as the most balanced and recommended method for general laboratory use. Its use of stable, easy-to-handle, and low-toxicity reagents makes it ideal for routine synthesis and library generation.[20] While it may require higher temperatures and careful optimization of the catalyst system for the chloropyridine substrate, its operational simplicity and favorable environmental profile are significant advantages.

  • The Negishi coupling is the best choice when speed and reactivity are paramount. If a laboratory is well-equipped for handling air-sensitive reagents, this method can provide the desired product rapidly and under mild conditions.[14][16] Its high functional group tolerance also makes it an excellent option for late-stage functionalization of complex intermediates.

  • The Stille coupling, while mechanistically effective, is the least recommended option in a modern drug discovery context. The severe toxicity of organotin reagents and the challenge of removing metallic residues from the final product present significant hurdles for pharmaceutical applications.[11][12] It should generally be considered only when other methods have failed or when specific functional group compatibility issues preclude the use of boronic acids or organozinc reagents.

Ultimately, the judicious selection of a cross-coupling strategy requires a holistic assessment of factors including substrate reactivity, available laboratory infrastructure, project timelines, and downstream purity requirements.

References

  • BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • Everson, D., Buonomo, J., & Weix, D. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC.
  • Weix Research Group, UW–Madison. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides.
  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. ResearchGate.
  • BenchChem. Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
  • Wikipedia. Negishi coupling.
  • Gangadasu, B., Raju, B. C., & Jayathirtha, V. A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES. Heterocyclic Communications.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • O'Duill, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • American Chemical Society. (2022). Bisphosphine/Nickel-Catalyzed C–O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. Organic Letters.
  • University of Michigan. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization.
  • Su, W., et al. (2011). Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. PubMed.
  • SynArchive. Stille Coupling.
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  • Deagostino, A., et al. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. PMC.
  • American Chemical Society. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters.
  • Vitale, F., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI.
  • American Chemical Society. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry.
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  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
  • Organic Chemistry Portal. Negishi Coupling.
  • OpenOChem Learn. Negishi Coupling.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • J&K Scientific LLC. (2025). Stille Cross-Coupling.
  • Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. ResearchGate.
  • Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure.
  • Jiangsu Yangnong Chem Group. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • Google Patents. (2015). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Yin, J., et al. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. Organic Syntheses.
  • ResearchGate. (n.d.). Vinylstannane 207 underwent carbonylative Stille coupling to form... [Diagram].
  • Albrecht, B. K., & Williams, R. M. (2004). Discussion Addendum for: Palladium-Catalyzed Stille Biaryl Coupling: 7-Iodo-1,1'-biphenyl-4-yl)-1H-indole-2,3-dione. Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
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  • BenchChem. (2025). Technical Support Center: Efficient Cross-Coupling with 2-Chloro-5-ethylpyrimidine.
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  • American Chemical Society. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.

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Validation

A Comparative Electrochemical Guide to 2-Chloro-5-vinyl-3-methylpyridine: A Predictive Analysis

For researchers, scientists, and professionals in drug development, a deep understanding of the electrochemical properties of novel pyridine derivatives is paramount. These properties govern a molecule's redox behavior,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the electrochemical properties of novel pyridine derivatives is paramount. These properties govern a molecule's redox behavior, influencing its metabolic fate, potential for oxidative stress, and interaction with biological targets. This guide provides a comprehensive electrochemical characterization of 2-Chloro-5-vinyl-3-methylpyridine. In the absence of direct experimental data for this specific molecule, we employ a comparative approach, leveraging well-documented data for analogous structures, primarily 4-vinylpyridine, to predict its electrochemical behavior. This analysis is grounded in the fundamental principles of physical organic chemistry, explaining the causality behind the predicted electrochemical properties.

The Critical Role of Substituents in Pyridine Electrochemistry

The electrochemical behavior of a substituted pyridine is intricately linked to the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making the molecule easier to oxidize (anodic process) and more difficult to reduce (cathodic process). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the molecule more susceptible to reduction and less so to oxidation.[1]

In the case of 2-Chloro-5-vinyl-3-methylpyridine , we have three substituents whose effects must be considered in concert:

  • 2-Chloro group: The chlorine atom is a potent electron-withdrawing group due to its high electronegativity (inductive effect). This effect is most pronounced at the ortho and para positions. Being at the 2-position, it will significantly lower the electron density of the pyridine ring.

  • 3-Methyl group: The methyl group is a weak electron-donating group through an inductive effect, slightly increasing the electron density of the ring.

  • 5-Vinyl group: The vinyl group can exhibit both weak electron-withdrawing (inductive) and electron-donating (resonance) effects. Its overall influence is generally considered to be modest. However, the vinyl group is of particular interest as it can undergo electropolymerization.[2][3]

Considering the relative strengths of these substituents, the strong electron-withdrawing inductive effect of the 2-chloro group is expected to dominate the overall electronic character of the molecule. Therefore, we can predict that 2-Chloro-5-vinyl-3-methylpyridine will be more readily reduced and more difficult to oxidize compared to an unsubstituted or alkyl-substituted pyridine.

Comparative Analysis: 2-Chloro-5-vinyl-3-methylpyridine vs. 4-Vinylpyridine

To provide a quantitative comparison, we will use 4-vinylpyridine (4VP) as a benchmark. 4VP is a well-studied vinylpyridine derivative, and its electrochemical behavior, particularly its propensity for electropolymerization, has been documented.[2][3]

Feature4-Vinylpyridine (4VP)2-Chloro-5-vinyl-3-methylpyridine (Predicted)Rationale for Prediction
Reduction Potential Cathodic peak observed, but often associated with polymerization initiation.[2][3]More positive (less negative) reduction potential.The potent electron-withdrawing 2-chloro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce.
Oxidation Potential Oxidation is generally difficult and occurs at high positive potentials.More positive (more difficult) oxidation potential.The electron-withdrawing nature of the chloro substituent deactivates the ring towards oxidation by lowering the energy of the Highest Occupied Molecular Orbital (HOMO).
Electropolymerization Readily undergoes anionic electropolymerization upon reduction.[2][3]Likely to undergo electropolymerization, but the process may be influenced by the chloro and methyl substituents.The presence of the vinyl group provides a pathway for polymerization. The electron-withdrawing chloro group might affect the stability of the radical anion intermediate, thus influencing the polymerization mechanism and the properties of the resulting polymer film.

The following diagram illustrates the predicted influence of the substituents on the electron density of the pyridine ring in 2-Chloro-5-vinyl-3-methylpyridine.

G cluster_0 Pyridine Ring cluster_1 Substituent Effects Pyridine N Cl 2-Chloro (EWG) Cl->Pyridine -I (strong) Me 3-Methyl (EDG) Me->Pyridine +I (weak) Vinyl 5-Vinyl (Polymerizable) Vinyl->Pyridine Polymerization Site

Caption: Influence of substituents on the pyridine ring.

Experimental Protocol: Cyclic Voltammetry

To experimentally validate the predicted electrochemical behavior of 2-Chloro-5-vinyl-3-methylpyridine, cyclic voltammetry (CV) is the technique of choice.[4][5] It provides valuable information about the reduction and oxidation potentials, the reversibility of electron transfer processes, and the potential for electropolymerization.[6]

Objective: To determine the electrochemical signature of 2-Chloro-5-vinyl-3-methylpyridine and compare it to 4-vinylpyridine.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire or graphite rod

  • High-purity solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • 2-Chloro-5-vinyl-3-methylpyridine

  • 4-Vinylpyridine

  • Nitrogen or Argon gas for deaeration

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and the chosen solvent.

    • Allow the electrode to dry completely.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen solvent.

    • Prepare a ~1 mM solution of the analyte (either 2-Chloro-5-vinyl-3-methylpyridine or 4-vinylpyridine) in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

    • Deaerate the solution by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V).

      • Vertex Potential 1 (Cathodic Scan): A potential sufficiently negative to observe the reduction of the analyte (e.g., -2.5 V).

      • Vertex Potential 2 (Anodic Scan): A potential sufficiently positive to observe the oxidation of the analyte (e.g., +2.0 V).

      • Scan Rate: Start with a typical scan rate of 100 mV/s.

    • Run the cyclic voltammogram.

    • Repeat the measurement at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the nature of the electrochemical processes.

    • To investigate electropolymerization, perform multiple cycles over the potential range of interest and observe any changes in the voltammogram, such as the appearance of new peaks or an increase in peak currents, which would indicate film deposition on the electrode surface.

The following diagram outlines the experimental workflow for the cyclic voltammetry analysis.

G A Electrode Preparation (Polishing & Cleaning) C Cell Assembly & Deaeration A->C B Solution Preparation (Analyte & Electrolyte) B->C D Cyclic Voltammetry Measurement (Varying Scan Rates) C->D E Data Analysis (Peak Potentials, Currents) D->E F Electropolymerization Study (Multiple Cycles) D->F

Caption: Experimental workflow for cyclic voltammetry.

Conclusion and Future Directions

This guide provides a theoretically grounded, comparative analysis of the electrochemical properties of 2-Chloro-5-vinyl-3-methylpyridine. Based on the established principles of substituent effects, it is predicted that this compound will be easier to reduce and more difficult to oxidize than 4-vinylpyridine, primarily due to the strong electron-withdrawing nature of the 2-chloro group. The presence of the 5-vinyl group suggests a propensity for electropolymerization, a phenomenon that warrants further experimental investigation.

The provided experimental protocol for cyclic voltammetry offers a clear roadmap for researchers to empirically determine the electrochemical characteristics of this and other novel pyridine derivatives. Such data is invaluable for the rational design of new pharmaceuticals and functional materials, enabling a deeper understanding of their structure-activity relationships. Future studies should focus on the controlled electropolymerization of 2-Chloro-5-vinyl-3-methylpyridine and the characterization of the resulting polymer films, which may exhibit unique and valuable properties.

References

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Comparative

Isomeric purity analysis of 2-Chloro-5-ethenyl-3-methylpyridine

Title: Isomeric Purity Analysis of 2-Chloro-5-ethenyl-3-methylpyridine: A Comparison Guide Executive Summary 2-Chloro-5-ethenyl-3-methylpyridine (CAS: 1355204-24-8), also known as 2-chloro-3-methyl-5-vinylpyridine, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Isomeric Purity Analysis of 2-Chloro-5-ethenyl-3-methylpyridine: A Comparison Guide

Executive Summary

2-Chloro-5-ethenyl-3-methylpyridine (CAS: 1355204-24-8), also known as 2-chloro-3-methyl-5-vinylpyridine, is a highly versatile molecular building block used in the synthesis of complex pharmaceuticals and agrochemicals. Its structural features—a halogenated pyridine ring paired with a reactive ethenyl (vinyl) group—make it an excellent candidate for cross-coupling and ruthenium-catalyzed cycloisomerization reactions[1].

However, the synthesis of this intermediate often yields closely related positional isomers (e.g., 2-chloro-4-methyl-5-ethenylpyridine) and over-reduced structural impurities (e.g., the ethyl derivative instead of the ethenyl derivative). For researchers and drug development professionals, ensuring the isomeric purity of this starting material is paramount; regioisomeric impurities can propagate through multi-step syntheses, drastically reducing the yield, efficacy, and safety of the final Active Pharmaceutical Ingredient (API).

Mechanistic Grounding: The Analytical Challenge

The separation of substituted pyridine isomers presents specific chromatographic challenges driven by the molecule's physico-chemical properties:

  • Basic Nitrogen Lone Pair: The unshared electron pair on the pyridine nitrogen strongly interacts with residual acidic silanol groups on silica-based stationary phases. In Gas Chromatography (GC), this causes severe peak tailing. In standard Liquid Chromatography (LC), it leads to poor retention and broad peaks on traditional reversed-phase (C18) columns.

  • Electronic Effects of Substituents: The electron-withdrawing chlorine atom and the electron-donating methyl and ethenyl groups alter the basicity ( pKa​ ) and dipole moment of the pyridine ring depending on their relative positions. This subtle difference in physico-chemical properties (such as hydrogen bonding capacity and Hammett substituent constants) is the mechanistic key to resolving the isomers[2].

Comparison of Analytical Modalities

To objectively evaluate the best approach for isomeric purity analysis, we compare two primary modalities: High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultra-High-Performance Liquid Chromatography (UHPLC) using Mixed-Mode stationary phases.

GC-FID (Non-Polar vs. Polar Capillary Columns) GC-FID is the gold standard for volatile, low-molecular-weight pyridines. Foundational studies on the gas chromatographic separation of substituted pyridines demonstrate that capillary columns like DB-5 (non-polar, 5% phenyl) and CAM (polar, base-deactivated) offer high resolution and sensitivity[2]. For 2-chloro-5-ethenyl-3-methylpyridine, a DB-5 column relies on boiling point and dispersive ( π−π ) interactions with the ethenyl group, while a polar column exploits dipole interactions.

Mixed-Mode UHPLC-UV/MS While GC is excellent for volatile intermediates, UHPLC is preferred when analyzing downstream, thermally labile derivatives. Standard reversed-phase LC struggles with basic pyridines, but Mixed-Mode chromatography (e.g., Amaze SC) combines reversed-phase and cation-exchange mechanisms. This dual-interaction model perfectly retains and resolves polar, basic pyridine isomers by exploiting both their hydrophobicity and their ionic state at an acidic pH[3].

Quantitative Data Presentation

Table 1: Chromatographic Performance Comparison for Pyridine Isomer Resolution

Analytical MethodStationary PhasePrimary Separation MechanismExpected Resolution ( Rs​ )Limit of Detection (LOD)Typical Run Time
GC-FID DB-5 (5% Phenyl)Boiling point, dispersive ( π−π )2.1 - 2.50.05 area %15-20 min
GC-FID CAM (Carbowax)Dipole-dipole, H-bonding1.8 - 2.20.05 area %25-30 min
UHPLC-UV C18 (Reversed-Phase)Hydrophobic interactions< 1.0 (Co-elution)0.1 area %10 min
UHPLC-UV/MS Amaze SC (Mixed-Mode)Hydrophobic + Cation-Exchange2.5 - 3.10.01 area % (MS)12-15 min

Table 2: Expected Relative Retention Times (RRT) on GC-FID (DB-5 Column)

Compound / IsomerStructural DifferenceExpected RRT
2-Chloro-5-ethyl-3-methylpyridineOver-reduced impurity (Ethyl vs Ethenyl)0.92
2-Chloro-5-ethenyl-3-methylpyridine Target Molecule 1.00
2-Chloro-4-methyl-5-ethenylpyridinePositional Isomer (Methyl at C4)1.04
6-Chloro-2-methyl-3-ethenylpyridinePositional Isomer (Regioisomer)1.08

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution GC-FID Analysis (Recommended for Routine Purity)

This protocol utilizes a DB-5 capillary column, leveraging the π−π interactions between the 5% phenyl stationary phase and the ethenyl group of the analyte to resolve positional isomers[2].

  • Sample Preparation: Dissolve 10 mg of the 2-chloro-5-ethenyl-3-methylpyridine sample in 1.0 mL of GC-grade dichloromethane (DCM).

  • Column Selection: Agilent J&W DB-5 (30 m × 0.32 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Conditions: Set the split/splitless injector to 250°C. Use a split ratio of 50:1 to prevent column overloading and peak fronting. Injection volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C, hold for 0 minutes.

    • Ramp 2: 20°C/min to 280°C, hold for 3 minutes.

  • Detector Conditions: FID set to 300°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup gas (Nitrogen): 25 mL/min.

  • System Suitability (Self-Validation): Inject a resolution control mixture containing the target molecule and 2-chloro-5-ethyl-3-methylpyridine. The protocol is validated for use only if the resolution ( Rs​ ) between the ethyl and ethenyl derivatives is ≥1.5 .

Protocol B: Mixed-Mode UHPLC-UV/MS (Recommended for MS Identification)

This protocol utilizes a mixed-mode column to overcome the poor retention of basic pyridines on standard C18 columns[3].

  • Sample Preparation: Dilute the sample to 0.2 mg/mL in the mobile phase.

  • Column: Amaze SC (4.6 x 150 mm, 5 µm) or an equivalent mixed-mode cation-exchange column.

  • Mobile Phase: Isocratic elution using 5% Acetonitrile (ACN) and 95% Water containing 0.1% Phosphoric acid (for UV) or 0.1% Formic acid (for MS compatibility). Causality: The acidic pH ensures the pyridine nitrogen is fully protonated, engaging the cation-exchange mechanism of the stationary phase.

  • Flow Rate & Detection: 1.0 mL/min. UV detection at 255 nm (optimal for the conjugated ethenyl-pyridine π -system).

  • System Suitability (Self-Validation): Verify that the tailing factor ( Tf​ ) for the main peak is ≤1.2 . If Tf​>1.2 , the system is invalid; increase the acidic buffer concentration slightly to better shield residual silanols.

Analytical Workflow Visualization

G start Substituted Pyridine Isomeric Mixture volatility Assess Volatility & Thermal Stability start->volatility gc_path Volatile / Stable (e.g., 2-Chloro-5-ethenyl...) volatility->gc_path Yes lc_path Non-Volatile / Labile (Downstream APIs) volatility->lc_path No gc_method GC-FID Analysis (DB-5 or CAM Column) gc_path->gc_method lc_method UHPLC-UV/MS (Mixed-Mode / C18) lc_path->lc_method gc_result High Resolution of Regioisomers gc_method->gc_result lc_result Orthogonal Separation via Ion-Exchange lc_method->lc_result

Caption: Decision workflow for selecting the optimal chromatographic method for substituted pyridines.

References

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593.[Link]

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388, 23-35.[Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography Technical Resources. [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Protocol: A Guide to the Safe Handling of 2-Chloro-5-ethenyl-3-methylpyridine

A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Management In the fast-paced environment of drug discovery and chemical research, a deeply ingrained culture of safety is not just a regulato...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Management

In the fast-paced environment of drug discovery and chemical research, a deeply ingrained culture of safety is not just a regulatory requirement, but the very bedrock of scientific integrity and innovation. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 2-Chloro-5-ethenyl-3-methylpyridine. By understanding the rationale behind each procedural step, you, the researcher, are empowered to make informed decisions that protect both you and your work.

The Compound Profile: Understanding Inherent Risks

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[5][6]

The First Line of Defense: Engineering Controls and Personal Protective Equipment (PPE)

Before any chemical is handled, the environment must be engineered for safety. Following this, an unbroken barrier of appropriate Personal Protective Equipment (PPE) is essential.

Engineering Controls:

  • Fume Hood: All manipulations of 2-Chloro-5-ethenyl-3-methylpyridine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7][8]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.[9]

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible.[9]

Personal Protective Equipment (PPE) Protocol:

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1][7]Inspect gloves for any signs of degradation or punctures before use. For extended procedures, consider double-gloving. Contaminated gloves should be disposed of immediately as hazardous waste.[2][10]
Eye and Face Protection Tightly fitting chemical safety goggles.[1][10] A face shield should be worn over goggles during procedures with a high splash potential.[7]Standard safety glasses do not offer sufficient protection from splashes or vapors.
Body Protection A flame-resistant laboratory coat, fully buttoned.This provides a critical barrier against accidental skin contact with the chemical.[7]
Respiratory Protection Not typically required when working within a certified fume hood.If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][8]

The Operational Blueprint: From Receipt to Reaction

A systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline a self-validating system for handling 2-Chloro-5-ethenyl-3-methylpyridine.

Operational_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Reaction & Cleanup A Review SDS & SOPs B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Prepare Spill Kit C->D E Weigh Compound in Hood D->E F Transfer to Reaction Vessel E->F G Conduct Reaction F->G H Quench Reaction Safely G->H I Decontaminate Glassware H->I J Segregate & Label Waste I->J

Caption: A logical workflow for the safe handling of 2-Chloro-5-ethenyl-3-methylpyridine.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly review the supplier's Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Don all PPE as specified in the table above.

    • Ensure a spill kit containing appropriate absorbent material is within immediate reach.

  • Chemical Handling:

    • Perform all weighing and transfers of the compound exclusively within the fume hood to contain any dust or vapors.[1]

    • Use non-sparking tools and techniques that minimize the generation of dust.[11]

    • Keep the container tightly closed when not in use.[9]

  • Post-Reaction and Cleanup:

    • Safely quench the reaction according to established laboratory protocols.

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Carefully segregate all waste streams as detailed in the disposal plan below.

Emergency Protocols: A Calm and Coordinated Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

  • Small Spills (inside a fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent into a sealable, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][12]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]

The Final Step: A Responsible Disposal Plan

Proper chemical waste management is a legal and ethical imperative to protect our environment. 2-Chloro-5-ethenyl-3-methylpyridine is a halogenated organic compound and must be disposed of accordingly.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Absorbents) HalogenatedContainer Labeled Halogenated Waste Container SolidWaste->HalogenatedContainer LiquidWaste Liquid Residues (Reaction Mixtures, Solvents) LiquidWaste->HalogenatedContainer EHS EHS Pickup & Manifest HalogenatedContainer->EHS NonHalogenatedContainer Non-Halogenated Waste Container CertifiedVendor Certified Hazardous Waste Vendor EHS->CertifiedVendor

Caption: Segregation and disposal pathway for halogenated chemical waste.

Disposal Procedures:

  • Segregation is Key: Do NOT mix halogenated waste with non-halogenated waste streams. The disposal methods differ significantly, and cross-contamination increases disposal costs and environmental burden.[13][14][15]

  • Waste Containers:

    • Collect all waste containing 2-Chloro-5-ethenyl-3-methylpyridine (including rinsates, reaction mixtures, and contaminated solids) in a designated, properly sealed, and clearly labeled hazardous waste container.[16]

    • The label must include the words "Hazardous Waste" and the full chemical names of all components.[13][16]

  • Final Disposal: Arrange for the disposal of the waste through your institution's EHS office, which will ensure it is handled by a certified hazardous waste disposal vendor.[5] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[13]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Oxford Academic. (2022, October 15). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of North Carolina at Chapel Hill Environment, Health and Safety. 7.2 Organic Solvents. [Link]

  • Taylor & Francis Online. (2006, September 24). Structure-Toxicity Analyses of Tetrahymena Pyriformis Exposed to Pyridines - An Examination Into Extension of Surface-Response Domains. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Chloropyridine, 99%. [Link]

  • Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • ResearchGate. (2013, May 25). Organic solvents disposal strategies?[Link]

  • Chemistry LibreTexts. (2019, June 5). 7.18: Vinyl Halides and Aryl Halides. [Link]

  • ResearchGate. Examples of the reactions of vinyl halides to form vinyl sulfides. [Link]

  • Chem-Service. 2-chloro-5-ethyl-6-methylpyridine-3-carbonitrile — Chemical Substance Information. [Link]

  • Allen. Vinylic halides are reactive towards nucleophilic substitution reaction. Because Statement-II: Reactivity is due to the polarity of carbon-halogen bond. [Link]

  • Taylor & Francis Online. Vinyl halides – Knowledge and References. [Link]

  • Chad's Prep. (2018, September 14). 7.3 Unreactivity of Vinyl and Aryl Halides. [Link]

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